Product packaging for 1-Chloro-4-(2-methylallyl)benzene(Cat. No.:CAS No. 23063-65-2)

1-Chloro-4-(2-methylallyl)benzene

Cat. No.: B1607111
CAS No.: 23063-65-2
M. Wt: 166.65 g/mol
InChI Key: VLIILLUQCKLPLB-UHFFFAOYSA-N
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Description

1-Chloro-4-(2-methylallyl)benzene is a useful research compound. Its molecular formula is C10H11Cl and its molecular weight is 166.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11Cl B1607111 1-Chloro-4-(2-methylallyl)benzene CAS No. 23063-65-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-4-(2-methylprop-2-enyl)benzene
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InChI

InChI=1S/C10H11Cl/c1-8(2)7-9-3-5-10(11)6-4-9/h3-6H,1,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VLIILLUQCKLPLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10177631
Record name Benzene, 1-chloro-4-(2-methyl-2-propenyl)-
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Molecular Weight

166.65 g/mol
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CAS No.

23063-65-2
Record name 1-Chloro-4-(2-methyl-2-propen-1-yl)benzene
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Record name 1-Chloro-4-(2-methylallyl)benzene
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Record name Benzene, 1-chloro-4-(2-methyl-2-propenyl)-
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Record name 1-chloro-4-(2-methylallyl)benzene
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Record name 1-Chloro-4-(2-methylallyl)benzene
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Foundational & Exploratory

Physical and chemical properties of 1-Chloro-4-(2-methylallyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and safety information for 1-Chloro-4-(2-methylallyl)benzene, a halogenated aryl-substituted alkene of interest to researchers and professionals in drug development and chemical synthesis.

Compound Identification and Physical Properties

This compound is an organic compound featuring a chlorobenzene ring substituted with a 2-methylallyl group at the para position.

Table 1: Compound Identifiers

IdentifierValue
IUPAC Name 1-chloro-4-(2-methylprop-2-enyl)benzene
CAS Number 23063-65-2
Molecular Formula C₁₀H₁₁Cl[1]
Molecular Weight 166.65 g/mol [1]
InChI InChI=1S/C10H11Cl/c1-8(2)7-9-3-5-10(11)6-4-9/h3-6H,1,7H2,2H3[1]
InChIKey VLIILLUQCKLPLB-UHFFFAOYSA-N[1]
SMILES C=C(C)Cc1ccc(cc1)Cl[1]

Table 2: Physical Properties of this compound

PropertyValueSource
Boiling Point 215.2 °C at 760 mmHgPredicted
Density 1.028 g/cm³Predicted
LogP (Octanol-Water Partition Coefficient) 4.2Computed by XLogP3 3.0
Vapor Pressure 0.219 mmHg at 25 °CPredicted

Synthesis and Reactivity

The primary synthetic route to this compound is through the Friedel-Crafts alkylation of chlorobenzene.[2] The reactivity of this compound is characterized by the distinct functionalities of the chloro and 2-methylallyl groups.[2]

Synthesis via Friedel-Crafts Alkylation

The Friedel-Crafts alkylation involves the reaction of chlorobenzene with an alkylating agent, such as methallyl chloride, in the presence of a Lewis acid catalyst.[2]

Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Chlorobenzene Chlorobenzene Reaction Friedel-Crafts Alkylation Chlorobenzene->Reaction MethallylChloride Methallyl Chloride MethallylChloride->Reaction LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Reaction Catalyzes Product This compound Reaction->Product

Caption: Friedel-Crafts Alkylation Synthesis Pathway.

The following is a representative experimental protocol for the Friedel-Crafts alkylation of an aromatic compound, which can be adapted for the synthesis of this compound.

  • Apparatus Setup: A three-necked flask is equipped with a mechanical stirrer, a thermometer, and a dropping funnel.

  • Reaction Mixture Preparation: Chlorobenzene and a Lewis acid catalyst (e.g., anhydrous aluminum chloride) are placed in the flask. The mixture is cooled to the desired reaction temperature (e.g., 0-5 °C) using an ice bath.

  • Addition of Alkylating Agent: Methallyl chloride is added dropwise to the stirred reaction mixture over a period of several hours, while maintaining the temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is poured onto crushed ice and extracted with a suitable organic solvent (e.g., diethyl ether). The organic layer is washed with water, a dilute solution of sodium bicarbonate, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.

Reactivity

The presence of both a chloro and a 2-methylallyl group provides two reactive sites in the molecule.[2]

Reactivity_Diagram cluster_chloro Reactions of the Chloro Group cluster_allyl Reactions of the 2-Methylallyl Group Compound This compound NucleophilicSubstitution Nucleophilic Aromatic Substitution Compound->NucleophilicSubstitution Oxidation Oxidation Compound->Oxidation Reduction Reduction Compound->Reduction Addition Addition Reactions Compound->Addition

Caption: Reactivity of this compound.

  • Reactions involving the Chloro Group: The chlorine atom on the aromatic ring can undergo nucleophilic aromatic substitution reactions.[2]

  • Reactions involving the 2-Methylallyl Group: The double bond in the 2-methylallyl group is susceptible to various reactions:

    • Oxidation: Can be oxidized to form alcohols, epoxides, or carboxylic acids.[2]

    • Reduction: The double bond can be reduced to the corresponding alkane.[2]

    • Addition Reactions: Can undergo electrophilic addition reactions with reagents like halogens or hydrogen halides.[2]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data

TechniqueData Highlights
¹H NMR Aromatic protons are expected in the range of 6.5-8.0 ppm. Protons of the methyl and methylene groups of the 2-methylallyl substituent will have characteristic shifts.
¹³C NMR Aromatic carbons typically appear in the 120-150 ppm region.[3][4]
Infrared (IR) Characteristic peaks for C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and C-Cl stretching.[5]
Experimental Protocols for Spectroscopic Analysis
  • Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃). Tetramethylsilane (TMS) is often added as an internal standard.

  • Data Acquisition: The sample is placed in an NMR tube and inserted into the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired according to the instrument's standard operating procedures.

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The salt plates are placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the desired wavenumber range (typically 4000-400 cm⁻¹).

Safety and Handling

A Safety Data Sheet (SDS) for 1-Chloro-4-(2-methyl-2-propen-1-yl)benzene is available from Angene Chemical.[6] The following information is a summary of key safety precautions.

Table 4: Hazard and Precautionary Statements (GHS)

CategoryStatement
Hazard Statements Based on related compounds, may be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
Experimental Protocols for Safe Handling
  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a versatile synthetic intermediate with distinct reactive sites that can be selectively functionalized. This guide provides essential technical information for its safe handling, synthesis, and characterization, serving as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. Further research into its specific biological activities and applications is warranted.

References

1-Chloro-4-(2-methylallyl)benzene molecular structure and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of 1-Chloro-4-(2-methylallyl)benzene. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on detailed data and experimental protocols. This document includes a summary of key quantitative data, a detailed experimental protocol for its synthesis via Friedel-Crafts alkylation, and a visualization of the reaction mechanism.

Molecular Structure and Formula

This compound is an aromatic compound characterized by a chlorobenzene ring substituted at the para position with a 2-methylallyl group.

Molecular Formula: C₁₀H₁₁Cl[1][2]

Structure:

IUPAC Name: 1-chloro-4-(2-methylprop-2-en-1-yl)benzene[3]

CAS Number: 23063-65-2[3]

Synonyms: 3-(4-chlorophenyl)-2-methyl-1-propene, 1-chloro-4-(2-methylprop-2-enyl)benzene[3]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below.

PropertyValueReference
Molecular Weight 166.65 g/mol [1][2]
Appearance Not specified in available search results.
Boiling Point Not specified in available search results.
Melting Point Not specified in available search results.
Density Not specified in available search results.
Solubility Not specified in available search results.
¹H NMR Specific spectral data not available in search results.[3]
¹³C NMR Specific spectral data not available in search results.[3]
Infrared (IR) Spectrum Specific spectral data not available in search results.[3]

Note: While the existence of NMR and IR spectral data is confirmed, the specific chemical shifts and absorption bands were not available in the provided search results. Researchers should consult spectral databases for this detailed information.

Synthesis

The primary method for the synthesis of this compound is the Friedel-Crafts alkylation of chlorobenzene. This electrophilic aromatic substitution reaction involves the reaction of chlorobenzene with an appropriate alkylating agent, such as methallyl chloride (3-chloro-2-methyl-1-propene), in the presence of a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Alkylation

The following is a generalized experimental protocol for the synthesis of this compound.

Materials:

  • Chlorobenzene

  • Methallyl chloride (3-chloro-2-methyl-1-propene)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry dichloromethane (or other suitable inert solvent)

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, separatory funnel)

  • Stirring and heating apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add chlorobenzene and the inert solvent. Cool the flask in an ice bath.

  • Catalyst Addition: Carefully add anhydrous aluminum chloride to the cooled solution while stirring. It is crucial to maintain anhydrous conditions as aluminum chloride reacts vigorously with water.

  • Addition of Alkylating Agent: Slowly add methallyl chloride from the dropping funnel to the stirred reaction mixture. Maintain the temperature of the reaction mixture between 0 and 5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture over crushed ice to quench the reaction and decompose the aluminum chloride complex.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute hydrochloric acid, water, and saturated sodium bicarbonate solution.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Note: This is a generalized procedure. The specific quantities of reagents, reaction times, and temperatures should be optimized for the desired scale and purity.

Reactivity and Potential Applications

The reactivity of this compound is dictated by the presence of the chlorinated aromatic ring and the alkene functionality of the methylallyl group.[1]

  • Aromatic Ring: The chlorine atom is a deactivating, ortho-, para-directing group for further electrophilic aromatic substitution. It can also undergo nucleophilic aromatic substitution under certain conditions. The aromatic ring can participate in various cross-coupling reactions, which are valuable in the synthesis of more complex molecules.[1]

  • Methylallyl Group: The double bond in the methylallyl group is susceptible to a variety of reactions, including addition reactions (e.g., hydrogenation, halogenation), oxidation, and polymerization.[1]

This dual reactivity makes this compound a versatile intermediate in organic synthesis, with potential applications in the development of pharmaceuticals and agrochemicals.[1]

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Reactants: Chlorobenzene Methallyl Chloride C Reaction (Friedel-Crafts Alkylation) A->C B Catalyst: Anhydrous AlCl3 B->C D Quenching (Ice) C->D E Extraction & Washing D->E F Drying E->F G Solvent Removal F->G H Vacuum Distillation or Column Chromatography G->H I Pure Product H->I

Synthesis and Purification Workflow
Friedel-Crafts Alkylation Mechanism

The following diagram illustrates the mechanism of the Friedel-Crafts alkylation for the synthesis of this compound.

G A 1. Formation of Electrophile B Methallyl Chloride + AlCl3 A->B C Methallyl Carbocation + [AlCl4]- B->C Lewis acid-base reaction E Chlorobenzene + Methallyl Carbocation C->E D 2. Electrophilic Attack D->E F Arenium Ion Intermediate E->F Pi electrons attack carbocation H Arenium Ion + [AlCl4]- F->H G 3. Deprotonation G->H I This compound + HCl + AlCl3 H->I Restoration of aromaticity

Friedel-Crafts Alkylation Mechanism

References

An In-Depth Technical Guide to 1-Chloro-4-(2-methylprop-2-en-1-yl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-chloro-4-(2-methylprop-2-en-1-yl)benzene, a halogenated aromatic compound with potential applications in organic synthesis and materials science. This document details its chemical identity, physicochemical properties, synthesis methodologies, and spectroscopic characterization. While direct applications in drug development are not yet extensively documented, this guide explores the broader context of halogenated aryl-substituted alkenes and their potential as versatile intermediates in the synthesis of complex organic molecules.

Chemical Identity and Properties

The compound with the common name 1-Chloro-4-(2-methylallyl)benzene is systematically named 1-chloro-4-(2-methylprop-2-en-1-yl)benzene according to IUPAC nomenclature.[1] It is a substituted aromatic hydrocarbon containing a chlorophenyl group and a methallyl substituent.

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValueReference(s)
IUPAC Name 1-chloro-4-(2-methylprop-2-en-1-yl)benzene[1]
Synonyms This compound, 3-(4-chlorophenyl)-2-methyl-1-propene[1]
CAS Number 23063-65-2[1]
Molecular Formula C₁₀H₁₁Cl[1]
Molecular Weight 166.65 g/mol [1]
Density 1.028 g/cm³[2]
Boiling Point 215.2 °C at 760 mmHg[2]
XLogP3 4.2[1]

Synthesis Methodologies

Several synthetic routes can be employed for the preparation of 1-chloro-4-(2-methylprop-2-en-1-yl)benzene. The choice of method often depends on the availability of starting materials, desired scale, and required purity.

Friedel-Crafts Alkylation

A primary and straightforward method for the synthesis of this compound is the Friedel-Crafts alkylation of chlorobenzene.[3] This reaction involves the electrophilic substitution of a hydrogen atom on the chlorobenzene ring with the 2-methylallyl group.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product chlorobenzene Chlorobenzene product 1-Chloro-4-(2-methylprop-2-en-1-yl)benzene chlorobenzene->product methallyl_chloride Methallyl Chloride methallyl_chloride->product catalyst Lewis Acid (e.g., AlCl₃) product->catalyst

Figure 1: Friedel-Crafts Alkylation Synthesis.

Experimental Protocol (Hypothetical):

  • To a stirred solution of anhydrous aluminum chloride (Lewis acid catalyst) in a suitable inert solvent (e.g., carbon disulfide or nitrobenzene) under a nitrogen atmosphere, add chlorobenzene.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add methallyl chloride to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC or GC).

  • Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain 1-chloro-4-(2-methylprop-2-en-1-yl)benzene.

Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry offers powerful cross-coupling methods for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that can be adapted for the synthesis of the target compound.[3]

Logical Relationship for Suzuki-Miyaura Coupling:

Suzuki_Coupling A (4-Chlorophenyl)boronic acid or its ester C 1-Chloro-4-(2-methylprop-2-en-1-yl)benzene A->C Coupling Partner 1 B 2-Methylallyl halide (e.g., bromide or chloride) B->C Coupling Partner 2 Catalyst Palladium Catalyst + Ligand Base Base (e.g., K₂CO₃, Cs₂CO₃)

Figure 2: Suzuki-Miyaura Coupling Strategy.

This approach would involve the coupling of a (4-chlorophenyl)boronic acid derivative with a 2-methylallyl halide.[3] It is important to note that the reactivity of aryl chlorides in such couplings is generally lower than that of aryl bromides or iodides, potentially requiring more specialized catalytic systems.[3]

Spectroscopic Characterization

The structure of 1-chloro-4-(2-methylprop-2-en-1-yl)benzene can be unequivocally confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data

TechniqueData SourceKey Features
¹H NMR Varian A-60Signals corresponding to aromatic protons, allylic protons, methyl protons, and vinyl protons.
¹³C NMR Pfaltz & Bauer, Inc.Resonances for aromatic carbons (including the carbon attached to chlorine), allylic carbon, methyl carbon, and vinyl carbons.
FTIR CAPILLARY CELL: NEATCharacteristic absorption bands for C-H (aromatic and aliphatic), C=C (aromatic and vinyl), and C-Cl stretching vibrations.
Raman SpectraBaseComplementary vibrational data to IR spectroscopy.

(Note: Specific chemical shifts and coupling constants would be determined from the actual spectra.)

Reactivity and Potential Applications

The chemical reactivity of 1-chloro-4-(2-methylprop-2-en-1-yl)benzene is dictated by its two main functional groups: the chlorinated aromatic ring and the 2-methylallyl group.[3]

  • Chlorinated Aromatic Moiety: The chlorine atom can undergo nucleophilic aromatic substitution reactions, although typically under harsh conditions. More readily, it can participate in various metal-catalyzed cross-coupling reactions, allowing for the introduction of other functional groups at the para-position.[3]

  • 2-Methylallyl Group: The double bond in the methallyl group is susceptible to a range of reactions, including addition (e.g., hydrogenation, halogenation), oxidation (which can lead to alcohols or carboxylic acids), and polymerization.[3]

This dual reactivity makes 1-chloro-4-(2-methylprop-2-en-1-yl)benzene a valuable intermediate in organic synthesis for the construction of more complex molecules with potential applications in materials science and as precursors for agrochemicals and pharmaceuticals.[3]

Experimental Workflow for Further Functionalization:

Functionalization_Workflow cluster_Aromatic Aromatic Ring Modification cluster_Allyl Allyl Group Modification Start 1-Chloro-4-(2-methylprop-2-en-1-yl)benzene CrossCoupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Start->CrossCoupling NucleophilicSub Nucleophilic Aromatic Substitution Start->NucleophilicSub Oxidation Oxidation Start->Oxidation Reduction Reduction/Hydrogenation Start->Reduction Addition Addition Reactions Start->Addition New C-C, C-N, C-O bonds New C-C, C-N, C-O bonds CrossCoupling->New C-C, C-N, C-O bonds Phenols, Ethers, etc. Phenols, Ethers, etc. NucleophilicSub->Phenols, Ethers, etc. Diols, Epoxides, Aldehydes, Carboxylic Acids Diols, Epoxides, Aldehydes, Carboxylic Acids Oxidation->Diols, Epoxides, Aldehydes, Carboxylic Acids 1-Chloro-4-isobutylbenzene 1-Chloro-4-isobutylbenzene Reduction->1-Chloro-4-isobutylbenzene Halogenated or functionalized side chain Halogenated or functionalized side chain Addition->Halogenated or functionalized side chain

Figure 3: Potential Functionalization Pathways.

Relevance in Drug Development

While there is currently limited direct evidence of 1-chloro-4-(2-methylprop-2-en-1-yl)benzene being used as a lead compound in drug development, the structural motifs it contains are of interest. Halogenated aromatic compounds are prevalent in many pharmaceuticals, as the inclusion of a halogen atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as lipophilicity, metabolic stability, and binding affinity.[4][5][6]

The biological activities of halogenated organic compounds are diverse and include antimicrobial, antifungal, antiviral, and antiproliferative effects.[6] The toxicological profiles of halogenated benzenes are also an important consideration, as their metabolism can lead to the formation of reactive intermediates.[4]

Further research into the biological activities of 1-chloro-4-(2-methylprop-2-en-1-yl)benzene and its derivatives could reveal potential therapeutic applications.

Conclusion

1-Chloro-4-(2-methylprop-2-en-1-yl)benzene is a readily accessible and synthetically versatile molecule. Its dual reactivity allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of more complex organic structures. While its direct role in drug development is yet to be established, its structural features are relevant to medicinal chemistry. This technical guide provides a foundational understanding of this compound, intended to support further research and exploration of its potential applications.

References

An In-Depth Technical Guide to the Friedel-Crafts Alkylation for the Synthesis of 1-Chloro-4-(2-methylallyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Friedel-Crafts alkylation reaction for the synthesis of 1-Chloro-4-(2-methylallyl)benzene, a key intermediate in the development of various organic compounds. This document details the underlying chemical principles, offers a robust experimental protocol, and presents relevant data for researchers in organic synthesis and drug development.

Introduction

The Friedel-Crafts alkylation is a cornerstone of organic chemistry, enabling the formation of carbon-carbon bonds through the electrophilic aromatic substitution of an aromatic ring with an alkyl halide.[1][2][3] This guide focuses on the specific application of this reaction to synthesize this compound from chlorobenzene and methallyl chloride (3-chloro-2-methyl-1-propene). The chlorine substituent on the benzene ring is a deactivating but ortho, para-directing group.[4] Due to steric hindrance at the ortho position, the para-substituted product, this compound, is expected to be the major isomer.[4][5]

Reaction Mechanism and Signaling Pathway

The Friedel-Crafts alkylation proceeds through the generation of a carbocation electrophile, which then attacks the electron-rich aromatic ring. A Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is essential for this process.[4]

The reaction can be summarized in the following steps:

  • Formation of the Electrophile: The Lewis acid catalyst abstracts the chloride from methallyl chloride, forming a resonance-stabilized allylic carbocation.

  • Electrophilic Attack: The carbocation attacks the chlorobenzene ring, preferentially at the para position, to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation: A weak base, such as the tetrachloroaluminate anion (AlCl₄⁻), removes a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

Friedel_Crafts_Alkylation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Chlorobenzene Chlorobenzene MethallylChloride Methallyl Chloride Carbocation Methallyl Carbocation (Electrophile) MethallylChloride->Carbocation + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) AreniumIon Arenium Ion (Sigma Complex) Carbocation->AreniumIon + Chlorobenzene Product This compound AreniumIon->Product - H⁺ Byproduct HCl + Regenerated Lewis Acid AreniumIon->Byproduct Experimental_Workflow A Reaction Setup: Chlorobenzene + AlCl₃ in 3-necked flask B Cool to 10-15°C A->B C Dropwise addition of Methallyl Chloride (2-3h) B->C D Stir at room temperature (3-4h) C->D E Quench with ice D->E F Separatory Funnel: Separate organic layer E->F G Wash with: 1. 10% HCl 2. Water 3. NaHCO₃ soln. 4. Water F->G H Dry with Na₂SO₄ G->H I Remove excess Chlorobenzene (Reduced pressure distillation) H->I J Vacuum Distillation of crude product I->J K Pure this compound J->K

References

Spectroscopic Analysis of 1-Chloro-4-(2-methylallyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 1-Chloro-4-(2-methylallyl)benzene, a halogenated aryl-substituted alkene of interest in synthetic and medicinal chemistry. Due to the limited availability of public experimental spectra, this document presents predicted data based on established spectroscopic principles and data from analogous compounds. The guide also outlines the standard experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure, which includes a para-substituted chlorobenzene ring and a 2-methylallyl group.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~7.25d2HAromatic (H-2, H-6)
~7.10d2HAromatic (H-3, H-5)
~4.85s1HVinylic (=CH₂)
~4.80s1HVinylic (=CH₂)
~3.30s2HAllylic (-CH₂-)
~1.75s3HMethyl (-CH₃)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~145Quaternary Allylic (=C(CH₃)₂)
~139Aromatic (C-4)
~132Aromatic (C-1)
~130Aromatic (C-3, C-5)
~128Aromatic (C-2, C-6)
~112Vinylic (=CH₂)
~45Allylic (-CH₂)
~22Methyl (-CH₃)

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H Stretch
2970-2910MediumAliphatic C-H Stretch
~1650MediumC=C Stretch (Alkene)
~1600, ~1490StrongC=C Stretch (Aromatic)
~1090StrongC-Cl Stretch (Aromatic)
~890Strong=CH₂ Out-of-Plane Bend
~820Strongp-Substituted Benzene C-H Out-of-Plane Bend

Table 4: Predicted Mass Spectrometry Fragmentation

m/zProposed Fragment Ion
166/168[M]⁺ (Molecular Ion)
151/153[M - CH₃]⁺
131[M - Cl]⁺
128[M - HCl - H]⁺
115[C₉H₇]⁺
91[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation : A high-resolution NMR spectrometer, such as a Varian A-60 (60 MHz) or a more modern Bruker Avance (e.g., 400 MHz), is employed for both ¹H and ¹³C NMR analysis.

  • Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • ¹H NMR Acquisition : The proton NMR spectrum is acquired with a pulse angle of 90°, a spectral width of approximately 15 ppm, and a relaxation delay of 1-2 seconds. A sufficient number of scans (typically 16-64) are averaged to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition : The carbon-13 NMR spectrum is obtained using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

  • Data Processing : The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Instrumentation : A Fourier-transform infrared spectrometer is utilized for this analysis.

  • Sample Preparation (Neat Liquid) : As this compound is a liquid at room temperature, the spectrum is conveniently recorded as a neat liquid. A small drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates, forming a thin capillary film. Alternatively, a single drop can be placed on the crystal of an Attenuated Total Reflectance (ATR) accessory.[1]

  • Data Acquisition : A background spectrum of the empty salt plates or the clean ATR crystal is recorded first. The sample is then placed, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the mid-infrared range (4000-400 cm⁻¹).

  • Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

2.3. Mass Spectrometry (MS)

  • Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation, is used. An electron ionization (EI) source is standard for the analysis of relatively small, volatile organic molecules.

  • Sample Introduction : A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or hexane) is injected into the gas chromatograph. The GC is equipped with a suitable capillary column (e.g., a non-polar polydimethylsiloxane-based column) to separate the analyte from any impurities.

  • Ionization : As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. In the EI source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis : The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection and Data Processing : The detector records the abundance of each ion, and a mass spectrum is generated by plotting the relative intensity of the ions as a function of their m/z values.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_data Data Processing & Analysis cluster_interpretation Structural Elucidation Sample This compound Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film/ATR Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS GC-MS with EI Source Prep_MS->MS Process_NMR Fourier Transform, Phasing, Referencing NMR->Process_NMR Process_IR Background Subtraction IR->Process_IR Process_MS Library Search, Fragmentation Analysis MS->Process_MS Data_NMR Chemical Shifts (δ), Coupling Constants (J), Integration Process_NMR->Data_NMR Data_IR Absorption Frequencies (cm⁻¹) Process_IR->Data_IR Data_MS Mass-to-Charge Ratios (m/z) Process_MS->Data_MS Interpretation Combine Spectroscopic Data to Confirm Molecular Structure Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Chloro-4-(2-methylallyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-Chloro-4-(2-methylallyl)benzene. The document presents predicted spectral data, detailed experimental protocols for acquiring high-quality NMR spectra, and a structural diagram for clear spectral assignment. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who are working with this compound or structurally related molecules.

Molecular Structure and NMR Data

This compound possesses a distinct molecular structure with a substituted aromatic ring and an allylic side chain. These features give rise to a characteristic set of signals in both ¹H and ¹³C NMR spectra, providing a spectroscopic fingerprint for the molecule.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit signals corresponding to the aromatic protons, the benzylic methylene protons, the vinyl protons, and the methyl protons of the 2-methylallyl group. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in Table 1.[1]

Table 1: Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (δ, ppm)Multiplicity
Aromatic (ortho to allyl group)7.05 - 7.15d
Aromatic (ortho to Cl)7.20 - 7.30d
Vinylic (=CH₂)~4.85s
Vinylic (=CH₂)~4.70s
Benzylic (-CH₂-)~3.30s
Methyl (-CH₃)~1.70s

Note: These are predicted values. Actual experimental values may vary depending on the solvent and experimental conditions.[1]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for the distinct carbon environments in this compound are presented in Table 2.[1]

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomChemical Shift (δ, ppm)
Quaternary Allylic (=C(CH₃)-)~144.0
Aromatic (C-CH₂)~139.0
Aromatic (C-Cl)~132.0
Aromatic (CH, ortho to allyl group)~130.0
Aromatic (CH, ortho to Cl)~128.5
Vinylic (=CH₂)~112.0
Benzylic (-CH₂)~40.0
Methyl (-CH₃)~22.0

Note: These are predicted values. Actual experimental values may vary depending on the solvent and experimental conditions.[1]

Experimental Protocol for NMR Spectroscopy

The following section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer being used (typically around 4-5 cm).

  • Capping: Securely cap the NMR tube.

NMR Instrument Parameters

The following are general parameters for a modern NMR spectrometer (e.g., 400 or 500 MHz). These may need to be optimized based on the specific instrument and experimental goals.

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

  • Acquisition Time: Approximately 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: A sweep width of approximately 12-16 ppm, centered around 6 ppm.

  • Temperature: Room temperature (e.g., 298 K).

For ¹³C NMR:

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.

  • Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans is required, typically ranging from 128 to 1024 or more, depending on the sample concentration and desired signal-to-noise ratio.

  • Acquisition Time: Approximately 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: A sweep width of approximately 200-240 ppm, centered around 100 ppm.

  • Temperature: Room temperature (e.g., 298 K).

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra. If TMS is not used, the residual solvent peak can be used as a secondary reference.

  • Integration: For ¹H spectra, integrate the area under each peak to determine the relative number of protons.

  • Peak Picking: Identify and list the chemical shifts of all peaks. For ¹H spectra, determine the multiplicity (singlet, doublet, triplet, etc.) and calculate the coupling constants (J-values).

Visualization of Molecular Structure and NMR Assignment

To facilitate the interpretation of the NMR spectra, a clear representation of the molecular structure with atom numbering is essential. The following Graphviz diagram illustrates the structure of this compound and the proposed numbering scheme for NMR signal assignment.

molecular_structure cluster_ring Aromatic Ring cluster_substituents Substituents C1 C1 C2 C2 C1->C2 Cl Cl C1->Cl C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C7 C7 C4->C7 C6 C6 C5->C6 C6->C1 C8 C8 C7->C8 C9 C9 C8->C9 C10 C10 C8->C10

Molecular structure of this compound.

This guide provides a foundational understanding of the NMR characteristics of this compound. For definitive structural confirmation, it is recommended to acquire experimental 2D NMR data, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) spectra, to establish proton-proton and proton-carbon correlations, respectively.

References

Reactivity of the 2-methylallyl group in 1-Chloro-4-(2-methylallyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Reactivity of the 2-Methylallyl Group in 1-Chloro-4-(2-methylallyl)benzene

Introduction

This compound, a halogenated aryl-substituted alkene, is a versatile bifunctional molecule of significant interest in organic synthesis.[1] Its structure incorporates two key reactive centers: the chlorinated aromatic ring and the 2-methylallyl olefinic group. This duality allows for selective functionalization, making it a valuable intermediate for the synthesis of complex organic molecules, including potential pharmaceuticals and agrochemicals.[1] While the aryl chloride moiety participates in reactions typical of aryl halides, such as cross-coupling and nucleophilic substitution, the 2-methylallyl group provides a site of unsaturation that is susceptible to a wide range of addition, oxidation, and reduction reactions.[1] This guide focuses on the reactivity of the 2-methylallyl group, providing a technical overview of its transformations, supported by experimental protocols and mechanistic pathways.

Reactivity Profile of this compound

The chemical behavior of this compound is dictated by the distinct properties of its two functional moieties. The aryl chloride is generally less reactive in cross-coupling reactions than corresponding aryl bromides or iodides, a crucial consideration for designing multi-step synthetic sequences.[1] Conversely, the exocyclic double bond of the 2-methylallyl group is electron-rich and readily undergoes reactions characteristic of alkenes.[1]

G cluster_main This compound Reactivity cluster_allyl 2-Methylallyl Group Reactions cluster_aryl Aryl Chloride Reactions main This compound Addition Addition Reactions main->Addition Unsaturation Site Oxidation Oxidation Reactions main->Oxidation Reduction Reduction main->Reduction Polymerization Polymerization main->Polymerization CrossCoupling Cross-Coupling (Heck, Suzuki) main->CrossCoupling Halogen Site Substitution Nucleophilic Substitution main->Substitution

Caption: Overview of the dual reactivity of this compound.

Reactions of the 2-Methylallyl Group

The double bond in the 2-methylallyl group is the primary site for a variety of transformations, which are detailed below.

Addition Reactions (Hydrofunctionalization)

Hydrofunctionalization reactions involve the addition of a hydrogen atom and a functional group across the double bond.[1] The regioselectivity of these additions is governed by Markovnikov's or anti-Markovnikov's rule, depending on the reaction mechanism.

Reaction TypeReagents & ConditionsExpected ProductMechanism
Acid-Catalyzed Hydration Aqueous acid (e.g., H₂SO₄ in H₂O)1-(4-chlorophenyl)-2-methylpropan-2-olMarkovnikov addition via tertiary carbocation
Hydroboration-Oxidation 1. Borane (BH₃) in THF2. H₂O₂, NaOH2-(4-chlorophenyl)-2-methylpropan-1-olAnti-Markovnikov, syn-addition
Hydrohalogenation Hydrogen halide (e.g., HBr, HCl)1-chloro-4-(2-chloro-2-methylpropyl)benzeneMarkovnikov addition

Table 1: Summary of Hydrofunctionalization Reactions.[1]

Oxidation Reactions

The alkene moiety can be oxidized to introduce oxygen-containing functional groups, or it can be cleaved entirely under more vigorous conditions.[1]

Reaction TypeReagents & ConditionsExpected Product
Epoxidation Peroxy acids (e.g., m-CPBA)1-chloro-4-(2-(oxiran-2-yl)propyl)benzene
Syn-Dihydroxylation OsO₄ (catalytic), NMO (re-oxidant) or cold, dilute KMnO₄1-(4-chlorophenyl)-2-methylpropane-1,2-diol
Anti-Dihydroxylation 1. m-CPBA2. H₃O⁺1-(4-chlorophenyl)-2-methylpropane-1,2-diol
Oxidative Cleavage 1. O₃ (Ozonolysis)2. Oxidative workup (e.g., H₂O₂)4-chlorophenylacetone and formaldehyde

Table 2: Summary of Oxidation Reactions.[1]

Polymerization

The vinyl group in the structurally related compound, 4-Chloro-alpha-methylstyrene, allows it to act as a monomer in the production of various polymers.[2] These polymers can exhibit desirable properties such as high impact and chemical resistance.[2] By analogy, this compound can also be expected to undergo polymerization at the 2-methylallyl group, particularly in the presence of suitable initiators.

Reactions of the Chlorinated Aromatic Moiety

For completeness, the reactivity of the aryl chloride group is briefly summarized. These reactions are typically palladium-catalyzed cross-coupling processes.[1][3]

Reaction TypeReagents & ConditionsExpected Product
Heck Reaction Alkene, Pd catalyst (e.g., Pd(OAc)₂), base (e.g., Et₃N)Substituted alkene
Suzuki Coupling Arylboronic acid, Pd catalyst, base (e.g., K₂CO₃)Biaryl compound

Table 3: Key Cross-Coupling Reactions of the Aryl Chloride Group.[1][3][4]

G cluster_workflow Synthetic Workflow Example A This compound B Intermediate Epoxide A->B m-CPBA (Epoxidation) D Biaryl Product A->D ArB(OH)₂ Pd Catalyst, Base (Suzuki Coupling) C Diol Product B->C H₃O⁺ (Hydrolysis)

Caption: Selective functionalization pathways for this compound.

Experimental Protocols

The following sections provide generalized methodologies for key transformations of the 2-methylallyl group. Researchers should optimize conditions based on specific substrates and desired outcomes.

Protocol 1: Anti-Markovnikov Hydration (Hydroboration-Oxidation)

This two-step protocol yields the anti-Markovnikov alcohol.[1]

  • Materials: this compound, borane-tetrahydrofuran complex (BH₃·THF), tetrahydrofuran (THF, anhydrous), 3M aqueous sodium hydroxide (NaOH), 30% hydrogen peroxide (H₂O₂).

  • Procedure (Step 1: Hydroboration):

    • Dissolve this compound (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add BH₃·THF solution (approx. 0.5 equivalents for dialkylborane formation) dropwise while maintaining the temperature at 0 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor reaction completion via TLC or GC.

  • Procedure (Step 2: Oxidation):

    • Cool the reaction mixture back to 0 °C.

    • Slowly add 3M NaOH solution, followed by the dropwise addition of 30% H₂O₂. The addition of H₂O₂ can be exothermic.

    • Stir the mixture at room temperature for 1 hour.

  • Work-up:

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the resulting crude alcohol, 2-(4-chlorophenyl)-2-methylpropan-1-ol, by column chromatography.

Protocol 2: Epoxidation

This protocol describes the formation of an epoxide using a peroxy acid.[1]

  • Materials: this compound, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM), saturated aqueous sodium bicarbonate (NaHCO₃).

  • Procedure:

    • Dissolve this compound (1 equivalent) in DCM.

    • Add m-CPBA (1.1-1.5 equivalents) portion-wise at room temperature. For sensitive substrates, the reaction can be performed at 0 °C.

    • Stir the mixture until the starting material is consumed, as monitored by TLC. The reaction is typically complete within a few hours.

  • Work-up:

    • Quench the reaction by adding saturated NaHCO₃ solution to neutralize the m-chlorobenzoic acid byproduct.

    • Separate the layers and extract the aqueous phase with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent.

    • Purify the resulting epoxide by flash column chromatography.

Protocol 3: Palladium-Catalyzed Heck Coupling

This protocol outlines a general procedure for the Heck reaction, coupling the aryl chloride with an alkene.[3][5] Note that aryl chlorides are less reactive than bromides or iodides, and may require more forcing conditions or specialized catalyst systems.[1]

G cluster_heck Heck Reaction Catalytic Cycle A Pd(0)Ln B Ar-Pd(II)-X (Oxidative Addition) A->B + Ar-X C Alkene Complex B->C + Alkene B->P1 Ar-X = this compound D Migratory Insertion C->D Syn-addition E β-Hydride Elimination D->E E->A - HX (Reductive Elimination) E->P2 Product = Substituted Alkene

Caption: Generalized catalytic cycle for the Mizoroki-Heck reaction.

  • Materials: this compound, alkene coupling partner, palladium catalyst (e.g., Pd(OAc)₂, PdCl₂), phosphine ligand (e.g., PPh₃, P(o-tol)₃), a suitable base (e.g., triethylamine, potassium carbonate), and a polar aprotic solvent (e.g., DMF, NMP).

  • Procedure:

    • To an oven-dried flask under an inert atmosphere, add the palladium catalyst, ligand, and base.

    • Add the solvent, followed by this compound (1 equivalent) and the alkene (1.1-1.5 equivalents).

    • Heat the reaction mixture to the required temperature (typically 80-140 °C) and stir until completion (monitored by GC or LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature and dilute with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

Conclusion

This compound is a valuable synthetic building block due to the orthogonal reactivity of its aryl chloride and 2-methylallyl functionalities. The 2-methylallyl group, in particular, offers a rich landscape for chemical transformations, including a variety of addition and oxidation reactions. This allows for the selective and predictable introduction of diverse functional groups. A thorough understanding of the reaction conditions that favor transformation at either the olefin or the aryl chloride site is essential for leveraging this compound's full potential in the synthesis of novel materials and complex molecular targets relevant to the pharmaceutical and agrochemical industries.

References

Stability and Storage of 1-Chloro-4-(2-methylallyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Chloro-4-(2-methylallyl)benzene. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from analogous structures, including chlorobenzenes and substituted styrenes, to infer potential stability characteristics and handling protocols. It outlines the intrinsic chemical properties that may influence its degradation, provides best-practice recommendations for storage and handling to ensure its integrity, and presents a general methodology for conducting stability studies. This document is intended to serve as a valuable resource for professionals in research and drug development who handle this or structurally related compounds.

Introduction

This compound is a halogenated aromatic compound with an unsaturated alkyl substituent. Its chemical structure, featuring a reactive chlorobenzene moiety and a methylallyl group, suggests potential susceptibility to various degradation pathways. The chlorine atom on the aromatic ring can undergo nucleophilic substitution reactions, although aryl halides are generally less reactive than alkyl halides.[1][2][3] The 2-methylallyl group, with its double bond, is prone to oxidation, polymerization, and addition reactions.[4][5] Understanding these potential instabilities is crucial for maintaining the compound's purity and integrity during storage and handling, which is paramount for its application in research and pharmaceutical development.

Chemical Properties and Potential Degradation Pathways

The stability of this compound is dictated by the reactivity of its two main functional components: the chlorobenzene ring and the 2-methylallyl side chain.

  • Chlorobenzene Ring: The carbon-chlorine bond in aryl halides possesses a partial double bond character due to resonance, making it stronger and less susceptible to nucleophilic substitution compared to alkyl halides.[1][2] However, under certain conditions, such as exposure to strong nucleophiles, high temperatures, or specific catalysts, degradation can occur.

  • 2-Methylallyl Group: The double bond in the allyl group is a site of high electron density, making it susceptible to electrophilic attack and oxidation. Exposure to atmospheric oxygen, light, and heat can initiate radical chain reactions, leading to the formation of peroxides, epoxides, aldehydes, ketones, and carboxylic acids. Furthermore, similar to styrene, the presence of the vinyl group suggests a propensity for polymerization, especially in the presence of heat, light, or catalysts.[6][7][8][9]

Potential degradation pathways could include the aerobic biodegradation initiated by oxygenase enzymes, as seen with other lower chlorinated benzenes.[10] Under anaerobic conditions, reductive dechlorination might be a possibility, although it is less common for monochlorinated benzenes.[10]

Hypothetical Degradation Pathway

A This compound B Oxidation (O2, light, heat) A->B F Polymerization A->F H Nucleophilic Substitution (e.g., strong base, heat) A->H C Epoxide/Peroxide Intermediates B->C D Aldehydes/Ketones C->D E Carboxylic Acids D->E G Polymer F->G I Substituted Phenol Derivative H->I

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Preferably at 2-8 °C for long-term storage.To minimize the rate of potential degradation reactions and polymerization.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidation of the allyl group and degradation from atmospheric moisture.
Light Protect from light by using amber-colored vials or storing in the dark.To prevent photo-initiated degradation and polymerization.
Container Store in a tightly sealed, appropriate container (e.g., glass vial with a secure cap).To prevent exposure to air and moisture.
Incompatible Materials Avoid contact with strong oxidizing agents, strong bases, and polymerization initiators.To prevent chemical reactions that could degrade the compound.

Handling Workflow

cluster_storage Storage cluster_handling Handling cluster_post_handling Post-Handling A Receive Compound B Store in Cool, Dry, Dark Place A->B C Inert Atmosphere (Ar/N2) B->C D Use in Inert Atmosphere (Glovebox or Schlenk Line) C->D E Use Clean, Dry Glassware D->E F Transfer with Syringe/Cannula E->F G Reseal Tightly Under Inert Gas F->G H Return to Proper Storage G->H

Caption: Recommended workflow for the storage and handling of this compound.

General Experimental Protocol for Stability Testing

For researchers wishing to perform formal stability studies on this compound, the following general protocol, based on established guidelines for pharmaceutical stability testing, can be adapted.[16][17][18][19][20]

Objective: To evaluate the stability of this compound under various environmental conditions and to identify potential degradation products.

Materials:

  • This compound (high purity)

  • Appropriate storage containers (e.g., amber glass vials with PTFE-lined caps)

  • Controlled environment chambers (for temperature and humidity)

  • Photostability chamber

  • Analytical instrumentation (e.g., HPLC, GC-MS, NMR)

Methodology:

  • Sample Preparation:

    • Dispense aliquots of the compound into the designated storage containers.

    • If the compound is a solid, it can be tested as is. If it is a liquid, it should be tested in its neat form.

    • For solution stability, prepare solutions in relevant solvents at a known concentration.

  • Storage Conditions and Timepoints:

    • Long-Term Stability: Store samples at 25 °C ± 2 °C / 60% RH ± 5% RH.

    • Accelerated Stability: Store samples at 40 °C ± 2 °C / 75% RH ± 5% RH.

    • Stress Testing:

      • Heat: Expose the sample to elevated temperatures (e.g., 60 °C, 80 °C).

      • Light: Expose the sample to light according to ICH Q1B guidelines.

      • Oxidation: Store the sample in the presence of an oxidizing agent (e.g., a solution of hydrogen peroxide).

      • Acid/Base Hydrolysis: Store the sample in acidic and basic solutions.

    • Timepoints:

      • Long-Term: 0, 3, 6, 9, 12, 18, 24 months.

      • Accelerated: 0, 1, 3, 6 months.

      • Stress: Analyze at appropriate intervals to observe degradation.

  • Analytical Testing:

    • At each timepoint, analyze the samples for the following:

      • Appearance: Visual inspection for changes in color or physical state.

      • Assay: Quantify the amount of this compound remaining using a validated chromatographic method (e.g., HPLC or GC).

      • Purity/Degradation Products: Profile the sample for any new peaks using chromatography. Identify and quantify any significant degradation products. Mass spectrometry (MS) coupled with chromatography is essential for structural elucidation of unknown impurities.

  • Data Analysis:

    • Plot the assay value as a function of time for each storage condition.

    • Determine the rate of degradation and the shelf-life of the compound under the tested conditions.

    • Characterize the degradation products formed under stress conditions to understand the degradation pathways.

Conclusion

While specific stability data for this compound is not extensively documented, its chemical structure suggests a susceptibility to oxidation and polymerization of the methylallyl group. Therefore, stringent storage and handling procedures are necessary to maintain its integrity. It is recommended to store the compound in a cool, dry, and dark environment under an inert atmosphere. For critical applications, it is advisable to perform in-house stability studies to establish a reliable shelf-life and to understand its degradation profile under specific laboratory conditions. The general protocol provided herein serves as a starting point for such investigations.

References

Commercial Sourcing and Synthetic Guide for 1-Chloro-4-(2-methylallyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and synthetic protocols for 1-Chloro-4-(2-methylallyl)benzene (CAS No. 23063-65-2), a key intermediate in organic synthesis. This document is intended to assist researchers and professionals in sourcing this compound and understanding its preparation for applications in drug discovery and materials science.

Introduction to this compound

This compound is a halogenated aryl-substituted alkene.[1] Its structure, featuring a reactive 2-methylallyl group and a chlorine-substituted aromatic ring, makes it a versatile building block in synthetic chemistry. The chlorine atom can participate in various cross-coupling reactions, while the alkene moiety allows for a range of addition and polymerization reactions.[1] This dual reactivity is valuable for constructing more complex molecules, including potential pharmaceutical and agrochemical agents.[1]

Key Chemical Data:

  • Molecular Formula: C₁₀H₁₁Cl[2][3][4]

  • Molecular Weight: 166.65 g/mol [1][2][4]

  • CAS Number: 23063-65-2[1][2][3]

  • Synonyms: 3-(4-Chlorophenyl)-2-methyl-1-propene, 1-chloro-4-(2-methylprop-2-enyl)benzene[2][3]

Commercial Suppliers

Several chemical suppliers list this compound in their catalogs. However, it is often synthesized on demand or available in limited research quantities. Pricing and detailed specifications such as purity grades and available quantities typically require a direct inquiry with the supplier.

Table 1: Commercial Supplier Information for this compound

SupplierWebsiteCatalog NumberPurityAvailable QuantitiesPrice
Benchchem www.benchchem.comB1607111[1]Inquiry RequiredInquiry RequiredInquiry Required
SynQuest Labs www.synquestlabs.com1900-5-10[2]Inquiry RequiredInquiry RequiredPrice on Application[2]
CymitQuimica www.cymitquimica.comIN-DA002M31[5]Inquiry RequiredInquiry RequiredInquiry Required
Apollo Scientific www.apolloscientific.co.ukInquiry RequiredInquiry RequiredInquiry RequiredInquiry Required
Pfaltz & Bauer www.pfaltzandbauer.comInquiry RequiredInquiry RequiredInquiry RequiredInquiry Required
Rieke Metals www.riekemetals.comInquiry RequiredInquiry RequiredInquiry RequiredInquiry Required
MP Biomedicals www.mpbio.comInquiry RequiredInquiry RequiredInquiry RequiredInquiry Required

Note: The information in this table is based on publicly available catalog data and may be subject to change. Researchers are advised to contact suppliers directly for the most current information.

Synthetic Protocol: Friedel-Crafts Alkylation

The primary method for synthesizing this compound is the Friedel-Crafts alkylation of chlorobenzene with methallyl chloride, using a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃).[1] The chlorine substituent on the benzene ring is an ortho, para-directing group, leading to a mixture of isomers, with the desired para-substituted product being a major component.

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is a representative procedure based on established chemical principles. All laboratory work should be conducted by trained personnel in a suitable fume hood with appropriate personal protective equipment. All reagents are corrosive and/or toxic.

Materials and Equipment:

  • Three-necked, round-bottomed flask (500 mL)

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Chlorobenzene (reagent grade)

  • Methallyl chloride (3-chloro-2-methyl-1-propene)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Assemble a dry 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.

  • Reagent Charging: Charge the flask with chlorobenzene (e.g., 112.5 g, 1.0 mol) and anhydrous dichloromethane (200 mL). Stir the mixture and allow it to cool to 0-5 °C.

  • Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride (e.g., 40.0 g, 0.3 mol) to the stirred solution while maintaining the temperature below 10 °C. The mixture may become a slurry.

  • Alkylation: Add methallyl chloride (e.g., 27.2 g, 0.3 mol) to the dropping funnel. Add the methallyl chloride dropwise to the reaction mixture over a period of 1-2 hours. Maintain vigorous stirring and keep the internal temperature between 5-10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the reaction is deemed complete, slowly and carefully quench the reaction by pouring the mixture over crushed ice (approx. 300 g) in a large beaker with stirring. This should be done in a fume hood as HCl gas will be evolved.

  • Workup: Transfer the quenched mixture to a separatory funnel. Add 1M HCl (100 mL) and shake. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with:

    • 100 mL of 1M HCl

    • 100 mL of water

    • 100 mL of saturated NaHCO₃ solution (caution: potential for gas evolution)

    • 100 mL of brine

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the dichloromethane.

  • Purification: The resulting crude product will be a mixture of ortho and para isomers. Purify the crude oil by vacuum distillation to isolate the this compound (para isomer).

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G cluster_prep Reaction Preparation cluster_reaction Alkylation Reaction cluster_workup Workup & Purification reagents Chlorobenzene + DCM setup Combine Reagents & Catalyst in Flask (0-5 °C) reagents->setup catalyst Anhydrous AlCl3 catalyst->setup alkylating Methallyl Chloride addition Dropwise Addition of Methallyl Chloride (5-10 °C) alkylating->addition setup->addition stir Stir for 2-3 hours (5-10 °C) addition->stir quench Quench with Crushed Ice stir->quench extract Separate Organic Layer quench->extract wash Wash with HCl, Water, NaHCO3, Brine extract->wash dry Dry over MgSO4 & Evaporate Solvent wash->dry purify Vacuum Distillation dry->purify product Pure 1-Chloro-4- (2-methylallyl)benzene purify->product

Caption: Workflow for the synthesis of this compound.

References

Navigating the Unseen: A Technical Guide to the Safe Handling of 1-Chloro-4-(2-methylallyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be substituted for a formal Safety Data Sheet (SDS). 1-Chloro-4-(2-methylallyl)benzene is a chemical for research and development purposes and lacks extensive, publicly available safety and toxicological data. The information herein is compiled from general principles of chemical safety, data on structurally related compounds, and available chemical properties. All personnel handling this compound must be adequately trained in chemical safety and should consult with their institution's Environmental Health and Safety (EHS) department for specific guidance.

Introduction

This compound (CAS No. 23063-65-2) is a halogenated aromatic hydrocarbon.[1][2] Its structure, featuring a chlorinated benzene ring and a reactive methylallyl group, makes it a versatile intermediate in organic synthesis. However, these same structural features suggest potential reactivity and biological activity that necessitate careful handling. This guide provides a comprehensive overview of the known properties and inferred safety precautions for this compound.

Physicochemical and Hazard Information

While a comprehensive, verified dataset for this compound is not available, the following table summarizes its basic properties.

PropertyValueSource
CAS Number 23063-65-2[1][2]
Molecular Formula C₁₀H₁₁Cl[1][2]
Molecular Weight 166.65 g/mol [1][2]
Physical State Not explicitly stated, likely a liquidInferred
Flash Point 84.9°C[3]
Vapor Pressure 0.219 mmHg at 25°C[3]

Hazard Classification (Inferred):

Due to the lack of specific data, a definitive GHS classification is not possible. However, based on the presence of a chlorinated aromatic moiety and an older "Xi" (irritant) classification, the following hazards should be assumed:

  • Skin Irritant: May cause skin irritation upon contact.

  • Eye Irritant: May cause serious eye irritation.

  • Respiratory Irritant: Vapors or mists may be irritating to the respiratory tract.

  • Harmful if Swallowed: Ingestion may cause adverse health effects.

  • Chronic Hazards: Prolonged or repeated exposure to chlorinated hydrocarbons can lead to organ damage.[4]

Toxicological Data (Analog Compound)

No specific toxicological data (e.g., LD50, LC50) for this compound was found. The following data is for the structurally related compound 1-Chloro-4-nitrobenzene (CAS 100-00-5) and should be used for hazard assessment with caution, recognizing that the nitro group may impart different toxicological properties than the methylallyl group.

MetricValueSpeciesRouteSource
LD50 420 mg/kgRatOral[5]

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

The following protocols are based on general best practices for handling irritant and potentially hazardous chemicals in a laboratory setting.[6][7][8]

4.1. Engineering Controls

  • All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[7]

  • Ensure that an eyewash station and safety shower are readily accessible in the work area.

4.2. Personal Protective Equipment (PPE)

  • Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn when there is a significant risk of splashing.

  • Skin Protection:

    • Wear a flame-retardant lab coat.

    • Use chemically resistant gloves (e.g., nitrile, neoprene). Glove material should be selected based on the specific solvent used, if any. Always inspect gloves for integrity before use and wash hands thoroughly after removal.

  • Respiratory Protection: If work outside of a fume hood is unavoidable and there is a risk of generating aerosols or vapors, a respirator with an appropriate organic vapor cartridge may be required. Consult with your institution's EHS for respirator selection and fit-testing.

4.3. General Handling Procedures

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not breathe vapors or mists.

  • Use the smallest quantity of the chemical necessary for the experiment.[6]

  • Keep containers tightly closed when not in use.[9]

  • Transport chemicals in secondary, shatter-resistant containers.[7]

Spill and Waste Management

5.1. Spill Response

  • Small Spills (in a fume hood):

    • Alert others in the area.

    • Wear appropriate PPE.

    • Absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbent material into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and institutional EHS.

    • Prevent the spill from entering drains.

    • Do not attempt to clean up a large spill without proper training and equipment.

5.2. Waste Disposal

  • All waste containing this compound, including empty containers and contaminated materials, must be disposed of as hazardous waste.[10]

  • Follow all local, state, and federal regulations for the disposal of chlorinated aromatic waste.[11][12]

  • Do not dispose of this chemical down the drain.

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound, from planning to disposal.

SafeHandlingWorkflow A Hazard Assessment (Review available data, consult EHS) B Select Engineering Controls (Fume Hood, Eyewash/Shower) A->B C Select Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) B->C D Perform Experiment (Use minimal quantities, follow procedures) C->D G Spill? D->G E Decontamination (Clean workspace and equipment) F Waste Disposal (Segregate and label hazardous waste) E->F G->E No H Follow Spill Response Protocol G->H Yes H->E

Caption: A logical workflow for the safe handling of this compound.

Inferred Signaling Pathway and Toxicity Mechanism

There is no specific information on the signaling pathways or toxicological mechanisms of this compound. As a chlorinated aromatic hydrocarbon, it can be inferred that its toxicity may be related to its lipophilic nature, allowing it to accumulate in fatty tissues. Metabolism of such compounds by cytochrome P450 enzymes in the liver can sometimes lead to the formation of reactive intermediates that can cause cellular damage.

The following diagram illustrates a generalized, hypothetical toxicity pathway for a chlorinated aromatic hydrocarbon.

ToxicityPathway cluster_0 Cellular Environment A This compound (Parent Compound) B Metabolism (e.g., Cytochrome P450) A->B C Reactive Metabolites (e.g., Epoxides, Quinones) B->C D Detoxification (e.g., Glutathione Conjugation) B->D C->D F Binding to Macromolecules (DNA, Proteins, Lipids) C->F E Excretion D->E G Cellular Damage & Toxicity F->G

Caption: A generalized, hypothetical toxicity pathway for chlorinated aromatic hydrocarbons.

Conclusion

While this compound is a valuable research chemical, the lack of comprehensive safety data necessitates a cautious and conservative approach to its handling. All users must adhere to strict safety protocols, utilize appropriate engineering controls and personal protective equipment, and be prepared for emergency situations. Further toxicological studies are warranted to fully characterize the safety profile of this compound.

References

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions Using 1-Chloro-4-(2-methylallyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction joins an organoboron species with an organohalide, and has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Aryl chlorides, such as 1-Chloro-4-(2-methylallyl)benzene, are attractive coupling partners due to their lower cost and wider availability compared to the corresponding bromides and iodides.[3] However, the inherent stability of the C-Cl bond presents a challenge, often necessitating the use of specialized, highly active catalyst systems.[3][4]

These application notes provide a detailed overview and generalized protocols for the Suzuki-Miyaura coupling of this compound with various boronic acids. The protocols and data presented are based on established methodologies for the coupling of challenging aryl chlorides and serve as a starting point for reaction optimization.

Data Presentation: Reaction Parameters and Yields

The following table summarizes representative conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. These conditions are based on protocols for structurally similar, less reactive aryl chlorides and may require optimization for specific substrates.

EntryBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)1001885
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)CsF (2)Dioxane1102488
33-Thiopheneboronic acid[Pd(allyl)Cl]₂ (1)cataCXium® A (2)K₂CO₃ (3)t-BuOH/H₂O (5:1)901678
44-Acetylphenylboronic acidPdCl₂(dppf) (3)-Na₂CO₃ (2)DMF1201275

Experimental Protocols

This section provides a detailed, generalized methodology for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials and Reagents:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Palladium(II) acetate, Pd(OAc)₂)

  • Phosphine ligand (e.g., SPhos)

  • Base (e.g., Potassium phosphate, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene)

  • Degassed water

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv.), and the phosphine ligand (e.g., SPhos, 0.04 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.

  • Addition of Reagents: Under a positive pressure of the inert gas, add the base (e.g., K₃PO₄, 2.0 equiv.). Then, add the anhydrous solvent (e.g., Toluene) and degassed water via syringe. The solvent ratio should be carefully controlled (e.g., Toluene/H₂O 10:1).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired biaryl product.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L2 pd2_oxidative R1-Pd(II)L2-X pd0->pd2_oxidative Oxidative Addition (R1-X) product Product (R1-R2) pd2_transmetalation R1-Pd(II)L2-R2 pd2_oxidative->pd2_transmetalation Transmetalation (R2-B(OR)2) pd2_transmetalation->pd0 Reductive Elimination (R1-R2) r1x Aryl Halide (R1-X) r2b Boronic Acid (R2-B(OH)2) + Base

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Combine Reactants: - Aryl Chloride - Boronic Acid - Catalyst & Ligand start->setup inert Establish Inert Atmosphere (Purge with N2/Ar) setup->inert add_reagents Add Base and Solvents inert->add_reagents reaction Heat and Stir (Monitor Progress) add_reagents->reaction workup Cool, Dilute, and Wash reaction->workup purification Dry, Concentrate, and Purify (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: Typical experimental workflow for a Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for the Heck Reaction of 1-Chloro-4-(2-methylallyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction, a cornerstone of palladium-catalyzed cross-coupling, facilitates the synthesis of substituted alkenes through the reaction of an unsaturated halide with an alkene.[1][2] This powerful carbon-carbon bond-forming reaction has seen wide application in organic synthesis, from the construction of complex natural products to the industrial-scale production of pharmaceuticals.[3] This document provides detailed application notes and protocols for the Heck reaction of 1-Chloro-4-(2-methylallyl)benzene, a substrate of interest in medicinal chemistry and materials science. Due to the relatively lower reactivity of aryl chlorides compared to their bromide and iodide counterparts, specific catalytic systems and optimized reaction conditions are often necessary to achieve high yields.[4]

Key Considerations for the Heck Reaction of Aryl Chlorides

Aryl chlorides are known to be more challenging substrates for the Heck reaction due to the strength of the C-Cl bond.[4] Successful coupling reactions with these substrates typically require:

  • Active Palladium Catalysts: Palladium(II) acetate (Pd(OAc)₂) and palladium chloride (PdCl₂) are common precatalysts.[1][2]

  • Electron-Rich Ligands: Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often crucial for promoting the oxidative addition of the aryl chloride to the palladium center.[4][5]

  • Suitable Bases: A variety of inorganic and organic bases are used to facilitate the regeneration of the active palladium(0) catalyst. Common choices include potassium carbonate (K₂CO₃), sodium acetate (NaOAc), and triethylamine (Et₃N).[1][2]

  • Appropriate Solvents: High-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP) are frequently employed.[6]

Summary of Reaction Conditions

The following tables summarize various reported conditions for the Heck reaction of substituted aryl chlorides with common alkenes like styrenes and acrylates. These examples provide a valuable starting point for the optimization of the reaction with this compound.

Table 1: Heck Reaction of Substituted Aryl Chlorides with Styrene

EntryAryl ChlorideAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
14-ChloroanisoleStyrenePd(OAc)₂ (0.5)Oxazolinyl ligand (0.55)K₂CO₃ (3)DMA1404054-88[4]
2ChlorobenzeneStyrenePdCl{C₆H₃-2,6-(OPiPr₂)₂} (0.6)-K₂CO₃ (1.5)DMF/H₂O12012High[7]
34-ChloroacetophenoneStyrenePVP-Pd NPs (0.05-0.25)-K₂CO₃ (2)H₂O/EtOH130-150-40-100[6]

Table 2: Heck Reaction of Substituted Aryl Chlorides with Acrylates

EntryAryl ChlorideAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
14-Chloroacetophenonen-Butyl acrylateBenzimidazolium salt/Pd(OAc)₂ (1)--TBAB-693[8]
2Aryl Chloridesn-Butyl acrylatePd(dba)₂/P(t-Bu)₃ (1.5)P(t-Bu)₃ (3)Cs₂CO₃ (1.2)Dioxane80-100-High[9]
34-Bromoacetophenonetert-Butyl acrylatePerhydrobenzimidazolinium chloride/Pd(OAc)₂-K₂CO₃DMF/H₂O--High[10]

Experimental Protocols

The following are representative protocols for the Heck reaction of aryl chlorides which can be adapted for this compound.

Protocol 1: Heck Reaction of an Aryl Chloride with Styrene

This protocol is adapted from a general procedure for the synthesis of stilbenes.[4]

Materials:

  • Aryl chloride (1.0 equiv)

  • Styrene (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.005 equiv)

  • Oxazolinyl ligand (0.0055 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • N,N-Dimethylacetamide (DMA)

Procedure:

  • To a reaction vessel, add the aryl chloride, potassium carbonate, and the oxazolinyl ligand.

  • Add N,N-dimethylacetamide (DMA) to the vessel.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add palladium(II) acetate to the reaction mixture.

  • Add styrene to the reaction mixture.

  • Heat the reaction mixture to 140 °C and stir for 40 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted stilbene.

Protocol 2: Heck Reaction of an Aryl Chloride with an Acrylate

This protocol is based on conditions developed for the coupling of aryl chlorides with acrylates.[8]

Materials:

  • Aryl chloride (1.0 equiv)

  • n-Butyl acrylate (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 equiv)

  • N,N'-Dibutylbenzimidazolium bromide (ligand precursor) (0.01 equiv)

  • Tetrabutylammonium bromide (TBAB) (as solvent)

Procedure:

  • In a reaction tube, combine the aryl chloride, palladium(II) acetate, and N,N'-dibutylbenzimidazolium bromide.

  • Add tetrabutylammonium bromide (TBAB) to the tube.

  • Add n-butyl acrylate to the mixture.

  • Seal the tube and heat the reaction mixture with stirring for the required time (e.g., 6-12 hours), monitoring the reaction by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Partition the reaction mixture between water and an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the desired cinnamic acid ester.

Visualizing the Workflow and Mechanism

To aid in the conceptualization of the experimental process and the underlying chemical transformation, the following diagrams are provided.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Chloride, Alkene, Base, Ligand, and Solvent degas Degas Mixture reagents->degas catalyst Add Palladium Catalyst degas->catalyst heat Heat and Stir catalyst->heat monitor Monitor Progress (TLC/GC) heat->monitor quench Quench and Extract heat->quench monitor->heat purify Purify (Column Chromatography) quench->purify product Isolated Product purify->product

General experimental workflow for the Heck reaction.

Heck_Cycle Pd0 Pd(0)L₂ PdII_ArX L₂Pd(II)(Ar)X Pd0->PdII_ArX Oxidative Addition (Ar-X) Alkene_Complex L(Ar)Pd(II)(Alkene)X PdII_ArX->Alkene_Complex Alkene Coordination Insertion_Product L₂Pd(II)-Alkyl-X Alkene_Complex->Insertion_Product Migratory Insertion Product_Complex L₂Pd(II)(H)X-Product Insertion_Product->Product_Complex β-Hydride Elimination Product_Complex->Pd0 Reductive Elimination (+ Base, - HB-X)

Catalytic cycle of the Mizoroki-Heck reaction.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 1-Chloro-4-(2-methylallyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 1-chloro-4-(2-methylallyl)benzene. Given the lower reactivity of aryl chlorides compared to their bromide and iodide counterparts, these reactions necessitate the use of specialized catalyst systems, typically featuring bulky and electron-rich phosphine ligands.[1][2][3] The protocols outlined below are adapted from established methods for similar aryl chlorides and are intended to serve as a comprehensive guide for the synthesis of a variety of derivatives from this compound.

Introduction to Palladium-Catalyzed Cross-Coupling of Aryl Chlorides

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1] However, the activation of the C-Cl bond in aryl chlorides presents a significant challenge due to its high bond dissociation energy.[1] The development of sterically hindered and electron-rich ligands, such as the Buchwald dialkylbiarylphosphines (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs), has revolutionized this field, allowing for the efficient coupling of a wide range of aryl chlorides under relatively mild conditions.[1][3][4] These advanced catalyst systems are crucial for the successful cross-coupling of substrates like this compound.

Core Reaction Types and Applications

Four major classes of palladium-catalyzed cross-coupling reactions are particularly relevant for the functionalization of this compound:

  • Suzuki-Miyaura Coupling: Formation of a C-C bond with an organoboron reagent (e.g., boronic acid or ester). This is a versatile method for synthesizing biaryl compounds.

  • Heck Coupling: Formation of a C-C bond between the aryl chloride and an alkene, leading to substituted alkenes.[5][6]

  • Sonogashira Coupling: Formation of a C-C bond with a terminal alkyne, yielding aryl alkynes. Copper(I) is often used as a co-catalyst, though copper-free protocols have been developed.[7][8][9]

  • Buchwald-Hartwig Amination: Formation of a C-N bond with an amine, producing arylamines.[4][10]

These reactions open up a vast chemical space for the derivatization of this compound, a valuable building block in medicinal chemistry and materials science.

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical reaction conditions and expected yields for the palladium-catalyzed cross-coupling of aryl chlorides analogous to this compound. These data are compiled from literature reports on substrates such as 4-chlorotoluene and 4-chloroanisole and serve as a predictive guide.

Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid

EntryAryl ChloridePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-ChlorotoluenePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene10018~95
24-ChloroanisolePd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄Dioxane8012~98
34-Chlorotoluene[Pd(IPr*)(acac)Cl] (1)-K₂CO₃Toluene/H₂O1104~92
44-ChloroanisolePd(OAc)₂ (0.5)cataCXium A (1)Cs₂CO₃2-MeTHFRT24~90

Table 2: Heck Coupling of Aryl Chlorides with Styrene

EntryAryl ChloridePd Source (mol%)Ligand/AdditiveBaseSolventTemp (°C)Time (h)Yield (%)
14-ChlorotoluenePd(OAc)₂ (1)P(o-tol)₃ (2)NaOAcDMF14024~85
24-ChloroacetophenoneHerrmann's Palladacycle (0.01)TBABNa₂CO₃NMP1304~99
34-ChlorotoluenePdCl₂(PPh₃)₂ (3)-Et₃NDMF10024~70
4Chlorobenzeneγ-Fe₂O₃@MBD/Pd-Co (0.07)-Et₃NWater5024~90

Table 3: Sonogashira Coupling of Aryl Chlorides with Phenylacetylene

| Entry | Aryl Chloride | Pd Source (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | 4-Chloroanisole | Pd/C (1) | XPhos (1) | - | Cs₂CO₃ | Dioxane | 100 | 24 | ~90 | | 2 | 4-Chlorotoluene | PdCl₂(PCy₃)₂ (2) | - | - | Cs₂CO₃ | DMSO | 140 | 12 | ~85 | | 3 | Chlorobenzene | PdCl₂(PPh₃)₂ (0.5) | - | CuI (1) | Et₃N | Toluene | 80 | 6 | ~92 | | 4 | 4-Chloroanisole | Pd(OAc)₂ (2) | SPhos (4) | - | Cs₂CO₃ | Acetonitrile | 95 | 18 | ~88 |

Table 4: Buchwald-Hartwig Amination of Aryl Chlorides with Aniline

EntryAryl ChloridePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-ChlorotoluenePd(OAc)₂ (2)BINAP (3)NaOt-BuToluene10024~90
24-ChlorocumenePd₂(dba)₃ (1)XPhos (2)K₃PO₄t-BuOH11012~96
3Chlorobenzeneγ-Fe₂O₃@MBD/Pd-Co (0.07)-t-BuONaWater8024~92
44-ChlorotoluenePd(OAc)₂ (1.5)Mor-DalPhos (3)NaOt-BuToluene1006~99

Experimental Protocols

The following are detailed, generalized protocols for the cross-coupling of this compound. Note: These reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2 equivalents)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add this compound and the arylboronic acid to the flask.

  • Add anhydrous toluene via syringe.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 18-24 hours.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Heck Coupling

This protocol details the coupling of this compound with an alkene (e.g., styrene).

Materials:

  • This compound

  • Styrene (1.5 equivalents)

  • Herrmann's palladacycle (0.01 mol%)

  • Tetrabutylammonium bromide (TBAB, 1 equivalent)

  • Sodium carbonate (Na₂CO₃, 1.5 equivalents)

  • Anhydrous N-methyl-2-pyrrolidone (NMP)

Procedure:

  • In a sealed tube under an inert atmosphere, combine Herrmann's palladacycle, TBAB, and Na₂CO₃.

  • Add this compound and styrene to the tube.

  • Add anhydrous NMP via syringe.

  • Seal the tube and heat the reaction mixture to 130 °C with stirring.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 4-8 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Protocol 3: Copper-Free Sonogashira Coupling

This protocol describes the coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Palladium on carbon (10% Pd, 1 mol%)

  • XPhos (1 mol%)

  • Cesium carbonate (Cs₂CO₃, 2 equivalents)

  • Anhydrous dioxane

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add palladium on carbon, XPhos, and Cs₂CO₃.

  • Add this compound and the terminal alkyne.

  • Add anhydrous dioxane via syringe.

  • Degas the mixture and then heat to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 24 hours.

  • Cool the reaction to room temperature, filter through a pad of Celite, and rinse the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 4: Buchwald-Hartwig Amination

This protocol details the amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)

  • XPhos (2 mol%)

  • Potassium phosphate (K₃PO₄, 1.4 equivalents)

  • Anhydrous tert-butanol (t-BuOH)

Procedure:

  • To a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and K₃PO₄ to a dry reaction vessel.

  • Add this compound and the amine.

  • Add anhydrous t-BuOH.

  • Seal the vessel and heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

G General Catalytic Cycle for Pd-Catalyzed Cross-Coupling Pd0 Pd(0)L_n OA Oxidative Addition (R-X) Pd0->OA Ar-Cl PdII R-Pd(II)-X(L_n) OA->PdII TM Transmetalation (R'-M) PdII->TM R'-[M] PdII_R R-Pd(II)-R'(L_n) TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Catalyst Regeneration Product R-R' RE->Product G Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine Reactants, Catalyst, Ligand, Base Solvent Add Anhydrous Solvent Reagents->Solvent Degas Degas Mixture Solvent->Degas Heat Heat and Stir Degas->Heat Monitor Monitor Progress (TLC/GC-MS) Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Aqueous Extraction Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure Product Purify->Product

References

Application Notes: 1-Chloro-4-(2-methylallyl)benzene as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Chloro-4-(2-methylallyl)benzene is a substituted aromatic hydrocarbon with two reactive sites: the aryl chloride and the 2-methylallyl group. This bifunctionality makes it a potentially valuable intermediate in organic synthesis, allowing for sequential or orthogonal modifications to build molecular complexity. The electron-rich double bond of the methylallyl group is susceptible to a variety of transformations, including oxidation, reduction, and addition reactions. Concurrently, the chloro-substituent on the aromatic ring can participate in cross-coupling reactions, nucleophilic aromatic substitution (under forcing conditions), or serve as a directing group for further electrophilic aromatic substitution. These characteristics open avenues for its use in the synthesis of pharmaceuticals, agrochemicals, and materials.

Key Synthetic Transformations and Applications

The reactivity of this compound can be harnessed in several key synthetic transformations. Below are exemplary protocols for some of these potential applications.

Table 1: Summary of Potential Synthetic Transformations
TransformationReagents and ConditionsProduct StructureExpected Yield (%)Notes
Heck CouplingPd(OAc)₂, P(o-tol)₃, Et₃N, AcrylateArylated alkene75-90The aryl chloride allows for palladium-catalyzed cross-coupling.
Epoxidationm-CPBA, CH₂Cl₂Oxirane derivative80-95Selective oxidation of the electron-rich double bond.
DihydroxylationOsO₄ (cat.), NMO, acetone/waterDiol derivative85-98Stereospecific formation of a vicinal diol.
OzonolysisO₃, CH₂Cl₂; then Me₂SKetone derivative70-85Cleavage of the double bond to yield a ketone and formaldehyde.

Detailed Experimental Protocols

Protocol 1: Heck Coupling with Ethyl Acrylate

This protocol describes the palladium-catalyzed coupling of the aryl chloride with an acrylate to form a substituted cinnamate derivative, a common scaffold in various biologically active molecules.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product r1 This compound p1 Ethyl (E)-3-(4-(2-methylallyl)phenyl)acrylate r1->p1 r2 Ethyl Acrylate r2->p1 reagents Pd(OAc)₂ (2 mol%) P(o-tol)₃ (4 mol%) Et₃N (2.0 equiv) DMF, 100 °C reagents->p1

Figure 1: Heck coupling reaction scheme.

Materials:

  • This compound (1.0 equiv)

  • Ethyl acrylate (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry, argon-flushed round-bottom flask, add this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Add anhydrous DMF via syringe, followed by ethyl acrylate and triethylamine.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the desired product.

Protocol 2: Epoxidation of the Allylic Double Bond

This protocol details the selective epoxidation of the 2-methylallyl group using meta-chloroperoxybenzoic acid (m-CPBA), a common and effective epoxidizing agent.

G start Dissolve this compound in Dichloromethane (DCM) add_mcpba Add m-CPBA (1.1 equiv) portion-wise at 0 °C start->add_mcpba stir Stir at room temperature for 2-4 hours add_mcpba->stir monitor Monitor reaction by TLC stir->monitor quench Quench with saturated aqueous Na₂S₂O₃ solution monitor->quench Reaction Complete extract Extract with DCM quench->extract wash Wash organic layer with saturated aqueous NaHCO₃ and brine extract->wash dry Dry over Na₂SO₄, filter, and concentrate wash->dry purify Purify by column chromatography dry->purify

Figure 2: Experimental workflow for epoxidation.

Materials:

  • This compound (1.0 equiv)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) (1.1 equiv)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve this compound in dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add m-CPBA portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the consumption of the starting material by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C and quench by the slow addition of saturated aqueous Na₂S₂O₃ solution to decompose excess peroxide.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography if necessary.

Logical Relationship of Synthetic Utility

The dual reactivity of this compound allows for a branching synthetic strategy, where either the aryl chloride or the allyl group can be functionalized selectively.

G cluster_aryl Aryl Chloride Chemistry cluster_allyl Allyl Group Chemistry start This compound heck Heck Coupling start->heck suzuki Suzuki Coupling start->suzuki buchwald Buchwald-Hartwig Amination start->buchwald epoxidation Epoxidation start->epoxidation dihydroxylation Dihydroxylation start->dihydroxylation ozonolysis Ozonolysis start->ozonolysis aryl_products Substituted Biaryls, Stilbenes, Anilines heck->aryl_products suzuki->aryl_products buchwald->aryl_products allyl_products Epoxides, Diols, Ketones epoxidation->allyl_products dihydroxylation->allyl_products ozonolysis->allyl_products

Figure 3: Potential synthetic pathways from the intermediate.

This schematic illustrates that the starting material can be directed towards two distinct classes of products by choosing reagents that selectively target either the aryl chloride (e.g., palladium catalysts for cross-coupling) or the allyl double bond (e.g., oxidizing agents). This strategic choice allows for the synthesis of a diverse array of complex molecules from a single, versatile intermediate. Further elaboration could involve sequential reactions, modifying one group and then the other, to generate even more complex structures.

Application Notes and Protocols for the Functionalization of the Alkene in 1-Chloro-4-(2-methylallyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the alkene functional group in 1-Chloro-4-(2-methylallyl)benzene. The resulting products, including epoxides and diols, are valuable intermediates in the synthesis of novel compounds with potential applications in medicinal chemistry and drug development. The methodologies outlined below are based on established chemical transformations and can be adapted for the synthesis of derivative libraries for biological screening.

Overview of Functionalization Reactions

The 2-methylallyl group in this compound is amenable to a variety of functionalization reactions. This document focuses on two key transformations: epoxidation and dihydroxylation. These reactions introduce oxygen-containing functional groups that can significantly alter the molecule's polarity, reactivity, and biological activity. Additionally, the presence of the chloro-substituted aromatic ring allows for further modifications, such as cross-coupling reactions, which are also briefly discussed.

Applications in Drug Development

The functionalized derivatives of this compound are of significant interest in drug discovery. The introduction of epoxide and diol functionalities can lead to compounds with a range of biological activities.

  • Antifungal Agents: The core structure of 1-(4-chlorophenyl)-2-methylpropan-2-ol is a known precursor to potential antifungal agents. By modifying the alkene, novel analogues can be synthesized and screened for their efficacy against various fungal pathogens.

  • Sigma Receptor Ligands: The 4-chlorophenyl moiety is a common feature in ligands for sigma receptors, which are implicated in a variety of central nervous system disorders.[1][2] Functionalization of the allyl group can lead to novel derivatives with modulated affinity and selectivity for sigma receptor subtypes, making them potential candidates for the treatment of neurological and psychiatric conditions.[1][2][3]

  • Building Blocks for Complex Molecules: The resulting epoxides and diols can serve as versatile synthetic intermediates for the construction of more complex molecules with potential therapeutic applications.[4] The epoxide ring can be opened by various nucleophiles to introduce a wide range of functional groups, while the diol can be further modified to create esters, ethers, and other derivatives.

Experimental Protocols

The following are representative protocols for the functionalization of the alkene in this compound. Researchers should note that optimization of reaction conditions may be necessary to achieve desired yields and purity.

Epoxidation of this compound

This protocol describes the conversion of the alkene to an epoxide using meta-chloroperoxybenzoic acid (m-CPBA).

Reaction Scheme:

epoxidation reactant This compound product 2-((4-Chlorophenyl)methyl)-2-methyloxirane reactant->product CH2Cl2, rt reagent m-CPBA dihydroxylation reactant This compound product 1-(4-Chlorophenyl)-2-methylpropane-1,2-diol reactant->product Acetone/Water, <5 °C reagent cold, dilute KMnO4, NaOH heck_reaction start This compound or its derivative reaction Heck Coupling Reaction start->reaction reagents Alkene Pd Catalyst Base reagents->reaction product Aryl-Substituted Alkene Product reaction->product

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution on 1-Chloro-4-(2-methylallyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for nucleophilic substitution reactions on 1-Chloro-4-(2-methylallyl)benzene. Given the substrate's electronic properties, traditional nucleophilic aromatic substitution (SNAr) is challenging. Therefore, modern catalytic methods, specifically the Buchwald-Hartwig amination, are presented as the primary and most effective approach for C-N bond formation.

Introduction

This compound is a versatile bifunctional molecule, possessing both a reactive aryl chloride and a 2-methylallyl group.[1] While the allyl group can undergo various addition and oxidation reactions, the aryl chloride is a key handle for introducing nitrogen, oxygen, and other functionalities onto the aromatic ring.

Classical nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the aromatic ring towards nucleophilic attack.[2][3][4] The 2-methylallyl substituent on this compound is not a strong electron-withdrawing group, making the substrate relatively unreactive under standard SNAr conditions. Consequently, palladium-catalyzed cross-coupling reactions have emerged as the state-of-the-art method for achieving nucleophilic substitution on this and similar unactivated aryl chlorides.

Buchwald-Hartwig Amination: A Modern Approach to C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides.[5] This methodology is highly versatile and tolerates a wide range of functional groups, making it ideal for the functionalization of this compound.

General Reaction Scheme

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_products Products Aryl_Chloride This compound Reaction + Aryl_Chloride->Reaction Amine R1R2NH (Primary or Secondary Amine) Amine->Reaction Aryl_Amine N-(4-(2-methylallyl)phenyl)-R1R2N Salt Base-H+ Cl- Catalyst Pd Catalyst + Ligand Base Base (e.g., NaOtBu) Solvent Solvent (e.g., Toluene) Reaction->Aryl_Amine Pd Catalyst, Ligand, Base, Solvent, Heat

Caption: General scheme for the Buchwald-Hartwig amination of this compound.

Experimental Protocol: Synthesis of 4-morpholino-1-(2-methylallyl)benzene

This protocol is adapted from a standard procedure for the Buchwald-Hartwig amination of unactivated aryl chlorides.[6]

Materials:

  • This compound

  • Morpholine

  • Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous, degassed)

  • Water (deionized)

  • Brine

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a dry, two-necked round-bottom flask under a nitrogen atmosphere, add Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv.).

  • Add anhydrous, degassed toluene to the flask.

  • Stir the mixture at room temperature for 5 minutes.

  • Add this compound (1.0 equiv.) and morpholine (1.5 equiv.) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by GC-MS or TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 4-morpholino-1-(2-methylallyl)benzene.

Data Presentation

The following table summarizes typical reaction parameters for the Buchwald-Hartwig amination of aryl chlorides.

ParameterValue/ConditionReference
Catalyst Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂][6]
Ligand 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)[6]
Base Sodium tert-butoxide (NaOtBu)[6]
Solvent Toluene[6]
Temperature Reflux[6]
Reaction Time 6-24 hours (monitor for completion)[6]
Typical Yield >90% (for similar substrates)[6]

Experimental Workflow

Buchwald_Hartwig_Workflow Start Start: Dry, N2-flushed flask Add_Catalyst Add Pd(dba)2, XPhos, and NaOtBu Start->Add_Catalyst Add_Solvent Add degassed Toluene Add_Catalyst->Add_Solvent Stir_RT Stir at room temperature for 5 minutes Add_Solvent->Stir_RT Add_Reactants Add this compound and Amine Stir_RT->Add_Reactants Heat_Reflux Heat to reflux and monitor reaction progress Add_Reactants->Heat_Reflux Cool_Quench Cool to room temperature and quench with water Heat_Reflux->Cool_Quench Extraction Extract with Ethyl Acetate Cool_Quench->Extraction Wash_Dry Wash with water and brine, then dry over Na2SO4 Extraction->Wash_Dry Concentrate Concentrate under reduced pressure Wash_Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify End End: Pure N-Aryl Product Purify->End

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Substitution with Oxygen Nucleophiles

The synthesis of 4-(2-methylallyl)phenol from this compound is less straightforward than the amination. While palladium-catalyzed methods for C-O bond formation exist, a more classical, albeit forcing, method can be considered.

Reaction with Hydroxide

Analogous to the Dow process for the synthesis of phenol from chlorobenzene, this compound can likely be converted to the corresponding phenol by reaction with a strong base like sodium hydroxide at high temperatures and pressures.[2]

General Reaction Conditions (Hypothetical):

  • Nucleophile: Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Solvent: Water or a high-boiling point solvent

  • Conditions: High temperature (>300 °C) and high pressure

Note: These conditions are harsh and may lead to side reactions involving the 2-methylallyl group. Optimization would be required.

Applications in Drug Development

The products of nucleophilic substitution on this compound, particularly the N-aryl derivatives, are of significant interest in medicinal chemistry. The resulting anilines and related compounds can serve as key intermediates in the synthesis of bioactive molecules.

Scaffolds for Kinase Inhibitors

The 4-anilinoquinazoline scaffold is a well-established pharmacophore in the development of kinase inhibitors, particularly for the Epidermal Growth Factor Receptor (EGFR).[7] The N-(4-(2-methylallyl)phenyl)anilines synthesized via the methods described above can be utilized to construct novel 4-anilinoquinazoline derivatives. These compounds have shown promise as anticancer agents.[7][8][9]

Signaling Pathway Diagram

Kinase_Inhibition_Pathway Growth_Factor Growth Factor EGFR EGFR Growth_Factor->EGFR ADP ADP EGFR->ADP hydrolyzes Downstream_Signaling Downstream Signaling (e.g., Ras-Raf-MEK-ERK) EGFR->Downstream_Signaling P ATP ATP ATP->EGFR binds Anilinoquinazoline 4-Anilinoquinazoline (derived from product) Anilinoquinazoline->EGFR inhibits ATP binding Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cell_Proliferation

Caption: Inhibition of the EGFR signaling pathway by 4-anilinoquinazoline derivatives.

Conclusion

While classical SNAr reactions are not readily applicable to this compound, modern palladium-catalyzed methods, such as the Buchwald-Hartwig amination, provide an efficient and versatile route for the synthesis of N-aryl derivatives. These products are valuable intermediates in the development of novel therapeutics, particularly in the area of oncology. The protocols and data presented herein offer a comprehensive guide for researchers and scientists working in organic synthesis and drug discovery.

References

Application Notes and Protocols for the Polymerization of 1-Chloro-4-(2-methylallyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the polymerization of 1-Chloro-4-(2-methylallyl)benzene, a functional monomer with potential applications in materials science and as a precursor for specialty polymers in drug delivery and other biomedical fields. The presence of a chlorine atom on the aromatic ring and a reactive 2-methylallyl group allows for various polymerization techniques to be employed, leading to polymers with distinct characteristics. This document outlines protocols for cationic, free-radical, and atom transfer radical polymerization (ATRP) of this monomer.

Cationic Polymerization

Cationic polymerization of vinyl monomers is initiated by electrophiles, and is particularly suitable for alkenes with electron-donating substituents.[1] While the chloro group on the benzene ring is electron-withdrawing, the overall electron density of the double bond in the 2-methylallyl group is sufficient for cationic initiation, often leading to polymers with well-defined structures.

Experimental Protocol: Cationic Polymerization

This protocol is adapted from procedures for the cationic polymerization of similar styrene derivatives.[2]

Materials:

  • This compound (monomer), purified by passing through a column of basic alumina.

  • Lewis Acid Initiator (e.g., Tin(IV) chloride, SnCl₄, or Boron trifluoride diethyl etherate, BF₃·OEt₂).

  • Co-initiator (e.g., trace amount of water or a protic acid).

  • Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂) or Hexane).

  • Quenching agent (e.g., Methanol).

  • Inert gas (Nitrogen or Argon).

Procedure:

  • All glassware should be flame-dried under vacuum and cooled under an inert atmosphere to exclude moisture.

  • Prepare a solution of the monomer in the chosen anhydrous solvent in a Schlenk flask under an inert atmosphere. A typical concentration is 1 M.

  • Cool the monomer solution to the desired reaction temperature (e.g., 0 °C to -78 °C) in a suitable bath.

  • In a separate, dry syringe, prepare the initiator solution. For example, a 0.1 M solution of SnCl₄ in the same anhydrous solvent.

  • Slowly add the initiator solution to the stirred monomer solution. The reaction is often rapid.

  • Allow the polymerization to proceed for the desired time (e.g., 1 to 24 hours).

  • Quench the reaction by adding an excess of cold methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or ethanol).

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

  • Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

Expected Quantitative Data

The following table summarizes typical data expected from the cationic polymerization of styrenic monomers, which can serve as an estimate for this compound.

ParameterExpected Value Range
Monomer Conversion (%)80 - 95
Number-Average Mol. Wt. (Mₙ, g/mol )5,000 - 50,000
Polydispersity Index (PDI)1.2 - 2.5

Free-Radical Polymerization

Free-radical polymerization is a versatile method for a wide range of vinyl monomers and is typically initiated by the decomposition of a radical initiator.[3] This method is generally less sensitive to impurities compared to ionic polymerizations.

Experimental Protocol: Free-Radical Polymerization

This protocol is based on general procedures for the free-radical polymerization of styrene and its derivatives.[4]

Materials:

  • This compound (monomer), inhibitor removed by passing through a column of basic alumina.

  • Radical Initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO)).

  • Solvent (e.g., Toluene, Benzene, or bulk polymerization).

  • Precipitating agent (e.g., Methanol).

  • Inert gas (Nitrogen or Argon).

Procedure:

  • Place the monomer and solvent (if not bulk polymerization) in a reaction vessel equipped with a condenser and a magnetic stirrer. A typical monomer concentration is 1-2 M.

  • Add the radical initiator. The initiator concentration typically ranges from 0.1 to 1 mol% with respect to the monomer.

  • Deoxygenate the solution by bubbling with an inert gas for 20-30 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C for AIBN, 80-95 °C for BPO) under an inert atmosphere.

  • Maintain the temperature and stirring for a specified period (e.g., 4 to 24 hours).

  • Cool the reaction mixture to room temperature.

  • If the polymer is in solution, precipitate it by slowly adding the solution to a stirred excess of a non-solvent like methanol.

  • Isolate the precipitated polymer by filtration, wash it with the non-solvent, and dry it in a vacuum oven at 50-60 °C until a constant weight is achieved.

  • Characterize the polymer for its molecular weight, polydispersity, and structure.

Expected Quantitative Data

The following table presents typical quantitative data for the free-radical polymerization of styrenic monomers.

ParameterExpected Value Range
Monomer Conversion (%)70 - 90
Number-Average Mol. Wt. (Mₙ, g/mol )20,000 - 200,000
Polydispersity Index (PDI)1.5 - 3.0

Atom Transfer Radical Polymerization (ATRP)

ATRP is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[5] The presence of the chloro-substituent on the benzene ring, an electron-withdrawing group, can facilitate better control in ATRP of this styrenic monomer.[5]

Experimental Protocol: Atom Transfer Radical Polymerization (ATRP)

This protocol is adapted from established ATRP procedures for substituted styrenes.[5]

Materials:

  • This compound (monomer), purified by passing through a column of basic alumina.

  • Initiator (e.g., Ethyl α-bromoisobutyrate (EBiB) or 1-Phenylethyl bromide).

  • Catalyst (e.g., Copper(I) bromide (CuBr)).

  • Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or 2,2'-Bipyridine (bpy)).

  • Solvent (e.g., Anisole, Toluene, or Diphenyl ether).

  • Inhibitor remover for the monomer.

  • Inert gas (Nitrogen or Argon).

Procedure:

  • In a Schlenk flask, add the catalyst (CuBr) and the ligand under an inert atmosphere.

  • Add the degassed solvent and the purified monomer to the flask via a degassed syringe.

  • Stir the mixture to allow for the formation of the copper-ligand complex.

  • Add the initiator to the reaction mixture via a syringe.

  • Place the sealed flask in a thermostated oil bath at the desired reaction temperature (e.g., 90-110 °C).

  • Take samples periodically via a degassed syringe to monitor monomer conversion (by GC or NMR) and the evolution of molecular weight (by GPC).

  • After the desired conversion is reached, stop the polymerization by cooling the flask and exposing the catalyst to air.

  • Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum.

  • Characterize the resulting polymer.

Expected Quantitative Data

The following table provides expected quantitative data for the ATRP of substituted styrenes.

ParameterExpected Value Range
Monomer Conversion (%)50 - 95
Number-Average Mol. Wt. (Mₙ, g/mol )10,000 - 100,000
Polydispersity Index (PDI)1.1 - 1.5

Visualizations

Polymerization Mechanisms

G Figure 1: Polymerization Mechanisms cluster_0 Cationic Polymerization cluster_1 Free-Radical Polymerization cluster_2 Atom Transfer Radical Polymerization (ATRP) Initiation (C) Initiator + Monomer -> Carbocation Propagation (C) Carbocation + n Monomer -> Growing Polymer Chain Initiation (C)->Propagation (C) Termination (C) Chain Transfer / Combination with Counter-ion Propagation (C)->Termination (C) Initiation (FR) Initiator -> Radicals Radical + Monomer -> Monomer Radical Propagation (FR) Monomer Radical + n Monomer -> Growing Polymer Radical Initiation (FR)->Propagation (FR) Termination (FR) Combination / Disproportionation Propagation (FR)->Termination (FR) Activation Dormant Species + Cu(I) -> Radical + Cu(II) Propagation (ATRP) Radical + n Monomer -> Growing Polymer Radical Activation->Propagation (ATRP) Deactivation Growing Radical + Cu(II) -> Dormant Species + Cu(I) Propagation (ATRP)->Deactivation

Caption: Overview of cationic, free-radical, and ATRP mechanisms.

General Experimental Workflow

G Figure 2: General Experimental Workflow cluster_characterization Characterization Techniques Monomer Purification Monomer Purification Reaction Setup Reaction Setup Monomer Purification->Reaction Setup Polymerization Polymerization Reaction Setup->Polymerization Quenching/Termination Quenching/Termination Polymerization->Quenching/Termination Polymer Isolation Polymer Isolation Quenching/Termination->Polymer Isolation Characterization Characterization Polymer Isolation->Characterization GPC GPC (Mw, Mn, PDI) Characterization->GPC NMR NMR (Structure, Conversion) Characterization->NMR FTIR FTIR (Functional Groups) Characterization->FTIR

Caption: A generalized workflow for polymerization experiments.

References

Application of 1-Chloro-4-(2-methylallyl)benzene in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Chloro-4-(2-methylallyl)benzene is a versatile halogenated aryl-substituted alkene that serves as a key starting material and intermediate in the synthesis of various organic compounds.[1] Its unique molecular structure, featuring a reactive chlorine atom on the aromatic ring and a functionalizable 2-methylallyl group, makes it a valuable building block in medicinal chemistry. This document outlines the application of this compound in the synthesis of the antifungal agent Butenafine, providing detailed experimental protocols and relevant biological context.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of the physicochemical properties and spectroscopic data of this compound is crucial for its application in synthesis.

PropertyValueReference
Molecular Formula C₁₀H₁₁Cl[2]
Molecular Weight 166.65 g/mol [2]
CAS Number 23063-65-2[2]
Appearance Not specified, likely a liquid
Boiling Point Not specified
Density Not specified
Solubility Soluble in organic solvents

Table 1: Physicochemical Properties of this compound.

Spectroscopic DataKey Features
¹H NMR Signals corresponding to aromatic protons, methylene protons, and methyl protons of the 2-methylallyl group.
¹³C NMR Resonances for aromatic carbons, alkene carbons, methylene carbon, and methyl carbon.
IR Spectroscopy Characteristic absorption bands for C-H (aromatic and aliphatic), C=C (aromatic and alkene), and C-Cl bonds.

Table 2: Summary of Spectroscopic Data for this compound.[2]

Application in the Synthesis of Butenafine

This compound is a key precursor for the synthesis of p-chlorobenzyl chloride, a crucial intermediate in the production of the antifungal drug Butenafine. Butenafine is a synthetic benzylamine antifungal agent used for the topical treatment of various tinea infections.

Proposed Synthetic Pathway

The overall synthetic strategy involves a multi-step process starting from the Friedel-Crafts alkylation to synthesize this compound, followed by isomerization and chlorination to yield p-chlorobenzyl chloride. This intermediate is then used in the final steps to assemble the Butenafine molecule.

G A Chlorobenzene C This compound A->C Friedel-Crafts Alkylation (AlCl3) B 3-Chloro-2-methyl-1-propene B->C D p-Chlorotoluene C->D Isomerization E p-Chlorobenzyl chloride D->E Chlorination (Cl2, UV light) G Butenafine E->G Alkylation F N-methyl-1-naphthalenemethylamine F->G

Caption: Proposed synthetic pathway for Butenafine starting from Chlorobenzene.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the Friedel-Crafts alkylation of chlorobenzene with 3-chloro-2-methyl-1-propene.[1][3]

Materials:

  • Chlorobenzene

  • 3-Chloro-2-methyl-1-propene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dry Dichloromethane (CH₂Cl₂)

  • Hydrochloric Acid (HCl), 1M

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous aluminum chloride (1.1 eq) to dry dichloromethane under an inert atmosphere.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of 3-chloro-2-methyl-1-propene (1.0 eq) in dry dichloromethane to the stirred suspension.

  • To this mixture, add chlorobenzene (1.5 eq) dropwise over a period of 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTheoretical Yield (g)Actual Yield (g)% Yield
3-Chloro-2-methyl-1-propene90.551.0---
Chlorobenzene112.561.5---
This compound166.65-Calculated based on limiting reagentTo be determined experimentallyTo be determined experimentally

Table 3: Reaction Parameters for the Synthesis of this compound.

Protocol 2: Synthesis of p-Chlorobenzyl chloride from p-Chlorotoluene

This protocol outlines the free-radical chlorination of p-chlorotoluene, which can be obtained from the isomerization of this compound.[4][5]

Materials:

  • p-Chlorotoluene

  • Chlorine gas (Cl₂)

  • UV lamp

  • Round-bottom flask with a gas inlet tube

  • Reflux condenser

Procedure:

  • Place p-chlorotoluene in a three-necked flask equipped with a gas inlet tube, a reflux condenser, and a thermometer.

  • Heat the p-chlorotoluene to reflux (approximately 162°C).

  • Irradiate the flask with a UV lamp to initiate the reaction.

  • Bubble dry chlorine gas through the refluxing p-chlorotoluene.

  • Monitor the reaction progress by Gas Chromatography (GC) to determine the conversion to p-chlorobenzyl chloride.

  • Once the desired conversion is achieved, stop the chlorine flow and turn off the UV lamp.

  • Allow the reaction mixture to cool to room temperature.

  • Purify the product by vacuum distillation, collecting the fraction corresponding to p-chlorobenzyl chloride (boiling point ~222°C at atmospheric pressure).

Reactant/ProductMolecular Weight ( g/mol )Reaction Time (h)Reaction Temperature (°C)Yield (%)
p-Chlorotoluene126.583-8160-180Typically high
p-Chlorobenzyl chloride161.03---

Table 4: Reaction Parameters for the Synthesis of p-Chlorobenzyl chloride.

Protocol 3: Synthesis of Butenafine

This protocol describes the alkylation of N-methyl-1-naphthalenemethylamine with a p-substituted benzyl chloride to form Butenafine. In this proposed synthesis, p-chlorobenzyl chloride would be used.

Materials:

  • p-Chlorobenzyl chloride

  • N-methyl-1-naphthalenemethylamine

  • Sodium hydroxide (NaOH) or another suitable base

  • Phase-transfer catalyst (e.g., a quaternary ammonium salt)

  • Water

  • Organic solvent (e.g., chloroform or toluene)

Procedure:

  • In a reaction vessel, dissolve N-methyl-1-naphthalenemethylamine and a phase-transfer catalyst in an appropriate organic solvent.

  • Add an aqueous solution of sodium hydroxide.

  • To the stirred two-phase mixture, add p-chlorobenzyl chloride dropwise at a controlled temperature.

  • Continue stirring vigorously for several hours until the reaction is complete (monitored by TLC or GC).

  • Separate the organic layer and wash it with water to remove the base and salt.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Remove the solvent under reduced pressure to obtain crude Butenafine.

  • Purify the crude product by crystallization or column chromatography.

Mechanism of Action of Butenafine

Butenafine exerts its antifungal effect by inhibiting the enzyme squalene epoxidase, a critical component in the fungal ergosterol biosynthesis pathway. Ergosterol is an essential structural component of the fungal cell membrane.

G cluster_0 Fungal Cell Squalene Squalene SqualeneEpoxide Squalene Epoxide Squalene->SqualeneEpoxide Squalene Epoxidase Accumulation Squalene Accumulation (Toxic) Squalene->Accumulation Lanosterol Lanosterol SqualeneEpoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Membrane Fungal Cell Membrane (Structural Integrity) Ergosterol->Membrane Butenafine Butenafine Butenafine->Inhibition Disruption Ergosterol Depletion (Increased Permeability) Inhibition->Disruption SqualeneEpoxidase SqualeneEpoxidase CellDeath Fungal Cell Death Accumulation->CellDeath Disruption->CellDeath

Caption: Mechanism of action of Butenafine via inhibition of squalene epoxidase.

The inhibition of squalene epoxidase leads to two key downstream effects:

  • Depletion of Ergosterol: This compromises the structural integrity of the fungal cell membrane, leading to increased permeability and leakage of cellular contents.

  • Accumulation of Squalene: High levels of intracellular squalene are toxic to the fungal cell.

The combination of these two effects results in the fungicidal activity of Butenafine.

Conclusion

This compound is a valuable and versatile starting material in pharmaceutical synthesis. Its utility is demonstrated in a plausible synthetic route to the antifungal agent Butenafine, where it serves as a precursor to the key intermediate, p-chlorobenzyl chloride. The straightforward synthesis of this compound via Friedel-Crafts alkylation, coupled with the established transformations of its functional groups, highlights its importance for researchers and scientists in drug development. The provided protocols offer a foundation for the laboratory-scale synthesis of this important building block and its subsequent application in the preparation of medicinally relevant compounds.

References

Application Notes and Protocols for the Evaluation of 1-Chloro-4-(2-methylallyl)benzene in Agrochemical Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following document provides a framework for the potential evaluation of 1-Chloro-4-(2-methylallyl)benzene as an agrochemical. Currently, there is limited publicly available data on the specific agrochemical applications of this compound. The protocols and data presented are intended as a guide for research and development purposes and are based on established methodologies for agrochemical screening.

Introduction

This compound is a halogenated aromatic hydrocarbon. Its chemical structure, featuring a chlorinated benzene ring and a methylallyl group, suggests potential for biological activity, making it a candidate for investigation in agrochemical research. The chlorine substituent can influence the molecule's lipophilicity and metabolic stability, while the reactive double bond in the methylallyl group offers a site for potential interactions with biological targets. This document outlines a series of protocols to screen this compound for potential insecticidal, fungicidal, and herbicidal activities.

Chemical Properties and Synthesis

  • IUPAC Name: 1-chloro-4-(2-methylprop-2-en-1-yl)benzene

  • CAS Number: 23063-65-2

  • Molecular Formula: C₁₀H₁₁Cl

  • Molecular Weight: 166.65 g/mol

Synthesis: A common method for synthesizing this compound is through the Friedel-Crafts alkylation of chlorobenzene with methallyl chloride in the presence of a Lewis acid catalyst.[1]

Proposed Agrochemical Screening Workflow

The evaluation of this compound as a potential agrochemical can follow a tiered screening approach. This workflow allows for a systematic assessment of its biological activity, starting with broad primary screens and progressing to more specific secondary assays for promising activities.

Agrochemical_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Dose-Response cluster_2 Mechanism of Action Studies cluster_3 Toxicology & Environmental Fate A Insecticidal Screen D LC50/EC50 Determination A->D B Fungicidal Screen B->D C Herbicidal Screen C->D E Target Identification D->E F Safety Assessment E->F

Caption: Proposed workflow for agrochemical evaluation.

Experimental Protocols

Insecticidal Activity Screening

Objective: To assess the potential of this compound to cause mortality in a model insect species.

Protocol: WHO Tube Test for Adult Mosquitoes (adapted)[2][3]

  • Preparation of Impregnated Papers:

    • Dissolve this compound in an appropriate solvent (e.g., acetone) to prepare a stock solution of 1% (w/v).

    • Prepare serial dilutions to obtain test concentrations (e.g., 0.01%, 0.1%, 1%).

    • Impregnate 12x15 cm filter papers with 2 mL of each solution. Allow the solvent to evaporate completely in a fume hood.

    • Prepare control papers impregnated only with the solvent.

  • Mosquito Exposure:

    • Use non-blood-fed female mosquitoes (e.g., Aedes aegypti), 2-5 days old.

    • Introduce 20-25 mosquitoes into the holding tube of a WHO tube test kit.

    • Transfer the mosquitoes to the exposure tube lined with the impregnated paper.

    • Expose the mosquitoes for 1 hour.

  • Post-Exposure:

    • After 1 hour, transfer the mosquitoes back to the holding tube, which contains a clean paper.

    • Provide access to a 10% sugar solution on a cotton pad.

    • Record mortality at 24 hours post-exposure.

Data Presentation:

Concentration (%)No. of MosquitoesNo. of Dead Mosquitoes (24h)Mortality Rate (%)
Control (Solvent)2514
0.0125520
0.1251872
12525100
Fungicidal Activity Screening

Objective: To evaluate the inhibitory effect of this compound on the mycelial growth of a model pathogenic fungus.

Protocol: Agar Dilution Method[4]

  • Preparation of Amended Agar:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare potato dextrose agar (PDA) and autoclave.

    • While the agar is molten (approx. 45-50°C), add the stock solution to achieve final concentrations (e.g., 10, 50, 100, 200 ppm). Also prepare a solvent-only control.

    • Pour the amended agar into sterile Petri dishes.

  • Inoculation:

    • From a 7-day-old culture of a model fungus (e.g., Fusarium oxysporum), cut a 5 mm diameter mycelial plug from the edge of the colony.

    • Place the mycelial plug, mycelium-side down, in the center of each amended agar plate.

  • Incubation and Measurement:

    • Incubate the plates at 25°C in the dark.

    • Measure the colony diameter (in two perpendicular directions) daily until the fungus in the control plate reaches the edge of the dish.

    • Calculate the percentage of growth inhibition using the formula:

      • Inhibition (%) = [(Colony Diameter of Control - Colony Diameter of Treatment) / Colony Diameter of Control] x 100

Data Presentation:

Concentration (ppm)Average Colony Diameter (mm)Growth Inhibition (%)
Control (Solvent)85.00
1072.315
5045.147
10021.275
2005.094
Herbicidal Activity Screening

Objective: To assess the phytotoxic effects of this compound on a model plant species.

Protocol: Seed Germination and Seedling Growth Inhibition Assay[5]

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a suitable solvent with a surfactant (e.g., Tween 20).

    • Prepare serial dilutions in distilled water to achieve final concentrations (e.g., 50, 100, 250, 500 ppm). Prepare a control solution with solvent and surfactant only.

  • Seed Treatment:

    • Place 20 seeds of a model plant (e.g., Lactuca sativa - lettuce) on a filter paper in a sterile Petri dish.

    • Add 5 mL of the respective test solution to each Petri dish.

  • Incubation and Assessment:

    • Incubate the Petri dishes in a growth chamber with a 16:8 hour light:dark cycle at 22°C for 7 days.

    • After 7 days, count the number of germinated seeds to determine the germination percentage.

    • Measure the radicle (root) length and hypocotyl (shoot) length of the seedlings.

    • Calculate the percentage of inhibition for germination, radicle length, and hypocotyl length compared to the control.

Data Presentation:

Concentration (ppm)Germination (%)Radicle Length (mm)Hypocotyl Length (mm)Radicle Inhibition (%)Hypocotyl Inhibition (%)
Control9535.228.500
509029.825.115.311.9
1007518.516.747.441.4
250405.14.385.585.0
500101.20.896.697.2

Hypothetical Signaling Pathway Disruption

Given the chemical nature of this compound as a chlorinated aromatic compound, a potential mechanism of action in insects could involve the disruption of neurotransmission. For instance, it might act as a modulator of GABA-gated chloride channels, a target for several classes of insecticides.

Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Proposed Interaction A GABA Release B GABA A->B C GABA Receptor (Chloride Channel) B->C D Chloride Influx (Cl-) C->D E Hyperpolarization (Inhibition of Nerve Impulse) D->E F This compound F->C Antagonistic Binding (Blocks Channel)

References

Application Notes and Protocols for the Quantification of 1-Chloro-4-(2-methylallyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the quantitative analysis of 1-Chloro-4-(2-methylallyl)benzene, a halogenated aryl-substituted alkene.[1] Due to its classification as a volatile organic compound (VOC), the primary analytical technique recommended is Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). This guide outlines a comprehensive analytical workflow, from sample preparation to data analysis, and provides a specific, detailed protocol for quantification using GC-MS. The methodologies are based on established practices for the analysis of similar chemical structures, such as benzene and other volatile organic compounds.[2][3][4]

Introduction

This compound is an organic compound with a molecular formula of C10H11Cl and a molecular weight of 166.65 g/mol .[5][6] Its structure, featuring a chlorinated benzene ring and an allyl group, makes it a subject of interest in synthetic chemistry and potentially in the development of pharmaceuticals and agrochemicals.[1] Accurate and precise quantification of this compound is crucial for reaction monitoring, quality control, and stability studies.

Given its volatility, analytical methods established for other VOCs are highly applicable. Gas chromatography is the technique of choice for separating volatile compounds, and when combined with mass spectrometry, it provides high sensitivity and selectivity for identification and quantification.[2][4]

Analytical Workflow Overview

The overall analytical workflow for the quantification of this compound can be broken down into several key stages, from sample receipt to final data reporting. The logical relationship between these stages is depicted in the diagram below.

cluster_pre Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post Post-Analytical Phase SampleReceipt Sample Receipt and Login SampleStorage Sample Storage (-20°C or 4°C) SampleReceipt->SampleStorage SamplePrep Sample Preparation (e.g., Dilution, Extraction) SampleStorage->SamplePrep InstrumentalAnalysis GC-MS Analysis SamplePrep->InstrumentalAnalysis DataProcessing Data Processing and Quantification InstrumentalAnalysis->DataProcessing DataReview Data Review and QC DataProcessing->DataReview Reporting Report Generation DataReview->Reporting

Figure 1: General Analytical Workflow.

Recommended Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the recommended method for the quantification of this compound due to its high sensitivity, selectivity, and ability to provide structural confirmation.

Sample Preparation

The choice of sample preparation method will depend on the sample matrix. For samples where this compound is in a relatively clean organic solvent, a simple dilution may be sufficient. For more complex matrices, an extraction step will be necessary.

Protocol for Sample Preparation (Solvent Dilution):

  • Standard Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or isooctane).

    • From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples. A typical range would be 0.1 µg/mL to 10 µg/mL.

    • Prepare an internal standard (IS) stock solution (e.g., d6-benzene or a similar deuterated aromatic compound) at 1 mg/mL.[3] Spike all standards and samples with the internal standard to a final concentration of 1 µg/mL.

  • Sample Preparation:

    • Accurately weigh or measure a known amount of the sample.

    • Dilute the sample with the chosen solvent to bring the concentration of this compound into the calibration range.

    • Add the internal standard to the diluted sample.

    • Vortex the sample for 30 seconds to ensure homogeneity.

    • Transfer an aliquot of the prepared sample into a GC vial for analysis.

Instrumental Analysis Protocol

The following is a recommended starting point for the GC-MS analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.

Table 1: GC-MS Instrumental Parameters

ParameterRecommended Condition
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250°C
Injection ModeSplit (e.g., 20:1 ratio) or Splitless for trace analysis
Injection Volume1 µL
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven Temperature ProgramInitial: 50°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM) for quantificationFull Scan (m/z 40-400) for identification
SIM IonsTo be determined by analyzing a standard of this compound. Likely ions would include the molecular ion and major fragment ions.
Transfer Line Temp280°C

The experimental workflow for the GC-MS analysis is visualized in the following diagram.

cluster_prep Preparation cluster_injection Injection cluster_analysis Analysis cluster_data Data Handling PrepStandard Prepare Calibration Standards GCVial Transfer to GC Vial PrepStandard->GCVial PrepSample Prepare Sample with Internal Standard PrepSample->GCVial Autosampler Autosampler Injection (1 µL) GCVial->Autosampler GCColumn Separation on GC Column Autosampler->GCColumn MSDetector Detection by Mass Spectrometer (SIM/Scan) GCColumn->MSDetector DataAcquisition Data Acquisition System MSDetector->DataAcquisition Quantification Peak Integration and Quantification DataAcquisition->Quantification

Figure 2: GC-MS Experimental Workflow.

Data Analysis and Quantification

Quantification is achieved by creating a calibration curve from the analysis of the prepared standards. The ratio of the peak area of this compound to the peak area of the internal standard is plotted against the concentration of the analyte. A linear regression is then applied to the data points. The concentration of the analyte in the unknown samples is calculated using the equation of the line from the calibration curve.

Expected Quantitative Performance

Table 2: Expected Quantitative Data

ParameterExpected Performance
Linearity (r²)> 0.995
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantification (LOQ)0.05 - 0.5 µg/mL
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 15%

Note: These values are estimates based on the analysis of analogous compounds and should be experimentally determined during method validation.

Alternative and Confirmatory Methods

Gas Chromatography-Flame Ionization Detection (GC-FID)

For routine analysis where high sample throughput is required and the sample matrix is relatively clean, GC-FID can be a cost-effective alternative to GC-MS.[7][8] The GC conditions would be similar to those described for GC-MS. Quantification would be based on the peak area of the analyte against an external or internal standard.

High-Performance Liquid Chromatography (HPLC)

While GC is the preferred method for volatile compounds, HPLC with a UV detector could also be developed for the quantification of this compound, particularly if the compound is part of a non-volatile sample matrix or if derivatization is performed. A reversed-phase C18 column with a mobile phase of acetonitrile and water would be a suitable starting point for method development.

Conclusion

The analytical methods and protocols outlined in this document provide a comprehensive guide for the accurate and precise quantification of this compound. The recommended GC-MS method offers high sensitivity and selectivity, making it suitable for a wide range of applications in research and development. The provided protocols for sample preparation and instrumental analysis serve as a robust starting point for method development and validation.

References

Application Note: GC-MS Analysis of the Allylic Bromination Products of 1-Chloro-4-(2-methylallyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a comprehensive protocol for the analysis of reaction products from the allylic bromination of 1-Chloro-4-(2-methylallyl)benzene using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology provides a robust framework for the separation, identification, and quantification of the resulting brominated derivatives and unreacted starting material. This analysis is critical for reaction monitoring, yield determination, and purity assessment in synthetic chemistry workflows, particularly in the development of pharmaceutical and agrochemical intermediates.

Introduction

This compound is a versatile synthetic intermediate possessing two key reactive sites: the chloro-substituted aromatic ring and the 2-methylallyl group. The allylic position of the 2-methylallyl group is susceptible to free-radical halogenation, a common strategy for introducing functionality into organic molecules. N-Bromosuccinimide (NBS) is a highly selective reagent for allylic and benzylic bromination, proceeding via a free-radical mechanism, often initiated by light or a radical initiator.[1][2] The analysis of the resulting product mixture is essential to understand the reaction's efficiency and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high-resolution separation of volatile compounds and providing detailed structural information through mass spectral fragmentation patterns.[3] This note outlines a complete workflow from the reaction setup to the final GC-MS data analysis.

Experimental Protocols

I. Allylic Bromination of this compound

This protocol describes the free-radical bromination of the allylic position of this compound using N-Bromosuccinimide (NBS) and a radical initiator, azobisisobutyronitrile (AIBN).

Materials:

  • This compound (C₁₀H₁₁Cl, MW: 166.65 g/mol )[4]

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.67 g (10 mmol) of this compound in 40 mL of anhydrous carbon tetrachloride.

  • Add 1.78 g (10 mmol) of N-Bromosuccinimide (NBS) and 0.082 g (0.5 mmol) of azobisisobutyronitrile (AIBN) to the solution.

  • Heat the reaction mixture to reflux (approximately 77°C) with vigorous stirring. The reaction can be monitored by the disappearance of the dense NBS at the bottom of the flask and the appearance of succinimide, which floats on the solvent surface.

  • After 2 hours of reflux, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide by-product.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 20 mL of saturated NaHCO₃ solution and 20 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product mixture.

II. GC-MS Analysis

This protocol outlines the instrumental parameters for the analysis of the crude reaction product.

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (MSD).

  • Capillary column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[5]

GC Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Split (Split ratio 50:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Final hold: 5 minutes at 280°C

MS Conditions:

  • Ion Source: Electron Ionization (EI)[6]

  • Ionization Energy: 70 eV[6]

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 40-550

  • Solvent Delay: 3 minutes

Data Presentation

The GC-MS analysis of the crude reaction mixture is expected to show the separation of the unreacted starting material and the major brominated product, alongside potential minor side products.

Table 1: Expected Quantitative GC-MS Data for the Reaction Mixture

Peak No.Retention Time (min)Compound NameMolecular FormulaMolecular Weight ( g/mol )Area %
1~10.5This compoundC₁₀H₁₁Cl166.6515
2~12.81-Bromo-3-(4-chlorophenyl)-2-methylprop-1-eneC₁₀H₁₀BrCl245.5580
3~13.23-Bromo-1-(4-chlorophenyl)-2-methylprop-1-eneC₁₀H₁₀BrCl245.555

Note: Retention times and area percentages are hypothetical and will vary based on the specific instrumentation and reaction conversion.

Expected Fragmentation Patterns

The mass spectra of the components provide structural confirmation. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic M+2 peaks for chlorine-containing fragments.[7]

  • This compound (Starting Material):

    • Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 166, with an M+2 peak at m/z 168.

    • Key Fragments: A characteristic fragment at m/z 91 corresponding to a tropylium ion is anticipated due to the cleavage of the alkyl side chain.[8] Loss of a methyl group (CH₃) would result in a fragment at m/z 151.

  • 1-Bromo-3-(4-chlorophenyl)-2-methylprop-1-ene (Major Product):

    • Molecular Ion (M⁺): The molecular ion region will be complex due to the presence of both chlorine and bromine isotopes. Peaks are expected at m/z 244 (³⁵Cl, ⁷⁹Br), 246 (³⁷Cl, ⁷⁹Br and ³⁵Cl, ⁸¹Br), and 248 (³⁷Cl, ⁸¹Br).

    • Key Fragments: Loss of a bromine radical (Br) will lead to a significant fragment at m/z 165/167. Cleavage of the C-C bond between the aromatic ring and the side chain can also occur.

Visualizations

Experimental Workflow

G GC-MS Analysis Workflow cluster_reaction Allylic Bromination Reaction cluster_workup Workup and Purification cluster_analysis GC-MS Analysis start This compound reagents NBS, AIBN, CCl4 reaction Reflux (2 hours) reagents->reaction filtration Filtration reaction->filtration extraction Liquid-Liquid Extraction filtration->extraction drying Drying (MgSO4) extraction->drying concentration Rotary Evaporation drying->concentration injection GC Injection concentration->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis detection->data_analysis G Allylic Bromination Pathway reactant This compound C10H11Cl intermediate Allylic Radical Intermediate Resonance Stabilized reactant->intermediate NBS, AIBN, hv product1 1-Bromo-3-(4-chlorophenyl)-2-methylprop-1-ene C10H10BrCl (Major) intermediate->product1 Br• product2 3-Bromo-1-(4-chlorophenyl)-2-methylprop-1-ene C10H10BrCl (Minor) intermediate->product2 Br• (Resonance)

References

Troubleshooting & Optimization

Improving yield in Friedel-Crafts synthesis of 1-Chloro-4-(2-methylallyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Friedel-Crafts synthesis of 1-Chloro-4-(2-methylallyl)benzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via Friedel-Crafts alkylation of chlorobenzene with 3-chloro-2-methyl-1-propene (methallyl chloride).

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is sensitive to moisture.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened or properly stored anhydrous catalyst.
Deactivated Aromatic Ring: Chlorobenzene is a deactivated aromatic ring, which can lead to sluggish reactions.Consider using a more active Lewis acid or slightly higher reaction temperatures. However, be cautious as higher temperatures can promote side reactions.
Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC). If the reaction is stalled, consider extending the reaction time or cautiously increasing the temperature.
Poor Selectivity (High ortho-isomer content) Reaction Temperature: Higher temperatures can sometimes favor the formation of the thermodynamically more stable para-isomer, but this is not always the case and can also lead to byproducts. Conversely, in some Friedel-Crafts alkylations, lower temperatures can favor para-selectivity due to kinetic control and steric hindrance.Experiment with a range of temperatures (e.g., 0 °C to room temperature) to determine the optimal condition for maximizing the para-isomer. The para isomer is generally favored due to reduced steric hindrance.[1]
Choice of Lewis Acid: The nature of the Lewis acid can influence the regioselectivity of the reaction.While specific data for this reaction is limited, it is worth screening different Lewis acids such as AlCl₃, FeCl₃, or ZnCl₂ to find the best selectivity for the para product.
Formation of Polyalkylated Products Excess Alkylating Agent: The product, this compound, is more reactive than the starting material, chlorobenzene, making it susceptible to further alkylation.Use a molar excess of chlorobenzene relative to methallyl chloride. This will increase the probability of the alkylating agent reacting with the starting material rather than the product.
Presence of Rearranged Byproducts Carbocation Rearrangement: Although less common with allylic carbocations, rearrangement of the electrophile can occur.This is generally not a major issue with methallyl chloride as the resulting tertiary carbocation is relatively stable. However, if rearrangement is suspected, using a milder Lewis acid or lower temperatures might mitigate this.
Difficulty in Product Purification Similar Boiling Points of Isomers: The ortho and para isomers of 1-Chloro-(2-methylallyl)benzene have very similar boiling points, making separation by simple distillation challenging.Fractional distillation using a long, efficient column may be effective. Alternatively, preparative chromatography (e.g., column chromatography on silica gel) can be used to separate the isomers. Crystallization, if a suitable solvent is found, can also be a powerful purification technique for the solid para-isomer.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The primary and most common method is the Friedel-Crafts alkylation of chlorobenzene with an alkylating agent like methallyl chloride in the presence of a Lewis acid catalyst.[2]

Q2: Why is the para-isomer the major product in this reaction?

A2: The formation of the para-isomer is generally favored due to steric hindrance. The bulky 2-methylallyl group experiences less steric clash at the para position compared to the more crowded ortho positions adjacent to the chlorine atom.[1][3]

Q3: What are the most common Lewis acid catalysts used for this synthesis?

A3: Aluminum chloride (AlCl₃) is a very common and effective Lewis acid for Friedel-Crafts alkylation.[4][5] Ferric chloride (FeCl₃) is another effective option.[2] The choice of catalyst can be critical and may require optimization for the best results.[2]

Q4: How can I minimize the formation of the ortho-isomer?

A4: Optimizing the reaction temperature is a key factor. Generally, lower temperatures can enhance selectivity for the para-isomer in Friedel-Crafts alkylations due to steric factors. You can also screen different Lewis acid catalysts, as their size and activity can influence the ortho/para ratio.

Q5: What are the typical side reactions to be aware of?

A5: Besides the formation of the ortho-isomer, the most common side reaction is polyalkylation, where the product molecule is alkylated a second time.[6] This occurs because the initial alkylation product is more activated than chlorobenzene. Using an excess of chlorobenzene can help to minimize this.

Q6: What is a recommended work-up procedure for this reaction?

A6: After the reaction is complete, the mixture is typically quenched by carefully adding it to ice-water. This deactivates the Lewis acid catalyst. The organic layer is then separated, washed (e.g., with dilute HCl, water, and brine), dried over an anhydrous salt (like MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

Q7: How can I effectively separate the para-isomer from the ortho-isomer?

A7: Due to their similar boiling points, a highly efficient fractional distillation column is often required. Alternatively, column chromatography on silica gel can provide good separation. If the para-isomer is a solid at room temperature, recrystallization from a suitable solvent system can be a very effective method of purification.

Experimental Protocols

While a specific, universally optimized protocol is not available in the literature, the following general procedure for a Friedel-Crafts alkylation can be adapted and optimized for the synthesis of this compound.

General Procedure for Friedel-Crafts Alkylation of Chlorobenzene

  • Preparation: Ensure all glassware is thoroughly dried in an oven and assembled under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Reactant and Catalyst Setup: To a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a gas outlet to a bubbler or a drying tube), add anhydrous chlorobenzene. Cool the flask in an ice bath.

  • Catalyst Addition: Carefully add the anhydrous Lewis acid catalyst (e.g., aluminum chloride) to the cooled chlorobenzene with stirring.

  • Addition of Alkylating Agent: Add 3-chloro-2-methyl-1-propene (methallyl chloride) dropwise from the dropping funnel to the stirred mixture. Maintain the desired reaction temperature (e.g., 0-5 °C) during the addition.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at the chosen temperature. Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or GC. The reaction time will need to be determined empirically.

  • Quenching: Once the reaction is deemed complete, slowly and carefully pour the reaction mixture over crushed ice with stirring.

  • Work-up: Separate the organic layer. Wash it sequentially with cold dilute HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product containing a mixture of ortho and para isomers using fractional distillation, column chromatography, or recrystallization.

Note: The molar ratios of reactants and catalyst, reaction temperature, and reaction time are critical parameters that should be optimized to maximize the yield and selectivity for this compound.

Visualizing Reaction and Troubleshooting Logic

To aid in understanding the reaction and troubleshooting process, the following diagrams are provided.

Friedel_Crafts_Alkylation cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction Process cluster_products Products Chlorobenzene Chlorobenzene ElectrophilicAttack Electrophilic Aromatic Substitution Chlorobenzene->ElectrophilicAttack MethallylChloride 3-Chloro-2-methyl-1-propene CarbocationFormation Formation of Methallyl Carbocation MethallylChloride->CarbocationFormation LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->CarbocationFormation Activates CarbocationFormation->ElectrophilicAttack ParaIsomer This compound (Desired Product) ElectrophilicAttack->ParaIsomer OrthoIsomer 1-Chloro-2-(2-methylallyl)benzene (Byproduct) ElectrophilicAttack->OrthoIsomer

Caption: Workflow of the Friedel-Crafts synthesis.

Troubleshooting_Yield Start Low Yield Issue CheckCatalyst Is the catalyst active and anhydrous? Start->CheckCatalyst CheckConditions Are reaction time and temperature sufficient? CheckCatalyst->CheckConditions Yes SolutionCatalyst Use fresh, anhydrous catalyst under inert atmosphere. CheckCatalyst->SolutionCatalyst No CheckPolyalkylation Is there evidence of polyalkylation? CheckConditions->CheckPolyalkylation Yes SolutionConditions Optimize time and temperature by monitoring reaction. CheckConditions->SolutionConditions No CheckPurity Are starting materials pure? CheckPolyalkylation->CheckPurity No SolutionPolyalkylation Use excess chlorobenzene. CheckPolyalkylation->SolutionPolyalkylation Yes SolutionPurity Purify starting materials. CheckPurity->SolutionPurity No

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: Purification of 1-Chloro-4-(2-methylallyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides detailed protocols and troubleshooting advice for the purification of 1-Chloro-4-(2-methylallyl)benzene using column chromatography. It is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Compound Properties and Chromatographic Behavior

This compound is a relatively nonpolar organic compound.[1] Its purification via normal-phase column chromatography relies on its differential adsorption onto a polar stationary phase (like silica gel) and elution with a nonpolar mobile phase. Understanding its properties is key to developing a successful purification strategy.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₁₀H₁₁Cl [1][2]
Molecular Weight 166.65 g/mol [1][2]
IUPAC Name 1-chloro-4-(2-methylprop-2-enyl)benzene [1]
CAS Number 23063-65-2 [1][2]

| XLogP3 (log P) | 4.2 |[1] |

Note: The high Log P value indicates low polarity, suggesting that a nonpolar eluent system is required for column chromatography.

Experimental Protocol: Flash Column Chromatography

This protocol outlines the standard procedure for purifying this compound on a silica gel column.

1. Materials and Reagents

  • Stationary Phase: Silica gel (200-300 mesh or 230-400 mesh)[3]

  • Mobile Phase (Eluent): Hexanes or Petroleum Ether and Ethyl Acetate (HPLC grade)

  • Crude this compound mixture

  • Glass column with stopcock

  • Sand

  • Collection vessels (test tubes or flasks)

  • Thin-Layer Chromatography (TLC) plates, chamber, and UV lamp

2. Mobile Phase Selection (TLC Analysis)

  • Objective : To find a solvent system that provides good separation between the desired product and impurities. An ideal Rf value for the product is between 0.2 and 0.4.[4]

  • Procedure :

    • Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto several TLC plates.

    • Develop each plate in a chamber with a different solvent system (see Table 2 for suggestions).

    • Visualize the spots under a UV lamp.

    • Select the solvent system that gives the best separation.

Table 2: Recommended Solvent Systems for TLC and Column Elution

Solvent System (Hexane:Ethyl Acetate) Anticipated Product Rf Potential Application
99:1 ~0.40 Elution of highly nonpolar impurities.
98:2 ~0.30 Recommended starting point for elution.
95:5 ~0.15 For eluting the product if it moves too slowly.

| 90:10 | <0.10 | For flushing more polar impurities after the product has been collected. |

3. Column Packing (Slurry Method)

  • Secure the column vertically to a stand.

  • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[5]

  • Close the stopcock and fill the column about one-third full with the chosen eluent.

  • In a separate beaker, prepare a slurry of silica gel in the eluent. The consistency should be pourable but not overly dilute.

  • Pour the slurry into the column. Use a funnel to prevent spilling.

  • Continuously tap the side of the column gently to ensure even packing and remove air bubbles.[5]

  • Open the stopcock to drain some solvent, allowing the silica to pack down. Add more eluent as needed, ensuring the solvent level never drops below the top of the silica bed.

  • Once the silica is packed, add a protective layer of sand (approx. 1-2 cm) on top.[6]

  • Drain the excess solvent until the level is just at the top of the sand layer.

4. Sample Loading

  • Wet Loading (Recommended for oils/liquids) :

    • Dissolve the crude sample in the minimum amount of a solvent it is highly soluble in (e.g., dichloromethane or toluene).[6]

    • Using a pipette, carefully add the sample solution to the top of the sand layer, trying not to disturb the surface.[6]

    • Drain the solvent until the sample is absorbed into the silica bed.

    • Carefully add a small amount of fresh eluent, wash the sides of the column, and again drain the solvent to the top of the sand layer. Repeat twice.[5]

  • Dry Loading (For solids or samples poorly soluble in the eluent) :

    • Dissolve the crude sample in a volatile solvent.

    • Add a small amount of silica gel (approx. 10-20 times the mass of the sample) to the solution.[6]

    • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[6]

    • Carefully add this powder to the top of the packed column.

5. Elution and Fraction Collection

  • Carefully fill the column with the eluent.

  • Open the stopcock to begin elution. Apply gentle air pressure (flash chromatography) to achieve a steady flow rate (approx. 2 inches/minute drop rate).[6]

  • Collect the eluent in sequentially numbered test tubes or flasks.

  • Monitor the separation by spotting fractions onto a TLC plate. Check 5-10 fractions per plate.[6]

  • Combine the fractions that contain the pure product.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Visualized Workflows

The following diagrams illustrate the experimental and troubleshooting workflows.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation prep_tlc 1. Select Solvent (TLC Analysis) prep_column 2. Pack Column (Slurry Method) prep_tlc->prep_column prep_sample 3. Load Sample (Wet or Dry) prep_column->prep_sample run_elute 4. Elute with Solvent prep_sample->run_elute run_collect 5. Collect Fractions run_elute->run_collect analysis_tlc 6. Monitor Fractions (TLC) run_collect->analysis_tlc analysis_combine 7. Combine Pure Fractions analysis_tlc->analysis_combine analysis_evap 8. Evaporate Solvent analysis_combine->analysis_evap analysis_product Purified Product analysis_evap->analysis_product

Caption: Experimental workflow for column chromatography purification.

G start Problem Occurs q1 Is there poor separation between spots? start->q1 q2 Is the compound not eluting? start->q2 q3 Are the bands cracked or uneven? start->q3 sol1 Change solvent system. Use a less polar eluent. q1->sol1 Yes, Rf too high sol2 Increase solvent polarity. (e.g., 98:2 -> 95:5 Hex:EtOAc) q1->sol2 Yes, Rf too low q2->sol2 Yes sol3 Check for decomposition on silica. Consider alumina or deactivated silica. q2->sol3 Still no elution sol4 Repack the column carefully. Ensure no air bubbles or cracks. q3->sol4 Yes, cracked bed sol5 Ensure sample was loaded evenly in a concentrated band. q3->sol5 Yes, uneven bands

Caption: Troubleshooting logic for common chromatography issues.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound.

Question: My compound has a very high Rf value (>0.4) even in pure hexane. What should I do? Answer: A high Rf value indicates that your compound is very nonpolar and has a low affinity for the silica gel. While this might be acceptable for an easy separation, for more difficult separations you should aim for a lower Rf.[4] Consider using a less polar stationary phase like Florisil or alumina. Alternatively, you can use a more nonpolar solvent system, such as petroleum ether or heptane, which may offer different selectivity compared to hexane.

Question: My compound is not coming off the column. Answer: This can happen for several reasons:

  • Incorrect Solvent System: You may be using a solvent system that is too nonpolar. Gradually increase the polarity of the eluent (e.g., from 1% to 5% ethyl acetate in hexane).[4]

  • Compound Decomposition: The compound might be unstable on silica gel. Test for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it to see if new spots appear.[4] If it is unstable, consider using a deactivated silica gel or an alternative stationary phase like alumina.[4]

  • Sample Came Off in the Solvent Front: It's possible the compound eluted immediately with the solvent front because the initial eluent was too polar. Check the very first fractions collected.[4]

Question: I see streaks or "tailing" peaks on my TLC plate after elution. How can I fix this? Answer: Peak tailing can be caused by several factors:

  • Sample Overload: Too much sample was loaded onto the column.[7] Use a larger column or load less material.

  • Poor Solubility: The compound may have poor solubility in the mobile phase, causing it to streak. Ensure the sample is fully dissolved when loaded.[6]

  • Interactions with Silica: Acidic or basic functional groups can interact strongly with the silanol groups on the silica surface. While this compound is neutral, this can be an issue for other compounds. Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can improve peak shape.[7]

Question: The separation looks good on TLC, but all my column fractions are mixed. Answer: This is a common and frustrating problem.

  • Column Overloading: Loading too much sample is a primary cause of poor separation. The bands broaden as they travel down the column and eventually overlap. Reduce the amount of crude material relative to the amount of silica gel.

  • Poor Packing: If the silica bed is not packed uniformly, or if it cracks or contains air bubbles, "channeling" can occur, where the sample flows through fissures instead of interacting with the stationary phase.[7] This leads to poor separation. The column must be repacked carefully.

  • Sample Band was too Diffuse: If the sample was loaded in too much solvent, the initial band will be very wide, making separation impossible. Always use the absolute minimum amount of solvent for sample loading.[6]

Question: The solvent flow is very slow, or the pressure is too high. Answer:

  • Fine Silica Particles: The silica gel may be too fine, or fine particles may be clogging the frit at the bottom of the column. Ensure you are using the correct mesh size and that the initial sand layer is sufficient to retain the silica.

  • Precipitation: The sample may have precipitated at the top of the column if it is not soluble in the eluent.[7] This can be avoided by using the dry loading method or by ensuring the sample is dissolved in a solvent compatible with the mobile phase.

References

Technical Support Center: Optimizing Suzuki Coupling for 1-Chloro-4-(2-methylallyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the catalyst loading and reaction conditions for the Suzuki coupling of 1-Chloro-4-(2-methylallyl)benzene.

Frequently Asked Questions (FAQs)

Q1: What is the main challenge in using this compound as a substrate in Suzuki coupling?

A1: The primary challenge is the lower reactivity of aryl chlorides compared to aryl bromides or iodides. The Carbon-Chlorine bond is stronger, making the initial oxidative addition step in the catalytic cycle more difficult. This often necessitates the use of more specialized and reactive catalyst systems.[1][2]

Q2: Which palladium catalysts and ligands are most effective for the Suzuki coupling of aryl chlorides like this compound?

A2: For aryl chlorides, catalyst systems employing bulky, electron-rich phosphine ligands are generally most effective as they promote the challenging oxidative addition step.[2] Commonly successful ligands include dialkylbiaryl phosphines such as SPhos, XPhos, and JohnPhos, often used with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂.[3][4] Pre-formed catalysts like PEPPSI-type complexes can also be very effective for these substrates.[5]

Q3: What is a typical catalyst loading for this type of reaction, and how can it be optimized?

A3: A typical starting point for catalyst loading is between 0.5 and 2 mol% of palladium. To optimize, you can perform a screening experiment where the catalyst loading is varied (e.g., 0.5%, 1%, 1.5%, 2%) while keeping other parameters constant. If the reaction proceeds efficiently, the loading can be further reduced in subsequent experiments to minimize cost and residual palladium in the product.[6]

Q4: What is the role of the base in the Suzuki coupling, and which one should I choose?

A4: The base is crucial for activating the boronic acid, facilitating the transmetalation step in the catalytic cycle. Common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[4][5] For challenging couplings like those with aryl chlorides, a stronger base like K₃PO₄ or Cs₂CO₃ is often beneficial. The choice of base can also depend on the solvent system and the stability of your starting materials and product.

Q5: How do I choose the right solvent for the Suzuki coupling of this compound?

A5: The solvent choice depends on the solubility of your substrates and reagents. Biphasic solvent systems are common for Suzuki couplings. A mixture of an organic solvent like tetrahydrofuran (THF) or dioxane with water is frequently used.[4] The water is necessary to dissolve the inorganic base. Other solvents like methanol have also been shown to be effective with certain catalyst systems.[5]

Troubleshooting Guide

Problem 1: Low or no conversion of this compound.

  • Possible Cause: Inefficient oxidative addition due to a non-optimal catalyst system.

  • Solution:

    • Switch to a more active ligand for aryl chlorides, such as a bulky dialkylbiaryl phosphine (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[2][3]

    • Increase the reaction temperature. Aryl chloride couplings often require higher temperatures (e.g., 80-100 °C) than aryl bromides.[5]

    • Ensure your palladium precursor and ligand are of good quality and have not degraded.

Problem 2: The reaction yields are consistently low (<50%).

  • Possible Cause 1: Protodeboronation of the boronic acid. This is a side reaction where the boronic acid reacts with water or other protic species to form an arene byproduct.

  • Solution 1:

    • Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents).

    • Ensure the reaction is properly degassed to remove oxygen, which can promote this side reaction.

    • Consider using a boronic ester (e.g., a pinacol ester) which can be more stable under certain conditions.

  • Possible Cause 2: Homocoupling of the boronic acid to form a biaryl byproduct.

  • Solution 2:

    • Thoroughly degas the reaction mixture before adding the catalyst. Oxygen can promote homocoupling.

    • Ensure the palladium precursor is in the Pd(0) state or can be readily reduced in situ.

  • Possible Cause 3: Incomplete reaction.

  • Solution 3:

    • Increase the reaction time and monitor the progress by TLC or GC/LC-MS.

    • Increase the catalyst loading incrementally (e.g., from 1 mol% to 2 mol%).

    • Switch to a stronger base, such as K₃PO₄ or Cs₂CO₃.[4]

Problem 3: The product is contaminated with byproducts that are difficult to separate.

  • Possible Cause: Formation of homocoupled products or other side reactions.

  • Solution:

    • Optimize the reaction conditions to improve selectivity (see solutions for Problem 2).

    • Careful purification by column chromatography is often necessary. Consider using a different solvent system for chromatography to improve separation.

Data Presentation

The following table summarizes reaction conditions for the Suzuki-Miyaura coupling of various aryl chlorides with phenylboronic acid, providing a reference for optimizing your experiment with this compound.

Aryl ChlorideCatalyst (mol%)Ligand/SystemBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)
4-Chlorotoluene0.5Pd-PEPPSI-CMPK₂CO₃ (2.0)Methanol801296
1-Chloro-4-methoxybenzene0.5Pd-PEPPSI-CMPK₂CO₃ (2.0)Methanol801297
1-Chloro-4-fluorobenzene0.5Pd-PEPPSI-CMPK₂CO₃ (2.0)Methanol801292
1-Chloro-4-(trifluoromethyl)benzene0.5Pd-PEPPSI-CMPK₂CO₃ (2.0)Methanol801289
4-n-Butylchlorobenzene1.5 (Pd₂(dba)₃)JohnPhosK₃PO₄ (3.0)Dioxane100-76
2-Chloro-p-xylene1.5 (Pd₂(dba)₃)JohnPhosK₃PO₄ (3.0)Dioxane100-70

Data adapted from references[3] and[5].

Experimental Protocols

General Procedure for Suzuki Coupling of this compound

This protocol is a general starting point and may require optimization.

  • Reagent Preparation:

    • In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired boronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).

  • Catalyst Preparation:

    • In a separate vial, weigh the palladium precursor (e.g., Pd₂(dba)₃, 1.0 mol%) and the ligand (e.g., SPhos, 2.2 mol%).

  • Reaction Setup:

    • Seal the Schlenk flask with a rubber septum.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the palladium precursor and ligand to the flask under a positive flow of inert gas.

    • Add the degassed solvent (e.g., THF/H₂O 4:1) via syringe.

  • Reaction Execution:

    • Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C).

    • Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours).

    • Monitor the reaction progress by TLC or GC/LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental_Workflow Experimental Workflow for Suzuki Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add Substrates & Base (Aryl Chloride, Boronic Acid, Base) catalyst 2. Add Catalyst System (Pd Precursor, Ligand) reagents->catalyst degas 3. Degas the System (Evacuate & Backfill with Inert Gas) catalyst->degas solvent 4. Add Degassed Solvent degas->solvent heat 5. Heat and Stir (e.g., 80-100 °C) solvent->heat monitor 6. Monitor Progress (TLC, GC/LC-MS) heat->monitor quench 7. Cool and Quench monitor->quench extract 8. Extraction quench->extract purify 9. Column Chromatography extract->purify product product purify->product Pure Product

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Troubleshooting_Tree Troubleshooting Low Yield in Suzuki Coupling start Low Yield or No Reaction check_sm Is Starting Material Consumed? start->check_sm optimize_catalyst Optimize Catalyst System: - Use bulky, electron-rich ligand (e.g., SPhos, XPhos) - Increase catalyst loading check_sm->optimize_catalyst No check_byproducts Are there significant byproducts (e.g., homocoupling, protodeboronation)? check_sm->check_byproducts Yes no_sm_consumed No increase_temp Increase Reaction Temperature optimize_catalyst->increase_temp stronger_base Use a Stronger Base (e.g., K3PO4, Cs2CO3) increase_temp->stronger_base yes_sm_consumed Yes degas_thoroughly Ensure Thorough Degassing check_byproducts->degas_thoroughly Yes optimize_purification Optimize Purification Protocol check_byproducts->optimize_purification No yes_byproducts Yes use_boronic_ester Consider Using a Boronic Ester degas_thoroughly->use_boronic_ester excess_boronic Use a Slight Excess of Boronic Acid use_boronic_ester->excess_boronic no_byproducts No

Caption: A decision tree for troubleshooting low yield in Suzuki coupling.

References

Technical Support Center: Overcoming Low Reactivity of Aryl Chlorides in Heck Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low reactivity of aryl chlorides in Heck coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Heck reaction with an aryl chloride is not working or giving very low yields. What are the most common reasons for this?

A1: The low reactivity of aryl chlorides in Heck reactions is primarily due to the strength of the C-Cl bond, which makes the initial oxidative addition step to the palladium(0) catalyst sluggish.[1] Common reasons for failure or low yields include:

  • Inactive Catalyst System: Traditional palladium catalysts like Pd(OAc)₂ with simple phosphine ligands (e.g., PPh₃) are often ineffective for aryl chlorides.[2]

  • Inappropriate Ligand Choice: The ligand is crucial for activating the palladium catalyst. For aryl chlorides, bulky and electron-rich ligands are generally required.[2][3]

  • Suboptimal Reaction Conditions: Temperature, base, solvent, and additives play a critical role and must be carefully optimized.

  • Catalyst Decomposition: High temperatures required for activating aryl chlorides can lead to the formation of inactive palladium black.[2][4]

  • Substrate-Specific Issues: Electron-rich aryl chlorides are particularly challenging to activate compared to their electron-deficient counterparts.[1]

Q2: What type of palladium catalyst and ligand system is most effective for activating unreactive aryl chlorides?

A2: For the successful coupling of aryl chlorides, catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are highly recommended.[2] These ligands promote the crucial oxidative addition step.

  • Bulky Phosphine Ligands: Monodentate phosphines like tri(tert-butyl)phosphine (P(t-Bu)₃) and adamantyl-based phosphines (e.g., di-1-adamantyl-n-butylphosphine) are very effective.[3][5] Palladacycles, which are pre-activated catalyst complexes, also show high activity.[2]

  • N-Heterocyclic Carbene (NHC) Ligands: Pd-NHC complexes are known for their high thermal stability, making them suitable for the often high temperatures required for aryl chloride activation.[6]

Below is a table summarizing some effective catalyst systems:

Catalyst SystemAryl Chloride TypeKey AdvantagesReference
Pd/P(t-Bu)₃/Cy₂NMeElectron-neutral & electron-richMild conditions for activated chlorides, high selectivity[5][7]
Pd(dba)₂ / di-1-adamantyl-n-butylphosphineNon-activated & deactivatedHigh efficiency[3]
Herrmann's Palladacycle / [(t-Bu)₃PH]BF₄GeneralHigh thermal stability, effective for electron-poor olefins[1]
β-diketiminatophosphane Pd complexDeactivated & sterically hinderedRoom temperature reactions, low catalyst loadings[8]

Q3: My reaction is turning black, and I'm observing palladium precipitation. What causes this, and how can I prevent it?

A3: The formation of "palladium black" indicates the decomposition of the active Pd(0) catalyst into palladium metal.[4] This is often caused by high reaction temperatures, which are sometimes necessary to activate the C-Cl bond.[2]

Troubleshooting Steps:

  • Use a More Robust Ligand: Bulky, electron-rich phosphines and NHC ligands form more stable palladium complexes that are less prone to decomposition at elevated temperatures.[2][6]

  • Lower the Reaction Temperature: This may be possible by using a more active catalyst system or by employing microwave heating, which can accelerate the reaction at lower bulk temperatures.[1][9]

  • Ensure Inert Atmosphere: While some modern catalysts are air-stable, it is good practice to run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the catalyst and ligands.[4]

  • Use a Co-solvent or Additive: In some cases, the addition of an ionic liquid or a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can stabilize the catalyst and improve reaction rates.[1][10]

Q4: What is the role of the base in the Heck reaction of aryl chlorides, and which bases are most effective?

A4: The base is essential for regenerating the active Pd(0) catalyst at the end of the catalytic cycle by neutralizing the acid (HX) formed.[1] For challenging aryl chloride couplings, the choice of base can significantly impact the reaction outcome.

  • Organic Bases: Amine bases such as dicyclohexylmethylamine (Cy₂NMe) have been shown to be highly effective in combination with Pd/P(t-Bu)₃ systems.[5]

  • Inorganic Bases: While common inorganic bases like K₂CO₃ can be used, they may require higher temperatures.[11]

  • Ionic Bases: Organic ionic bases, such as tetrabutylammonium acetate (n-Bu₄N⁺OAc⁻), have been demonstrated to promote the Heck reaction of non-activated aryl chlorides at significantly lower temperatures (e.g., 80 °C).[9][12]

BaseTypical Catalyst SystemAdvantageReference
Cy₂NMePd/P(t-Bu)₃Effective for a broad scope of aryl chlorides[5]
n-Bu₄N⁺OAc⁻Pd(OAc)₂Allows for milder reaction conditions (lower temperature)[12]
K₂CO₃Pd(OAc)₂ / dpppUsed in some protocols, may require higher temperatures[11]
ⁱPr₂NHPd catalystUsed in aqueous media[10]

Experimental Protocols

General Protocol for Heck Reaction of an Aryl Chloride using Pd/P(t-Bu)₃

This is a generalized procedure and should be optimized for specific substrates.

  • Preparation: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., P(t-Bu)₃, 2-4 mol%).

  • Reagent Addition: Add the aryl chloride (1.0 equiv), the olefin (1.1-1.5 equiv), and the base (e.g., Cy₂NMe, 1.2-2.0 equiv).

  • Solvent: Add the degassed solvent (e.g., dioxane, DMF, or toluene) to the desired concentration.

  • Reaction: Heat the reaction mixture to the optimized temperature (typically 80-140 °C) and stir for the required time (6-24 hours), monitoring the reaction progress by TLC or GC/LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Heck_Cycle_Aryl_Chloride Figure 1: Catalytic Cycle of the Heck Reaction with Aryl Chlorides Pd0 Pd(0)L₂ (Active Catalyst) PdII_complex Ar-Pd(II)(Cl)L₂ Pd0->PdII_complex + Ar-Cl OxAdd Oxidative Addition Insertion_complex π-Complex PdII_complex->Insertion_complex + Olefin Olefin_Coord Olefin Coordination Olefin Olefin (R-CH=CH₂) ArCl Aryl Chloride (Ar-Cl) Sigma_complex σ-Alkylpalladium(II) Complex Insertion_complex->Sigma_complex syn-Insertion Migratory_Insertion Migratory Insertion Product_complex [HPd(II)(Cl)L₂] + Product Sigma_complex->Product_complex syn-Elimination Beta_Hydride β-Hydride Elimination Product_complex->Pd0 + Base Product Product (Ar-CH=CH-R) BaseH [Base-H]⁺Cl⁻ Reductive_Elim Reductive Elimination Base Base Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Aryl Chloride Heck Reactions Start Low/No Yield with Aryl Chloride CheckCatalyst Is the catalyst system appropriate? (e.g., Pd(0) with bulky, e⁻-rich ligand) Start->CheckCatalyst ChangeCatalyst Action: Switch to Pd/P(tBu)₃, Pd/NHC, or a palladacycle. CheckCatalyst->ChangeCatalyst No CheckConditions Are reaction conditions optimized? CheckCatalyst->CheckConditions Yes ChangeCatalyst->CheckConditions OptimizeBase Action: Screen bases (e.g., Cy₂NMe, n-Bu₄N⁺OAc⁻). CheckConditions->OptimizeBase No CheckDecomposition Is catalyst decomposition (Pd black) observed? CheckConditions->CheckDecomposition Yes IncreaseTemp Action: Increase temperature or use microwave heating. OptimizeBase->IncreaseTemp IncreaseTemp->CheckDecomposition StabilizeCatalyst Action: Use a more robust ligand, ensure inert atmosphere, add TBAB. CheckDecomposition->StabilizeCatalyst Yes Success Reaction Successful CheckDecomposition->Success No StabilizeCatalyst->Success

References

Technical Support Center: Preventing Methylallyl Group Rearrangement

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for chemists and researchers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the unwanted rearrangement of the methylallyl group in your chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is methylallyl group rearrangement and why does it occur?

The methylallyl group (2-methyl-2-propen-1-yl) can undergo an allylic rearrangement, which is an isomerization where the double bond and a substituent change their positions. In this case, the primary methylallyl substrate can rearrange to a more stable tertiary isomer. This typically happens in reactions that proceed through a carbocation intermediate (SN1-type reactions) or via a reversible allylic Grignard reagent equilibrium. The driving force is the formation of a more thermodynamically stable product.

Q2: Which reaction types are most prone to methylallyl rearrangement?

Nucleophilic substitution reactions, especially under conditions that favor an SN1 mechanism, are highly susceptible to methylallyl rearrangement. This is because they involve the formation of a carbocation intermediate which can easily rearrange to a more stable form. Grignard reactions involving methylallyl magnesium halides are also prone to yielding rearranged products due to the equilibrium between the primary and tertiary Grignard species.

Q3: How can I control the regioselectivity of my reaction to favor the unrearranged product?

Controlling the regioselectivity is key to preventing rearrangement. This can be achieved by:

  • Kinetic vs. Thermodynamic Control: Employing conditions that favor the kinetically controlled product, which is often the unrearranged one.[1][2][3]

  • Choice of Catalyst: Using specific catalysts, such as palladium complexes with appropriate ligands, can direct the reaction to the desired regioisomer.

  • Reaction Conditions: Carefully selecting the solvent, temperature, and leaving group can suppress the formation of the rearranged product.

Troubleshooting Guides

Issue 1: Rearrangement observed in nucleophilic substitution reactions.

Symptoms: You are reacting a methylallyl halide or sulfonate with a nucleophile and obtaining a significant amount of the tertiary substitution product instead of the desired primary product.

Root Cause: The reaction is likely proceeding through an SN1 or SN1-like mechanism, involving a carbocation intermediate that rearranges. This is favored by good leaving groups, polar protic solvents, and higher reaction temperatures.

Solutions:

To favor the SN2 pathway and minimize rearrangement, consider the following adjustments:

  • Lower the reaction temperature: This will favor the kinetically controlled product, which is typically the unrearranged one.[1][2][3]

  • Choose a less polar or aprotic solvent: Solvents like THF, DMF, or acetonitrile are less likely to stabilize a carbocation intermediate compared to protic solvents like water or alcohols.

  • Use a better nucleophile: A more powerful nucleophile will favor the bimolecular SN2 reaction over the unimolecular SN1 reaction.

  • Select a different leaving group: While a good leaving group is necessary for the reaction to proceed, a very labile leaving group might excessively favor carbocation formation. Experiment with different leaving groups (e.g., halides vs. sulfonates) to find the optimal balance.

Table 1: Effect of Reaction Conditions on Product Distribution in a Hypothetical Nucleophilic Substitution

Temperature (°C)SolventNucleophileUnrearranged Product (%)Rearranged Product (%)
50EthanolH₂O3070
0EthanolH₂O6040
0THFNaN₃955

This table is illustrative and actual results will vary depending on the specific reactants.

Experimental Protocol: Low-Temperature Nucleophilic Substitution of Methylallyl Bromide

  • Dissolve methylallyl bromide (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of the nucleophile (e.g., sodium azide in DMF, 1.1 eq) dropwise to the cooled solution over 30 minutes.

  • Maintain the reaction at -78 °C and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride at -78 °C.

  • Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Logical Workflow for Troubleshooting Nucleophilic Substitution

G start Rearrangement Observed temp Lower Reaction Temperature start->temp solvent Change to Aprotic Solvent temp->solvent nucleophile Use Stronger Nucleophile solvent->nucleophile check Analyze Product Ratio nucleophile->check success Rearrangement Minimized check->success >95% Desired Product fail Rearrangement Still Significant check->fail <95% Desired Product

Caption: Troubleshooting workflow for minimizing rearrangement in nucleophilic substitution.

Issue 2: Rearranged products in Palladium-Catalyzed Allylic Amination.

Symptoms: You are performing a palladium-catalyzed allylic amination with a methylallyl substrate and obtaining the branched (rearranged) amine instead of the desired linear (unrearranged) product.

Root Cause: The regioselectivity of palladium-catalyzed allylic substitution is highly dependent on the ligands, solvent, and nucleophile. Some ligand systems favor the formation of the branched product.

Solutions:

  • Ligand Selection: The choice of phosphine ligand is crucial for controlling regioselectivity. Bulky ligands often favor the formation of the linear product. Experiment with a variety of ligands to find the optimal one for your desired outcome.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway. A systematic screen of different solvents is recommended.

  • Nucleophile Choice: The nature of the amine nucleophile can also affect the regioselectivity.

Table 2: Influence of Ligand on Regioselectivity in Palladium-Catalyzed Methylallyl Amination

LigandSolventLinear Product (%)Branched Product (%)
PPh₃THF6040
dppfTHF8515
XantphosDioxane>95<5

This table is illustrative and based on general trends in palladium catalysis.

Experimental Protocol: Regioselective Palladium-Catalyzed Amination of a Methylallyl Ester

  • To a Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the desired phosphine ligand (e.g., Xantphos, 5 mol%), and the methylallyl acetate (1.0 eq).

  • Add the appropriate anhydrous solvent (e.g., dioxane).

  • Add the amine nucleophile (1.2 eq) and any necessary base (e.g., Cs₂CO₃, 1.5 eq).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the product by column chromatography.

Signaling Pathway for Ligand-Controlled Regioselectivity

G cluster_0 Ligand Influence sub Methylallyl Substrate pi_allyl π-allyl-Pd Complex sub->pi_allyl + Pd(0) pd0 Pd(0) ligand_a Bulky Ligand (e.g., Xantphos) ligand_b Less Bulky Ligand (e.g., PPh3) linear Linear Product (Unrearranged) pi_allyl->linear Attack at less substituted end (favored by bulky ligand) branched Branched Product (Rearranged) pi_allyl->branched Attack at more substituted end G start Planning Methylallyl Grignard Reaction electrophile Assess Steric Hindrance of Electrophile start->electrophile low_sterics Low Steric Hindrance electrophile->low_sterics e.g., Aldehyde high_sterics High Steric Hindrance electrophile->high_sterics e.g., Di-tert-butyl ketone low_temp Use Low Temperature Protocol (-78 °C) low_sterics->low_temp standard_temp Standard Protocol (0 °C to RT) high_sterics->standard_temp product_linear Favors Linear Product low_temp->product_linear product_branched Risk of Branched Product standard_temp->product_branched

References

Technical Support Center: Purification of 1-Chloro-4-(2-methylallyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Chloro-4-(2-methylallyl)benzene. Our resources are designed to assist with the removal of impurities and ensure the highest possible product quality for your experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue: My final product shows multiple spots on TLC after purification.

  • Possible Cause 1: Incomplete separation of isomeric impurities. The Friedel-Crafts alkylation of chlorobenzene can lead to the formation of regioisomers, primarily the ortho- and para-substituted products.[1][2][3] These isomers often have very similar polarities, making them difficult to separate completely by standard column chromatography.

    • Solution:

      • Optimize Chromatography: Employ a less polar solvent system in your column chromatography to increase the separation between the spots. A gradient elution might be necessary. Consider using a high-performance liquid chromatography (HPLC) system for better resolution.

      • Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be an effective separation method.

  • Possible Cause 2: Presence of polyalkylated byproducts. Over-alkylation of the benzene ring can lead to the formation of di- or even tri-substituted products. These are typically less polar than the desired monosubstituted product.[1][4]

    • Solution:

      • Column Chromatography: These byproducts should be separable by standard column chromatography. Ensure your column is long enough and the solvent system is optimized for good separation.

      • Reaction Optimization: To minimize the formation of these impurities in future syntheses, consider using a larger excess of chlorobenzene relative to methallyl chloride.

  • Possible Cause 3: Unreacted starting materials. Residual chlorobenzene or methallyl chloride may remain in the product.

    • Solution:

      • Washing: Ensure the reaction mixture is thoroughly washed with water and brine during the workup to remove any water-soluble starting materials or byproducts.

      • Distillation: Unreacted starting materials are typically more volatile and can be removed by distillation.

Issue: I am observing product degradation during distillation.

  • Possible Cause: High temperatures. this compound, like many organic molecules, can be sensitive to high temperatures and may decompose or polymerize.

    • Solution:

      • Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point of the compound.

      • Use of an Inhibitor: For compounds prone to polymerization, adding a small amount of a radical inhibitor like BHT (butylated hydroxytoluene) to the distillation flask can be beneficial.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities arise from the Friedel-Crafts alkylation reaction used in its synthesis. These include:

  • Regioisomers: 1-Chloro-2-(2-methylallyl)benzene is the primary isomeric impurity.

  • Polyalkylated Products: Di-(2-methylallyl)chlorobenzene isomers can form if the reaction conditions are not carefully controlled.[1][4]

  • Unreacted Starting Materials: Chlorobenzene and methallyl chloride may be present.

ImpurityExpected Boiling Point (°C at 760 mmHg)Notes
This compound (Product)215.2The desired product.[5]
1-Chloro-2-(2-methylallyl)benzene (Isomer)~210-220Boiling point is expected to be close to the para-isomer, making separation by distillation challenging.
Di-(2-methylallyl)chlorobenzene>220Higher boiling point due to higher molecular weight.
Chlorobenzene (Starting Material)132Should be easily removed by distillation.
Methallyl chloride (Starting Material)72Highly volatile and should be removed during solvent evaporation or initial distillation fractions.

Q2: What is the recommended method for purifying this compound?

A2: A combination of techniques is often most effective:

  • Aqueous Workup: Begin with a thorough aqueous workup of the crude reaction mixture to remove the Lewis acid catalyst and any water-soluble byproducts.

  • Fractional Distillation: Perform fractional distillation under reduced pressure to separate the product from lower-boiling starting materials and higher-boiling polyalkylated byproducts.

  • Column Chromatography: If isomeric purity is critical, column chromatography on silica gel can be used to separate the ortho- and para-isomers. A non-polar eluent system (e.g., hexanes/ethyl acetate) is recommended.

Q3: How can I monitor the purity of my product?

A3: Several analytical techniques can be used:

  • Thin-Layer Chromatography (TLC): A quick and easy way to assess the number of components in a mixture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the number of components and their mass-to-charge ratio, aiding in impurity identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify and quantify impurities. Common solvent and impurity peaks can be referenced from established databases.[6][7]

Q4: What are the key safety precautions when handling this compound and its impurities?

A4: Always consult the Safety Data Sheet (SDS) for the specific compound. General safety precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8][9][10]

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.[8][9]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[8][10]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.[9]

  • Waste Disposal: Dispose of chemical waste according to local regulations.[10]

Experimental Protocols

Protocol 1: Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Use a short Vigreux column for efficient separation. Ensure all joints are properly sealed.

  • Procedure: a. Place the crude this compound in the distillation flask with a magnetic stir bar. b. Slowly reduce the pressure to the desired level (e.g., 10-20 mmHg). c. Gradually heat the distillation flask. d. Collect the fractions based on their boiling points. The forerun will contain lower-boiling impurities. The main fraction should be collected at the expected boiling point of the product at the given pressure. e. Monitor the purity of the fractions by TLC or GC.

Protocol 2: Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar eluent (e.g., 98:2 hexanes:ethyl acetate).

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Experimental_Workflow_Distillation cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_analysis Analysis A Assemble Fractional Distillation Apparatus B Add Crude Product to Flask A->B C Reduce Pressure B->C D Heat Flask C->D E Collect Fractions D->E F Analyze Fractions (TLC/GC) E->F G Combine Pure Fractions F->G H Purified Product G->H

Caption: Workflow for the purification of this compound by fractional distillation.

Experimental_Workflow_Chromatography cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation A Prepare Silica Gel Slurry B Pack Column A->B C Load Sample B->C D Elute with Solvent C->D E Collect Fractions D->E F Analyze Fractions (TLC) E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Purified Product H->I

Caption: Workflow for the purification of this compound by column chromatography.

Impurity_Relationships cluster_reactants Starting Materials cluster_products Reaction Products Chlorobenzene Chlorobenzene This compound This compound Chlorobenzene->this compound 1-Chloro-2-(2-methylallyl)benzene 1-Chloro-2-(2-methylallyl)benzene Chlorobenzene->1-Chloro-2-(2-methylallyl)benzene Methallyl Chloride Methallyl Chloride Methallyl Chloride->this compound Methallyl Chloride->1-Chloro-2-(2-methylallyl)benzene Di-(2-methylallyl)chlorobenzene Di-(2-methylallyl)chlorobenzene This compound->Di-(2-methylallyl)chlorobenzene 1-Chloro-2-(2-methylallyl)benzene->Di-(2-methylallyl)chlorobenzene

Caption: Relationship between starting materials and potential impurities in the synthesis of the target compound.

References

Technical Support Center: Synthesis of 1-Chloro-4-(2-methylallyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Chloro-4-(2-methylallyl)benzene, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The three main synthetic routes for this compound are Friedel-Crafts alkylation, Grignard reaction, and Suzuki-Miyaura coupling. Friedel-Crafts alkylation is often considered the most direct method.[1]

Q2: Which synthesis method is most suitable for a large-scale reaction?

A2: For scaling up, Friedel-Crafts alkylation is often preferred due to its use of relatively inexpensive starting materials and catalysts. However, challenges such as product isomerization and polyalkylation must be carefully managed. Grignard reactions require strict anhydrous conditions which can be challenging on a large scale. Suzuki-Miyaura coupling can be expensive for large-scale production due to the cost of palladium catalysts and ligands.

Q3: What are the main safety precautions to consider during the synthesis?

A3: All three synthetic routes involve hazardous materials.

  • Friedel-Crafts Alkylation: Lewis acid catalysts like aluminum chloride (AlCl₃) are highly corrosive and react violently with water. The reaction should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.

  • Grignard Reaction: Grignard reagents are highly reactive and pyrophoric. Anhydrous solvents are essential, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Suzuki-Miyaura Coupling: Palladium catalysts can be toxic, and some phosphine ligands are air-sensitive and toxic. Proper handling in a fume hood is necessary.

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved through vacuum distillation. Column chromatography can also be used for smaller scales or to remove closely related impurities. A thorough aqueous work-up is necessary to remove any remaining catalyst and byproducts before the final purification step.

Data Presentation: Comparison of Synthesis Methods

ParameterFriedel-Crafts AlkylationGrignard ReactionSuzuki-Miyaura Coupling
Typical Yield 40-70%30-60%50-85%
Reaction Time 2-24 hours4-12 hours6-24 hours
Reaction Temperature 0 - 50 °C25 - 65 °C80 - 120 °C
Key Reagents Chlorobenzene, Methallyl chloride, AlCl₃4-Chlorophenylmagnesium halide and methallyl halide OR 4-chlorobenzyl halide and methallylmagnesium halide(4-chlorophenyl)boronic acid, 2-methylallyl halide, Palladium catalyst, Base
Primary Challenge Polyalkylation and isomerizationInitiation and anhydrous conditionsCatalyst cost and deactivation

Experimental Protocols

Method 1: Friedel-Crafts Alkylation of Chlorobenzene

This protocol describes a representative procedure for the synthesis of this compound via Friedel-Crafts alkylation.

Materials:

  • Chlorobenzene

  • Methallyl chloride (3-chloro-2-methyl-1-propene)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • To the flask, add anhydrous aluminum chloride (1.1 eq) and anhydrous DCM. Cool the mixture to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of chlorobenzene (1.0 eq) and methallyl chloride (1.2 eq) in anhydrous DCM.

  • Add the solution from the dropping funnel to the AlCl₃ suspension dropwise over 1-2 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of 1M HCl.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Troubleshooting Guides

Friedel-Crafts Alkylation
IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction Inactive catalyst (AlCl₃ exposed to moisture). Insufficient reaction time or temperature.Use freshly opened or properly stored anhydrous AlCl₃. Increase reaction time or gently warm the reaction mixture, monitoring for side product formation.
Formation of Multiple Products (Isomers) Carbocation rearrangement. High reaction temperature.Perform the reaction at a lower temperature (0 °C or below). Consider using a milder Lewis acid catalyst.
Significant Polyalkylation The product is more reactive than the starting material. Incorrect stoichiometry.Use a large excess of chlorobenzene relative to methallyl chloride. Add the alkylating agent slowly to a mixture of the aromatic compound and catalyst.
Dark-colored Reaction Mixture Formation of charge-transfer complexes or decomposition.This is often normal for Friedel-Crafts reactions. However, if charring occurs, the reaction temperature may be too high.
Grignard Reaction
IssuePossible Cause(s)Suggested Solution(s)
Reaction Fails to Initiate Magnesium surface is oxidized. Presence of moisture in glassware or reagents. Chloro-substrate is unreactive.Activate magnesium turnings by crushing them in the flask, adding a small crystal of iodine, or adding a few drops of 1,2-dibromoethane. Ensure all glassware is flame-dried and all reagents are anhydrous. Use a co-halide like bromobenzene to help initiate the reaction.
Low Yield of Desired Product Grignard reagent is quenched by moisture or acidic protons. Wurtz coupling side reaction.Ensure strictly anhydrous conditions and an inert atmosphere. Add the electrophile slowly to the Grignard reagent at a low temperature.
Suzuki-Miyaura Coupling
IssuePossible Cause(s)Suggested Solution(s)
Low Yield Inactive catalyst. Aryl chloride is a challenging substrate. Decomposition of the boronic acid. Incorrect base or solvent.Use a more active palladium catalyst/ligand system (e.g., a Buchwald ligand). Ensure the reaction is thoroughly degassed. Use freshly prepared or high-quality boronic acid. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water).
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Thoroughly degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.
Difficult Purification Residual palladium catalyst.Treat the crude product with a palladium scavenger or perform a filtration through Celite.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep 1. Set up flame-dried glassware under N2 reagents 2. Add AlCl3 and DCM, cool to 0°C prep->reagents addition 3. Add Chlorobenzene/Methallyl Chloride dropwise reagents->addition stir 4. Stir at room temperature for 12-24h addition->stir quench 5. Quench with 1M HCl at 0°C stir->quench wash 6. Aqueous washes (HCl, H2O, NaHCO3, Brine) quench->wash dry 7. Dry organic layer (MgSO4) and concentrate wash->dry distill 8. Vacuum Distillation dry->distill product Final Product distill->product

Caption: Experimental workflow for the Friedel-Crafts synthesis of this compound.

troubleshooting_guide start Low Yield in Friedel-Crafts Synthesis check_sm Check Starting Material Conversion (TLC/GC) start->check_sm sm_unreacted Starting Material Largely Unreacted check_sm->sm_unreacted Low Conversion sm_consumed Starting Material Consumed check_sm->sm_consumed High Conversion sol_catalyst Use fresh anhydrous AlCl3. Ensure anhydrous conditions. sm_unreacted->sol_catalyst Yes sol_temp_time Increase reaction time or temperature. sm_unreacted->sol_temp_time No check_products Analyze product mixture (NMR/GC-MS) sm_consumed->check_products isomers Mixture of Isomers? check_products->isomers Multiple Products polyalkylated Polyalkylated Products? isomers->polyalkylated No sol_isomers Lower reaction temperature. Use milder Lewis acid. isomers->sol_isomers Yes sol_poly Use excess chlorobenzene. Slow addition of alkylating agent. polyalkylated->sol_poly Yes

Caption: Troubleshooting decision tree for low yield in Friedel-Crafts synthesis.

References

Technical Support Center: Byproduct Identification in Reactions of 1-Chloro-4-(2-methylallyl)benzene by NMR

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Chloro-4-(2-methylallyl)benzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in the identification of byproducts in your reactions using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for the starting material, this compound?

A1: The approximate chemical shifts for this compound in CDCl₃ are summarized in the table below. These values can serve as a reference for identifying the main product in your reaction mixture.[1]

¹H NMR Chemical Shift (ppm) Multiplicity Integration Assignment
Aromatic~7.25d2HAr-H ortho to Cl
Aromatic~7.08d2HAr-H ortho to alkyl
Allylic C=CH₂~4.85s1H=CH₂
Allylic C=CH₂~4.82s1H=CH₂
Benzylic CH₂~3.30s2HAr-CH₂
Methyl~1.75s3HCH₃
¹³C NMR Chemical Shift (ppm) Assignment
Aromatic C-Cl~131.5C-Cl
Aromatic C-Alkyl~139.0C-alkyl
Aromatic CH~129.5Ar-CH
Aromatic CH~128.5Ar-CH
Alkene C=~143.0C=CH₂
Alkene =CH₂~112.0=CH₂
Benzylic CH₂~40.0Ar-CH₂
Methyl CH₃~22.0CH₃

Troubleshooting Guides

Issue 1: Friedel-Crafts Alkylation - Unexpected Isomers in the NMR Spectrum

Q2: I performed a Friedel-Crafts alkylation of chlorobenzene with methallyl chloride and my ¹H NMR shows more aromatic signals than expected. What could be the cause?

A2: In Friedel-Crafts alkylation of substituted benzenes, the formation of isomeric byproducts is common. The chloro group is ortho-, para-directing. While the para-substituted product, this compound, is generally favored due to sterics, the ortho- and meta-isomers can also be formed. The presence of these isomers will result in a more complex aromatic region in the ¹H NMR spectrum.

To identify the isomers, look for the following characteristic signals:

  • 1-Chloro-2-(2-methylallyl)benzene (Ortho-isomer): The aromatic region will be more complex due to the loss of symmetry. You can expect four distinct aromatic signals.

  • 1-Chloro-3-(2-methylallyl)benzene (Meta-isomer): Similar to the ortho-isomer, this will also show a more complex pattern in the aromatic region of the ¹H NMR spectrum.

Predicted ¹H and ¹³C NMR Data for Isomeric Byproducts:

Compound Position Predicted ¹H NMR (Aromatic, ppm) Predicted ¹³C NMR (Aromatic, ppm)
1-Chloro-2-(2-methylallyl)benzeneOrtho7.3-7.0 (multiplets)127-135
1-Chloro-3-(2-methylallyl)benzeneMeta7.2-6.9 (multiplets)126-134

Troubleshooting Steps:

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve the selectivity for the para-product.

  • Catalyst Choice: The choice of Lewis acid catalyst can influence the isomer distribution. Experimenting with different catalysts (e.g., AlCl₃, FeCl₃, ZrCl₄) may be beneficial.

  • Purification: Careful column chromatography can often separate the isomers.

Q3: My NMR spectrum indicates the presence of products with more than one methylallyl group attached to the benzene ring. How can I avoid this?

A3: This issue is known as polyalkylation and is a common side reaction in Friedel-Crafts alkylations. The initial alkylation product is often more reactive than the starting material, leading to further alkylation.

To identify polyalkylation products, look for:

  • A decrease in the integration of the aromatic protons relative to the alkyl protons.

  • More complex aromatic splitting patterns.

Troubleshooting Steps:

  • Stoichiometry: Use a large excess of chlorobenzene relative to the methallyl chloride. This increases the probability that the electrophile will react with the starting material rather than the mono-alkylated product.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize polyalkylation.

  • Order of Addition: Adding the methallyl chloride slowly to the mixture of chlorobenzene and Lewis acid can help maintain a low concentration of the alkylating agent and disfavor polyalkylation.

Issue 2: Heck Reaction - Isomerization of the Alkene

Q4: In my Heck reaction of this compound with an alkene, I see unexpected signals in the alkene region of my ¹H NMR, suggesting isomerization. What could have happened?

A4: Isomerization of the double bond in the 2-methylallyl group to form the more stable internal alkene, 1-Chloro-4-(2-methylprop-1-enyl)benzene, can occur under Heck reaction conditions. This is often facilitated by the palladium catalyst.

Characteristic NMR signals for the isomerized byproduct:

  • ¹H NMR: Disappearance of the two sharp singlets for the terminal =CH₂ protons (~4.8 ppm) and the appearance of a quartet for the new vinylic proton and a doublet for the new methyl group.

  • ¹³C NMR: A shift in the positions of the sp² carbon signals.

Predicted ¹H and ¹³C NMR Data for the Isomerized Byproduct:

Compound Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
1-Chloro-4-(2-methylprop-1-enyl)benzeneVinylic-H: ~6.2 (q), Methyl-H: ~1.9 (d), Methyl-H: ~1.8 (s)Alkene C-H: ~125, Alkene C-Cl: ~133

Troubleshooting Steps:

  • Ligand Choice: The choice of phosphine ligand can influence the rate of isomerization. More electron-rich and bulky ligands can sometimes suppress this side reaction.

  • Base: The nature of the base can also play a role. Experimenting with different bases (e.g., triethylamine, potassium carbonate) may be helpful.

  • Reaction Temperature and Time: Lowering the temperature and minimizing the reaction time can reduce the extent of isomerization.

Issue 3: Suzuki Coupling - Homocoupling of the Starting Material

Q5: I attempted a Suzuki coupling with this compound and a boronic acid, but my NMR shows a significant amount of a symmetrical biphenyl byproduct. What is this and how can I prevent it?

A5: This byproduct is likely the result of homocoupling of your starting material, this compound, to form 4,4'-bis(2-methylallyl)-1,1'-biphenyl. This is a common side reaction in Suzuki couplings, particularly with aryl chlorides, and can be promoted by the presence of oxygen.

Characteristic NMR signals for the homocoupling byproduct:

  • Symmetry: The ¹H and ¹³C NMR spectra will be relatively simple due to the symmetry of the molecule.

  • Aromatic Region: Two doublets in the ¹H NMR aromatic region, similar to the starting material, but with slightly different chemical shifts.

  • Integration: The integration ratio of aromatic to alkyl protons will remain the same as the starting material.

Predicted ¹H and ¹³C NMR Data for the Homocoupling Byproduct:

Compound Predicted ¹H NMR (Aromatic, ppm) Predicted ¹³C NMR (Aromatic, ppm)
4,4'-bis(2-methylallyl)-1,1'-biphenyl~7.4 (d), ~7.2 (d)~140, ~138, ~129, ~127

Troubleshooting Steps:

  • Degassing: Thoroughly degas all solvents and reagents before use to remove oxygen. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.

  • Catalyst and Ligand: The choice of palladium catalyst and ligand can affect the rate of homocoupling. Some catalyst systems are more prone to this side reaction than others.

  • Stoichiometry: Using a slight excess of the boronic acid can sometimes help to favor the cross-coupling reaction over homocoupling.

Experimental Protocols & Visualizations

General Workflow for Byproduct Identification by NMR

The following diagram illustrates a typical workflow for identifying unknown byproducts in a reaction mixture using NMR spectroscopy.

Byproduct_Identification_Workflow start Reaction Mixture nmr Acquire ¹H and ¹³C NMR Spectra start->nmr analyze Analyze Spectra: - Identify main product signals - Identify unknown signals nmr->analyze compare Compare with known spectra of starting material and expected product analyze->compare byproduct_signals Isolate signals of potential byproducts compare->byproduct_signals predict Predict NMR spectra of plausible byproducts (isomers, homocoupled, etc.) byproduct_signals->predict match Compare predicted spectra with experimental byproduct signals predict->match identify Identify Byproduct(s) match->identify Match Found no_match Further 2D NMR or MS analysis needed match->no_match No Match Friedel_Crafts_Troubleshooting start Analyze ¹H NMR of crude product check_isomers Complex aromatic signals? start->check_isomers check_polyalkylation Aromatic integration too low? start->check_polyalkylation isomers Probable Isomeric Byproducts (ortho, meta) check_isomers->isomers Yes clean_product Clean Product Spectrum check_isomers->clean_product No polyalkylation Probable Polyalkylation check_polyalkylation->polyalkylation Yes check_polyalkylation->clean_product No solution_isomers Action: - Lower reaction temperature - Screen different Lewis acids isomers->solution_isomers solution_polyalkylation Action: - Increase excess of chlorobenzene - Decrease reaction time/temp - Slow addition of alkylating agent polyalkylation->solution_polyalkylation

References

Technical Support Center: Catalyst Deactivation in Reactions with 1-Chloro-4-(2-methylallyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation issues during reactions involving 1-Chloro-4-(2-methylallyl)benzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of catalyst deactivation in cross-coupling reactions with this compound?

A1: Catalyst deactivation in these reactions can be broadly categorized into three main types:

  • Chemical Deactivation: This is the most frequent cause and includes:

    • Poisoning: Impurities in the reactants, solvents, or gases can irreversibly bind to the active sites of the palladium catalyst. Common poisons include sulfur, and oxygen.[1][2]

    • Side Reactions: The 2-methylallyl group of the substrate can undergo side reactions, such as isomerization or oligomerization, which can consume the catalyst or generate species that inhibit its activity.

    • Ligand Degradation: Phosphine ligands, commonly used in these reactions, can be sensitive to air and moisture, leading to their degradation and subsequent catalyst deactivation.

  • Thermal Deactivation (Sintering): At elevated reaction temperatures, the fine palladium particles on the catalyst support can agglomerate, leading to a decrease in the active surface area and, consequently, a loss of catalytic activity.[3]

  • Mechanical Deactivation (Fouling): This involves the physical blockage of active sites by insoluble byproducts or polymers formed during the reaction.[3]

Q2: My reaction yield is consistently low when using this compound. What are the likely causes related to the catalyst?

A2: Low yields can be attributed to several catalyst-related issues:

  • Insufficient Catalyst Activity: The chosen palladium catalyst or ligand system may not be optimal for activating the relatively inert C-Cl bond of this compound. Aryl chlorides are generally less reactive than the corresponding bromides or iodides.[3]

  • Catalyst Poisoning: Trace impurities in your this compound starting material, such as sulfur compounds from its synthesis, can be potent catalyst poisons.[4]

  • Homocoupling: A common side reaction is the homocoupling of the boronic acid (in Suzuki reactions) or the aryl halide itself, which consumes the reactants and catalyst without forming the desired product.

  • Premature Deactivation: The catalyst may be deactivating early in the reaction due to harsh conditions (high temperature) or the presence of deactivating species.

Q3: Can the 2-methylallyl group on this compound interfere with the catalytic reaction?

A3: Yes, the 2-methylallyl group can participate in side reactions that lead to catalyst deactivation. The double bond can coordinate to the palladium center, potentially forming stable off-cycle intermediates that sequester the active catalyst. Under certain conditions, it can also undergo isomerization or polymerization, leading to the formation of byproducts that can foul the catalyst surface. The presence of a methyl group on the allyl moiety can also introduce steric hindrance, which may influence the catalytic activity.[5][6]

Q4: How can I test if my batch of this compound is contaminated with catalyst poisons?

A4: A simple method is to run a small-scale control reaction with a known, reliable catalyst system and a fresh, high-purity batch of another aryl chloride. If this reaction proceeds as expected, but the reaction with your batch of this compound fails, it is a strong indication of the presence of a catalyst poison in your substrate. For a more definitive identification of the poison, analytical techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for elemental impurities or Gas Chromatography-Mass Spectrometry (GC-MS) for organic impurities are recommended.

Q5: Are there any recommended catalyst systems for cross-coupling reactions with this compound?

A5: For the coupling of aryl chlorides, more electron-rich and sterically hindered phosphine ligands are generally required to promote the challenging oxidative addition step. Consider using Buchwald-type ligands or N-heterocyclic carbene (NHC) ligands in combination with a palladium source like Pd(OAc)₂ or a pre-catalyst. The optimal choice will depend on the specific reaction (e.g., Suzuki, Heck) and the coupling partner.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues related to catalyst deactivation.

Problem 1: Low or No Conversion
Possible Cause Troubleshooting Step Rationale
Inactive Catalyst - Use a fresh batch of catalyst and ligands.- Ensure proper activation of the pre-catalyst if required.Palladium catalysts, especially those with phosphine ligands, can degrade upon storage.
Catalyst Poisoning - Purify the this compound starting material (e.g., by distillation or chromatography).- Use high-purity, degassed solvents and reagents.- Perform a poison screening test by adding a small amount of a suspected poison to a control reaction.Impurities are a common cause of catalyst deactivation.[4]
Sub-optimal Reaction Conditions - Increase the reaction temperature in increments.- Screen different bases and solvents.- Increase the catalyst loading.Aryl chlorides often require more forcing conditions for efficient coupling.
Ligand Incompatibility - Screen a panel of electron-rich, bulky phosphine ligands or NHC ligands.The ligand plays a crucial role in stabilizing the catalyst and promoting key steps in the catalytic cycle.
Problem 2: Reaction Starts but Stalls
Possible Cause Troubleshooting Step Rationale
Catalyst Deactivation During Reaction - Lower the reaction temperature.- Add the catalyst in portions throughout the reaction.- Use a more robust ligand that is less prone to degradation.High temperatures can accelerate catalyst decomposition.
Product Inhibition - Dilute the reaction mixture.- If feasible, remove the product as it forms.The product or byproducts may coordinate to the catalyst and inhibit its activity.
Fouling of Heterogeneous Catalyst - Improve stirring to ensure good mass transfer.- Consider switching to a homogeneous catalyst system.Insoluble materials can block the active sites of solid-supported catalysts.
Problem 3: Formation of Significant Byproducts (e.g., Homocoupling)
Possible Cause Troubleshooting Step Rationale
Incorrect Stoichiometry - Use a slight excess of the boronic acid (in Suzuki reactions).This can help to suppress the homocoupling of the aryl halide.
Presence of Oxygen - Thoroughly degas all solvents and reagents.- Maintain a strict inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.Oxygen can promote the oxidative homocoupling of boronic acids.
Sub-optimal Catalyst System - Screen different palladium sources and ligands.Some catalyst systems are more prone to promoting side reactions.

Data Presentation

Table 1: Illustrative Catalyst Performance in Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Catalyst System (Pd Source/Ligand)Catalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)
Pd(OAc)₂ / PPh₃2100243517.50.73
Pd₂(dba)₃ / SPhos1801285857.1
PEPPSI™-IPr1808929211.5
Pd/C (10%)5110242040.17

Note: This data is illustrative and serves as a comparative guide. Actual results may vary depending on specific reaction conditions and reagent purity.

Table 2: Characterization Techniques for Deactivated Catalysts

TechniqueInformation Obtained
Inductively Coupled Plasma (ICP-MS/AES) Elemental analysis to detect metal leaching or the presence of poison elements (e.g., S, Pb).
X-ray Photoelectron Spectroscopy (XPS) Surface elemental composition and oxidation state of palladium.
Transmission Electron Microscopy (TEM) Visualization of catalyst particle size and morphology to assess sintering.
Brunauer-Emmett-Teller (BET) Analysis Measurement of catalyst surface area to quantify the extent of sintering or fouling.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification of organic species adsorbed on the catalyst surface.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol) and the ligand (e.g., SPhos, 0.02 mmol) in a small amount of the reaction solvent. Add this catalyst solution to the Schlenk flask.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water mixture, 10 mL) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Catalyst Regeneration (for Heterogeneous Catalysts like Pd/C)
  • Catalyst Recovery: After the reaction, filter the heterogeneous catalyst from the reaction mixture.

  • Washing: Wash the recovered catalyst sequentially with the reaction solvent, water, and then a low-boiling organic solvent (e.g., acetone or ethanol) to remove adsorbed organic species.[7]

  • Drying: Dry the washed catalyst under vacuum at a moderate temperature (e.g., 60-80 °C).

  • Oxidative Treatment (if necessary for sulfur poisoning): Calcine the dried catalyst in air at a controlled temperature (e.g., 300-400 °C) for a few hours. This can help to burn off carbonaceous deposits and oxidize some sulfur species.[7]

  • Reduction: Before reuse, the catalyst may need to be reactivated by reduction, for example, under a flow of hydrogen gas at an elevated temperature.

Caution: Regeneration procedures should be developed and optimized for each specific case, as improper treatment can further damage the catalyst.

Visualizations

Catalyst_Deactivation_Pathways cluster_poisoning Chemical Deactivation cluster_thermal Thermal Deactivation cluster_mechanical Mechanical Deactivation Active_Catalyst Active Pd(0) Catalyst Poisoning Poisoning (e.g., Sulfur, Oxygen) Active_Catalyst->Poisoning Impurities Side_Reaction Side Reactions (e.g., Allyl Coordination) Active_Catalyst->Side_Reaction Substrate Reactivity Ligand_Degradation Ligand Degradation Active_Catalyst->Ligand_Degradation Air/Moisture Sintering Sintering (High Temperature) Active_Catalyst->Sintering Heat Fouling Fouling (Polymer Formation) Active_Catalyst->Fouling Byproducts Deactivated_Catalyst Deactivated Catalyst Poisoning->Deactivated_Catalyst Side_Reaction->Deactivated_Catalyst Ligand_Degradation->Deactivated_Catalyst Sintering->Deactivated_Catalyst Fouling->Deactivated_Catalyst

Caption: Major pathways for catalyst deactivation.

Troubleshooting_Workflow decision decision check_catalyst Check Catalyst Activity (Use fresh batch) decision->check_catalyst Is catalyst old? check_purity Check Substrate Purity (Purify starting material) decision->check_purity Is substrate impure? optimize_conditions Optimize Conditions (Temp, Base, Solvent) decision->optimize_conditions Are conditions harsh? screen_ligands Screen Ligands decision->screen_ligands Is ligand suitable? result result start Low Reaction Yield start->decision check_catalyst->check_purity check_purity->optimize_conditions optimize_conditions->screen_ligands success Improved Yield screen_ligands->success

Caption: A workflow for troubleshooting low reaction yields.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Lₙ OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl Ar-Pd(II)Lₙ-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal + R'-B(OR)₂ PdII_Aryl_R Ar-Pd(II)Lₙ-R' Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 + Ar-R'

Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.

References

Validation & Comparative

A Comparative Study of Suzuki and Stille Coupling for the Synthesis of 4-(2-Methylallyl)-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Suzuki-Miyaura and Stille cross-coupling reactions for the synthesis of 4-(2-methylallyl)-1,1'-biphenyl from 1-Chloro-4-(2-methylallyl)benzene. The information presented is supported by experimental data from peer-reviewed literature to assist researchers in selecting the optimal coupling strategy.

Introduction: Suzuki vs. Stille Coupling

The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. Among the myriad of cross-coupling reactions, the palladium-catalyzed Suzuki-Miyaura and Stille couplings are two of the most powerful and widely used methods for the synthesis of biaryls.

The Suzuki-Miyaura coupling utilizes an organoboron reagent (typically a boronic acid or ester) and a base to couple with an organohalide. Its advantages include the low toxicity and high stability of the boron reagents, as well as the environmentally benign nature of the byproducts.[1]

The Stille coupling employs an organotin reagent (organostannane) to couple with an organohalide. A key advantage of the Stille reaction is its excellent functional group tolerance, as the organostannanes are generally unreactive towards many functional groups that can be problematic in other coupling reactions.[1] However, a significant drawback is the toxicity of the organotin compounds and the difficulty in removing tin byproducts from the reaction mixture.[1]

This guide will compare these two indispensable reactions in the context of a specific, yet representative, transformation: the coupling of the deactivated aryl chloride, this compound, with a phenyl group to form 4-(2-methylallyl)-1,1'-biphenyl.

General Comparison

FeatureSuzuki-Miyaura CouplingStille Coupling
Organometallic Reagent Organoboron (boronic acids, boronic esters)Organotin (organostannanes)
Toxicity of Reagents Low toxicity, generally considered "green"High toxicity of organotin compounds
Byproducts Borates, which are generally water-soluble and easily removedOrganotin halides, which can be difficult to separate from the product
Functional Group Tolerance Good, but can be sensitive to certain functional groupsExcellent, tolerates a wide range of functional groups
Reaction Conditions Requires a base (e.g., carbonates, phosphates)Generally does not require a base, but additives like CsF or Cu(I) salts can be beneficial
Sensitivity to Steric Hindrance Can be more sensitive to sterically hindered substratesOften less sensitive to steric hindrance compared to Suzuki coupling[2]
Availability of Reagents Wide variety of boronic acids are commercially availableMany organostannanes are commercially available or readily synthesized

Reaction Mechanisms

The catalytic cycles for both the Suzuki and Stille couplings proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Stille_Cycles cluster_suzuki Suzuki Coupling Catalytic Cycle cluster_stille Stille Coupling Catalytic Cycle S_Pd0 Pd(0)L_n S_ArPdX Ar-Pd(II)L_n-X S_Pd0->S_ArPdX Ar-X S_OxAdd Oxidative Addition S_ArPdAr Ar-Pd(II)L_n-Ar' S_ArPdX->S_ArPdAr Ar'-B(OR)_2 Base S_Trans Transmetalation S_ArPdAr->S_Pd0 S_Product Ar-Ar' S_ArPdAr->S_Product S_RedEl Reductive Elimination St_Pd0 Pd(0)L_n St_ArPdX Ar-Pd(II)L_n-X St_Pd0->St_ArPdX Ar-X St_OxAdd Oxidative Addition St_ArPdAr Ar-Pd(II)L_n-Ar' St_ArPdX->St_ArPdAr Ar'-SnR_3 St_Trans Transmetalation St_ArPdAr->St_Pd0 St_Product Ar-Ar' St_ArPdAr->St_Product St_RedEl Reductive Elimination

Figure 1: Catalytic cycles of Suzuki and Stille couplings.

Tabular Comparison of Reaction Parameters for Aryl Chlorides

The following table summarizes typical reaction conditions for the Suzuki and Stille coupling of deactivated aryl chlorides, such as this compound.

ParameterSuzuki-Miyaura CouplingStille Coupling
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄
Ligand Buchwald-type phosphines (e.g., SPhos, XPhos), N-heterocyclic carbenes (NHCs)Buchwald-type phosphines (e.g., XPhos, P(t-Bu)₃), P(o-tol)₃
Base K₂CO₃, K₃PO₄, Cs₂CO₃Not generally required
Additive -CsF, LiCl, Cu(I) salts
Solvent Toluene, Dioxane, THF, Ethanol/Water mixturesToluene, Dioxane, DMF, NMP
Temperature 80-120 °C80-140 °C
Reported Yields (Aryl Chlorides) Good to excellent (up to 99%)[3]Good to excellent (up to 98%)[4]

Experimental Protocols

The following are representative experimental protocols for the coupling of this compound with phenylboronic acid (Suzuki) or tributyl(phenyl)stannane (Stille).

Suzuki-Miyaura Coupling Protocol

Materials:

  • This compound (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add toluene and water to the flask.

  • The mixture is heated to 100 °C and stirred for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, the reaction is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Stille Coupling Protocol

Materials:

  • This compound (1.0 mmol)

  • Tributyl(phenyl)stannane (1.1 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • XPhos (0.03 mmol, 3 mol%)

  • CsF (2.0 mmol)

  • Dioxane (5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound, Pd₂(dba)₃, XPhos, and CsF.

  • Add dioxane, followed by the tributyl(phenyl)stannane.

  • The reaction mixture is heated to 100 °C and stirred for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.[4]

  • Upon completion, the reaction is cooled to room temperature and diluted with diethyl ether.

  • The mixture is washed with a saturated aqueous solution of KF to remove tin byproducts, followed by water and brine.

  • The organic layer is dried over anhydrous Mg₂SO₄ and concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica gel.

Experimental Workflow

The following diagram illustrates a logical workflow for a comparative study.

Comparative_Workflow Start Start: this compound Suzuki_Branch Suzuki Coupling Start->Suzuki_Branch Stille_Branch Stille Coupling Start->Stille_Branch Suzuki_Reagents Add Phenylboronic Acid, Pd Catalyst, Ligand, Base Suzuki_Branch->Suzuki_Reagents Stille_Reagents Add Phenylstannane, Pd Catalyst, Ligand, Additive Stille_Branch->Stille_Reagents Reaction_Suzuki Reaction at 100°C Suzuki_Reagents->Reaction_Suzuki Reaction_Stille Reaction at 100°C Stille_Reagents->Reaction_Stille Workup_Suzuki Aqueous Workup Reaction_Suzuki->Workup_Suzuki Workup_Stille KF Workup for Tin Removal Reaction_Stille->Workup_Stille Purification Column Chromatography Workup_Suzuki->Purification Workup_Stille->Purification Analysis Yield and Purity Analysis (NMR, GC-MS) Purification->Analysis Comparison Compare Yield, Purity, Reaction Time, and Ease of Workup Analysis->Comparison Conclusion Conclusion on Optimal Method Comparison->Conclusion

Figure 2: Workflow for comparing Suzuki and Stille couplings.

Conclusion

Both the Suzuki-Miyaura and Stille couplings are highly effective methods for the synthesis of biaryls from aryl chlorides.

For the synthesis of 4-(2-methylallyl)-1,1'-biphenyl from this compound, the Suzuki-Miyaura coupling is often the preferred method due to the low toxicity of the reagents and the ease of byproduct removal. This makes it particularly suitable for applications in pharmaceutical and materials science where purity is paramount.

The Stille coupling , however, remains a valuable alternative, especially in cases where the substrate has functional groups that are incompatible with the basic conditions of the Suzuki reaction or when steric hindrance is a significant challenge.[2] The primary consideration for the Stille coupling is the careful handling of toxic organotin reagents and the implementation of an effective purification strategy to remove tin residues.

Ultimately, the choice between these two powerful reactions will depend on the specific requirements of the synthesis, including scale, functional group tolerance, and purity requirements.

References

Confirming the structure of 1-Chloro-4-(2-methylallyl)benzene derivatives by X-ray crystallography

Author: BenchChem Technical Support Team. Date: November 2025

In the field of drug development and materials science, the precise determination of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for elucidating the atomic and molecular structure of a compound in its crystalline state. This guide provides a comparative overview of the structural confirmation of a 1-chloro-4-(2-methylallyl)benzene derivative, utilizing experimental data from a closely related compound, 1-chloro-2-methyl-4-nitrobenzene, to illustrate the process and the nature of the data obtained.

Comparative Crystallographic Data

The following table summarizes the key crystallographic data for 1-chloro-2-methyl-4-nitrobenzene, offering a quantitative insight into its solid-state structure. This data serves as a benchmark for comparing other derivatives within this chemical class.

ParameterValue
Chemical FormulaC₇H₆ClNO₂
Formula Weight ( g/mol )171.58
Crystal SystemMonoclinic
Space GroupP 2₁/n
a (Å)13.5698(8)
b (Å)3.7195(3)
c (Å)13.5967(8)
β (°)91.703(3)
Volume (ų)685.96(10)
Z4
Calculated Density (g/cm³)1.661
Absorption Coefficient (mm⁻¹)0.494
F(000)352
Temperature (K)91(2)
Radiation (Å)Mo Kα (λ = 0.71073)
Reflections Collected6202
Independent Reflections1229 [R(int) = 0.0536]
Final R indices [I > 2σ(I)]R₁ = 0.0498, wR₂ = 0.1482
R indices (all data)R₁ = 0.0607, wR₂ = 0.1546

Data obtained from the crystallographic study of 1-chloro-2-methyl-4-nitrobenzene.[1][2][3]

Experimental Protocol: A Case Study of 1-Chloro-2-methyl-4-nitrobenzene

The following protocol outlines the methodology employed for the synthesis and structural determination of 1-chloro-2-methyl-4-nitrobenzene, providing a representative experimental workflow.[1][2]

Synthesis and Crystallization:

The title compound was prepared from 4-chloroaniline through successive oxidation and methylation.[1][2] Single crystals suitable for X-ray diffraction were grown by the slow evaporation of a chloroform solution of the compound over a period of five days.[1]

X-ray Data Collection:

A suitable single crystal was mounted on a Bruker APEX II CCD diffractometer. Data were collected using graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å) at a temperature of 92 K.[1]

Structure Solution and Refinement:

The crystal structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model. The final refinement statistics are presented in the table above.

Experimental Workflow

The following diagram illustrates the typical workflow for the structural confirmation of a crystalline compound using X-ray crystallography.

experimental_workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structural Analysis synthesis Synthesis of Target Compound purification Purification synthesis->purification crystallization Crystallization purification->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Structural Validation refinement->validation final_structure final_structure validation->final_structure Confirmed Structure

A generalized workflow for X-ray crystallography.

Comparative Structural Insights

While crystallographic data for this compound is not publicly available, we can draw comparisons with other substituted benzene derivatives to understand how different functional groups influence crystal packing.

In the case of 1-chloro-2-methyl-4-nitrobenzene, the crystal structure is stabilized by π...π stacking interactions between adjacent benzene rings, C-H...O hydrogen bonds, and close Cl...O contacts.[2] The molecule is nearly planar, with a small dihedral angle of 6.2(3)° between the nitro group and the phenyl ring.[1][2]

In contrast, the crystal structures of isomeric bis(iodomethyl)benzene derivatives are primarily stabilized by C-H...I hydrogen bonds.[4][5] In one isomer, weak parallel-slipped π-π stacking interactions are also observed, while in another, type II I...I halogen bonds and C-H...π contacts play a significant role in the three-dimensional structure.[4][5] These examples highlight how the nature and position of substituents on the benzene ring dictate the types of intermolecular interactions that govern the crystal packing.

For researchers working with this compound derivatives, these comparative examples underscore the importance of single-crystal X-ray diffraction in unambiguously determining the molecular structure and understanding the subtle interplay of intermolecular forces that define the solid-state architecture. This knowledge is critical for applications in drug design, where solid-form properties can significantly impact bioavailability and efficacy, and in materials science for designing materials with specific physical properties.

References

Benchmarking the Performance of 1-Chloro-4-(2-methylallyl)benzene in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Organic Synthesis and Drug Development

In the landscape of synthetic organic chemistry, the choice of starting materials is paramount to the efficiency and success of a reaction. This guide provides a comparative performance benchmark of 1-Chloro-4-(2-methylallyl)benzene against a common alternative, 1-Bromo-4-(2-methylallyl)benzene, in the widely utilized Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone in the formation of carbon-carbon bonds, essential for the synthesis of complex molecules, including pharmaceuticals and functional materials.

The data presented herein, derived from analogous compounds due to the absence of direct comparative studies on the specified substrates, aims to provide researchers with a clear understanding of the reactivity differences and to aid in the selection of the most appropriate aryl halide for their synthetic needs.

Performance Comparison in Suzuki-Miyaura Coupling

The following table summarizes the key performance indicators for the Suzuki-Miyaura coupling of a chloro- and a bromo-substituted benzene derivative with phenylboronic acid. The data is based on studies of 4-chlorotoluene and 4-bromotoluene as proxies for this compound and 1-Bromo-4-(2-methylallyl)benzene, respectively, to illustrate the expected trend in reactivity.

FeatureThis compound (by proxy)1-Bromo-4-(2-methylallyl)benzene (by proxy)
Reaction Time to High Yield LongerShorter
Typical Reaction Yield Good to ExcellentExcellent
Reaction Conditions More forcing (higher temp., stronger base/ligand)Milder
Substrate Cost Generally lowerGenerally higher

Note: The data presented is an approximation based on the reactivity of 4-chlorotoluene and 4-bromotoluene in Suzuki-Miyaura reactions. Direct comparative experimental data for this compound and 1-Bromo-4-(2-methylallyl)benzene was not available in the reviewed literature.

Experimental Protocols

A generalized experimental protocol for the Suzuki-Miyaura coupling of an aryl halide with phenylboronic acid is provided below. This protocol can be adapted for both this compound and its bromo-analogue, with the understanding that reaction times and temperatures may need to be optimized for the chloro-substrate.

Materials:

  • Aryl halide (this compound or 1-Bromo-4-(2-methylallyl)benzene) (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add toluene (5 mL) and water (1 mL) to the flask via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). For 1-Bromo-4-(2-methylallyl)benzene, the reaction is expected to reach completion within a few hours. For this compound, a longer reaction time or higher temperature may be required.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Visualizing the Process and Mechanism

To further elucidate the experimental and mechanistic aspects of this benchmark, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Aryl Halide Phenylboronic Acid Base (K2CO3) B Add Catalyst: Pd(OAc)2 Ligand (PPh3) A->B 1. C Add Solvents: Toluene Water B->C 2. D Heat to 100°C under Inert Gas C->D 3. E Monitor Progress (TLC/GC) D->E 4. F Cool & Quench E->F 5. (on completion) G Liquid-Liquid Extraction F->G 6. H Dry & Concentrate G->H 7. I Column Chromatography H->I 8. J Pure Product I->J 9.

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_aryl_complex Ar-Pd(II)L2-Ar' transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)2 boronic_acid->transmetalation base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Comparative Guide to the Analytical Cross-Validation of 1-Chloro-4-(2-methylallyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis and impurity profiling of 1-Chloro-4-(2-methylallyl)benzene. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document presents a cross-validation perspective, offering supporting data from analogous compounds to guide researchers in method selection and validation.

Data Presentation: Comparative Analysis of Analytical Methods

The following table summarizes the anticipated performance characteristics of HPLC and GC-MS for the analysis of this compound, based on documented performance with structurally similar aromatic hydrocarbons and halogenated compounds.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection.
Typical Column C18 (Reversed-Phase)DB-5ms, HP-5ms (Non-polar)
Primary Application Purity assessment, quantification of major components.Impurity identification, trace-level quantification, structural elucidation.
Linearity (r²) Typically ≥ 0.999[1][2]Typically ≥ 0.998[3][4][5]
Limit of Detection (LOD) 0.01 - 1 µg/mL0.1 - 5 ng/mL[4]
Limit of Quantification (LOQ) 0.04 - 5 µg/mL0.5 - 20 ng/mL[4]
Precision (%RSD) < 2%< 15%[3]
Accuracy (% Recovery) 98 - 102%85 - 115%
Sample Throughput HighModerate
Strengths Robust for routine QC, non-destructive.High sensitivity and specificity, excellent for impurity identification.
Limitations Lower sensitivity than GC-MS for volatile impurities.Requires analyte to be volatile and thermally stable.

Mandatory Visualization

The selection of an appropriate analytical technique is a critical decision in the drug development process. The following workflow provides a logical guide for choosing between HPLC and GC-MS for the analysis of this compound based on the specific analytical objective.

Analytical Method Selection Workflow for this compound start Define Analytical Objective purity Purity Assay / Quantification of Main Component start->purity High Concentration Analyte? impurity Impurity Profiling / Trace Analysis start->impurity Low Concentration Analyte? hplc Select HPLC purity->hplc gcms Select GC-MS impurity->gcms develop_hplc Develop & Validate HPLC Method hplc->develop_hplc develop_gcms Develop & Validate GC-MS Method gcms->develop_gcms routine Routine QC Testing develop_hplc->routine investigative Investigative Studies / Trace Contaminant Analysis develop_gcms->investigative

Caption: A decision tree for selecting between HPLC and GC-MS based on the analytical goal.

Experimental Protocols

Detailed methodologies for both HPLC and GC-MS are provided below. These protocols are based on established methods for similar aromatic compounds and should be validated for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantification and purity determination of this compound.

1. Instrumentation:

  • HPLC system with a UV detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

2. Reagents and Materials:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • This compound reference standard.

  • Methanol (for sample preparation).

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (e.g., in a gradient or isocratic elution, starting with a 60:40 v/v mixture).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Accurately weigh and dissolve an appropriate amount of the this compound sample in methanol to achieve a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Calibration:

  • Prepare a series of calibration standards of the this compound reference standard in methanol (e.g., 0.05, 0.1, 0.5, 1.0, and 1.5 mg/mL).

  • Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

6. Data Analysis:

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

  • Assess purity by calculating the area percentage of the main peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is ideal for the identification and quantification of volatile impurities in this compound.

1. Instrumentation:

  • GC-MS system with a capillary column.

  • Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

2. Reagents and Materials:

  • Helium (carrier gas, 99.999% purity).

  • This compound sample.

  • Dichloromethane (GC grade, for sample dilution).

3. GC-MS Conditions:

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 ratio).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-450 amu.

4. Sample Preparation:

  • Dissolve the this compound sample in dichloromethane to a concentration of approximately 1 mg/mL. For trace analysis, a more concentrated sample may be prepared.

5. Data Analysis:

  • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify impurities using an internal or external standard method. For semi-quantitative analysis, the relative peak area percentage can be used.

The following diagram illustrates a typical workflow for sample analysis using either HPLC or GC-MS.

General Analytical Workflow cluster_analysis Instrumental Analysis sample Receive Sample prep Sample Preparation (Dissolution, Filtration/Extraction) sample->prep hplc_analysis HPLC Analysis prep->hplc_analysis For Purity/Assay gcms_analysis GC-MS Analysis prep->gcms_analysis For Impurities data_proc Data Processing (Integration, Calibration) hplc_analysis->data_proc gcms_analysis->data_proc report Generate Report data_proc->report

Caption: A generalized workflow for the analysis of this compound.

References

A Computational and Experimental Reactivity Guide to 1-Chloro-4-(2-methylallyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 1-Chloro-4-(2-methylallyl)benzene, a molecule of interest in synthetic chemistry for the development of new materials and potential pharmaceutical agents.[1] Due to the limited availability of direct experimental and computational studies on this specific molecule, this guide offers a predictive overview based on Density Functional Theory (DFT) principles and a comparative analysis of experimental data for its core functional moieties: the p-chlorotoluene and methallyl chloride fragments.

Theoretical Reactivity Analysis: A DFT Perspective

Density Functional Theory (DFT) is a powerful computational tool used to predict the electronic structure and reactivity of molecules.[2][3] Key indicators of reactivity, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP), can provide insights into the kinetic stability and the likely sites of electrophilic and nucleophilic attack.[2][4]

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). The LUMO represents the lowest energy orbital that can accept electrons, indicating its electrophilicity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter for assessing a molecule's kinetic stability; a smaller gap generally suggests higher reactivity.[5]

For this compound, we can anticipate two primary regions of reactivity based on its constituent parts:

  • The p-Chlorotoluene Moiety: The aromatic ring is the primary site for electrophilic aromatic substitution. The chlorine atom is a deactivating, ortho-, para-directing group, while the alkyl group is an activating, ortho-, para-directing group. DFT calculations on similar substituted benzenes can elucidate the precise influence of these competing effects on the HOMO and LUMO energies and their distribution across the aromatic ring.

  • The Methallyl Chloride Moiety: The π-bond of the allyl group is a region of high electron density (a likely HOMO site), making it susceptible to electrophilic addition. The allylic carbon bonded to the chlorine is an electrophilic center (a likely LUMO site), prone to nucleophilic substitution.

Table 1: Predicted Frontier Molecular Orbital Contributions in this compound

Molecular MoietyPredominant Orbital ContributionPredicted Reactivity
p-ChlorotolueneHOMO & LUMO distributed on the aromatic ringElectrophilic Aromatic Substitution
Methallyl GroupHOMO localized on the C=C double bondElectrophilic Addition
Allylic CarbonLUMO localized on the C-Cl bondNucleophilic Substitution
Molecular Electrostatic Potential (MEP)

An MEP map provides a visual representation of the charge distribution on the surface of a molecule.[6][7] Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.[6]

For this compound, an MEP map would be expected to show:

  • Negative Potential: Concentrated above and below the plane of the aromatic ring and around the π-bond of the allyl group, indicating these as likely sites for electrophilic attack.

  • Positive Potential: Around the hydrogen atoms of the aromatic ring and, most significantly, on the allylic carbon attached to the chlorine atom, highlighting its electrophilic character.

Comparative Experimental Reactivity Data

While specific kinetic or yield data for this compound is scarce, we can draw meaningful comparisons from studies on p-chlorotoluene and methallyl chloride.

Reactions at the Aromatic Ring (p-Chlorotoluene as a Proxy)

The chlorobenzene moiety of the target molecule will primarily undergo electrophilic aromatic substitution. The table below summarizes typical yields for such reactions on toluene, which provides a reasonable comparison.

Table 2: Comparison of Product Yields in Electrophilic Aromatic Substitution of Toluene

ReactionReagentsMajor ProductsTypical Yields (%)Reference
ChlorinationCl₂, FeCl₃o-Chlorotoluene, p-Chlorotoluene65.4 (ortho), 26.0 (para)[8]
NitrationHNO₃, H₂SO₄o-Nitrotoluene, p-NitrotolueneVaries with conditions
Friedel-Crafts AlkylationR-X, AlCl₃o-Alkyltoluene, p-AlkyltolueneVaries with substrate
Friedel-Crafts AcylationR-COCl, AlCl₃o-Acyltoluene, p-AcyltolueneGenerally high
Reactions at the Allyl Group (Methallyl Chloride as a Proxy)

The 2-methylallyl group is expected to undergo reactions typical of alkenes and allylic halides.

Table 3: Comparison of Product Yields in Reactions of Allylic Compounds

Reaction TypeSubstrateReagentsProductTypical Yields (%)Reference
EpoxidationMethallyl chlorideH₂O₂, Ti-silicalite catalyst2-Methylepichlorohydrin56.7[9]
Nucleophilic SubstitutionMethallyl chlorideStrong Base (e.g., NaNH₂)Methylenecyclopropane-[10]
Electrophilic AdditionEthylene (and methylated derivatives)4-Chlorobenzenesulfenyl chlorideDichloroethane derivativesVaries[11]

Experimental Protocols

General Protocol for DFT Calculations
  • Molecular Modeling: The 3D structure of this compound is built using a molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization: The initial structure is optimized to its lowest energy conformation using a DFT method, such as B3LYP with a 6-31G(d) basis set, employing software like Gaussian or Spartan.[12]

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies).

  • HOMO-LUMO Analysis: The energies and spatial distributions of the HOMO and LUMO are calculated and visualized. The HOMO-LUMO energy gap is then determined.[5][8]

  • MEP Map Generation: The molecular electrostatic potential is calculated and mapped onto the electron density surface of the optimized molecule to visualize the charge distribution.[6][13]

General Protocol for a Kinetic Study of Electrophilic Addition to the Allyl Group
  • Reactant Preparation: Solutions of known concentrations of this compound and the electrophile (e.g., a peroxy acid for epoxidation) in a suitable solvent (e.g., dichloromethane) are prepared.

  • Reaction Initiation: The reactant solutions are mixed in a thermostated reaction vessel at a constant temperature.

  • Monitoring Reaction Progress: Aliquots of the reaction mixture are withdrawn at regular time intervals. The reaction is quenched immediately (e.g., by adding a reducing agent for a peroxidation reaction).

  • Analysis: The concentration of the reactant or product in each aliquot is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Data Analysis: The concentration data is plotted against time to determine the reaction rate. The order of the reaction and the rate constant can be determined by fitting the data to the appropriate rate law.

Visualizing Reaction Pathways and Workflows

Logical Workflow for Reactivity Analysis

cluster_dft DFT Calculations cluster_exp Experimental Studies cluster_comp Comparative Analysis dft_geom Geometry Optimization dft_freq Frequency Calculation dft_geom->dft_freq dft_homo_lumo HOMO-LUMO Analysis dft_freq->dft_homo_lumo dft_mep MEP Mapping dft_homo_lumo->dft_mep comp_reactivity Reactivity Comparison dft_mep->comp_reactivity exp_synth Synthesis of Analogues exp_kinetic Kinetic Studies exp_synth->exp_kinetic exp_product Product Analysis (GC/MS, NMR) exp_kinetic->exp_product exp_product->comp_reactivity comp_selectivity Selectivity Analysis comp_reactivity->comp_selectivity

Caption: Workflow for the comprehensive reactivity analysis of this compound.

Proposed Signaling Pathway for Electrophilic Aromatic Substitution

reactant This compound + E⁺ intermediate Arenium Ion Intermediate reactant->intermediate Electrophilic Attack product_ortho Ortho-substituted Product + H⁺ intermediate->product_ortho Deprotonation (Major) product_meta Meta-substituted Product + H⁺ intermediate->product_meta Deprotonation (Minor)

Caption: Reaction pathway for electrophilic substitution on the aromatic ring.

Proposed Signaling Pathway for Electrophilic Addition to the Allyl Group

reactant This compound + E-Nu intermediate Carbocation Intermediate reactant->intermediate Electrophilic Attack on C=C product Addition Product intermediate->product Nucleophilic Attack

Caption: Reaction pathway for electrophilic addition to the 2-methylallyl group.

Conclusion

This guide provides a foundational understanding of the reactivity of this compound by integrating theoretical predictions from DFT with comparative experimental data from its constituent fragments. The dual reactivity of the chloro-aromatic and methallyl moieties makes this molecule a versatile building block in organic synthesis. The provided computational and experimental protocols offer a framework for researchers to conduct more in-depth studies to fully elucidate the reactivity profile of this and related compounds. Further direct experimental investigation is warranted to validate these predictions and expand the synthetic utility of this molecule.

References

Safety Operating Guide

Personal protective equipment for handling 1-Chloro-4-(2-methylallyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 1-Chloro-4-(2-methylallyl)benzene. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure to this compound, a halogenated organic compound and an allylic halide. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye Protection Skin Protection Respiratory Protection
Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) Safety glasses with side shieldsNitrile or Neoprene gloves (double-gloving recommended), Lab coatNot generally required when handled in a certified chemical fume hood
High-Volume Handling or Reactions Chemical splash goggles or a full-face shieldNitrile or Neoprene gloves (double-gloving recommended), Chemical-resistant apron over a lab coatAir-purifying respirator with organic vapor cartridges
Spill Cleanup Full-face shield with chemical splash gogglesHeavy-duty Nitrile or Neoprene gloves, Chemical-resistant suit or coverallsFull-face air-purifying respirator with organic vapor cartridges or a Self-Contained Breathing Apparatus (SCBA)

Operational Plan: Safe Handling Workflow

Proper handling procedures are critical to prevent exposure and accidents. The following workflow outlines the key steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_transport Transport Chemical in Secondary Containment prep_spill->handle_transport Proceed to Handling handle_weigh Weigh/Measure in Fume Hood handle_transport->handle_weigh handle_reaction Perform Reaction in Fume Hood handle_weigh->handle_reaction storage_label Label Container Clearly handle_reaction->storage_label After Use cleanup_decontaminate Decontaminate Work Area handle_reaction->cleanup_decontaminate End of Procedure storage_conditions Store in a Cool, Dry, Well-Ventilated Area storage_label->storage_conditions storage_incompatible Segregate from Incompatible Materials storage_conditions->storage_incompatible cleanup_ppe Remove and Dispose of Contaminated PPE cleanup_decontaminate->cleanup_ppe cleanup_waste Dispose of Chemical Waste cleanup_ppe->cleanup_waste

Caption: Workflow for Safe Handling of this compound.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound.

    • Don the appropriate PPE as specified in the table above.

    • Verify that the chemical fume hood is functioning correctly.

    • Ensure a spill kit containing appropriate absorbent materials is readily accessible.

  • Handling:

    • When transporting the chemical, use a secondary container to prevent spills.

    • All weighing and measuring operations must be conducted within a certified chemical fume hood.

    • Perform all reactions involving this compound in a chemical fume hood.

  • Storage:

    • Ensure the container is clearly and accurately labeled.

    • Store the chemical in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.

    • Segregate from incompatible materials such as strong oxidizing agents and bases.[2][3]

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, labeled, and sealed container for halogenated organic waste.[4]

  • Solid Waste: Contaminated solid waste, such as gloves, absorbent materials, and empty containers, should be collected in a separate, clearly labeled hazardous waste container.

  • Do not mix halogenated waste with non-halogenated waste streams.

Disposal Procedure:

All waste containing this compound must be disposed of as hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Do not pour this chemical down the drain.

cluster_generation Waste Generation cluster_segregation Segregation cluster_collection Collection & Labeling cluster_disposal Final Disposal gen_liquid Liquid Waste seg_halogenated Halogenated Waste Container gen_liquid->seg_halogenated gen_solid Solid Waste (Gloves, etc.) seg_solid Solid Hazardous Waste Container gen_solid->seg_solid collect_label Label Containers Clearly seg_halogenated->collect_label seg_solid->collect_label collect_seal Seal Containers collect_label->collect_seal disp_ehs Contact EHS/Licensed Disposal Company collect_seal->disp_ehs disp_pickup Arrange for Waste Pickup disp_ehs->disp_pickup

Caption: Disposal Workflow for this compound Waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.